molecular formula C16H18N2O B1400560 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-00-4

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1400560
CAS No.: 1365889-00-4
M. Wt: 254.33 g/mol
InChI Key: FAYLJVQBPJVUKH-UHFFFAOYSA-N
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Description

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-but-1-ynyl-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-3-6-13-8-9-15-14(11-13)12-17-18(15)16-7-4-5-10-19-16/h8-9,11-12,16H,2,4-5,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLJVQBPJVUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway to obtain 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a molecule of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically divided into three core transformations: the diazotization and iodination of 5-aminoindazole, the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group, and a final Sonogashira cross-coupling reaction to introduce the butynyl moiety. This document elucidates the rationale behind the chosen synthetic strategy, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and efficient synthesis. The content is structured to empower researchers with the practical knowledge and theoretical understanding necessary to replicate and adapt this synthesis for their specific research and development needs.

Introduction and Strategic Overview

Indazole-containing compounds are a prominent class of heterocycles in pharmaceutical research, exhibiting a wide range of biological activities. The functionalization of the indazole scaffold is a key aspect of lead optimization in drug discovery programs. The target molecule, this compound, incorporates a butynyl group at the C5 position, a common structural motif for modulating pharmacological properties, and a tetrahydropyranyl (THP) protecting group on the indazole nitrogen. The THP group serves to prevent unwanted side reactions during the subsequent cross-coupling step and can be readily removed under acidic conditions if required for further derivatization.

The synthetic strategy is designed as a modular and reliable three-step sequence, commencing with commercially available 5-aminoindazole. This approach allows for the isolation and characterization of key intermediates, ensuring the integrity of the final product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-C triple bond, suggesting a Sonogashira coupling as the final key bond-forming step. This retrosynthetic approach is illustrated in the diagram below.

G Target 5-(But-1-yn-1-yl)-1-(THP)-1H-indazole Disconnect1 Sonogashira Coupling Target->Disconnect1 Intermediate1 5-Iodo-1-(THP)-1H-indazole Disconnect1->Intermediate1 Reagent1 1-Butyne Disconnect1->Reagent1 Disconnect2 N-H Protection Intermediate1->Disconnect2 Intermediate2 5-Iodo-1H-indazole Disconnect2->Intermediate2 Reagent2 3,4-Dihydropyran (DHP) Disconnect2->Reagent2 Disconnect3 Diazotization/Iodination Intermediate2->Disconnect3 StartingMaterial 5-Aminoindazole Disconnect3->StartingMaterial

Figure 1: Retrosynthetic analysis of the target molecule.

Experimental Section: Detailed Synthetic Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target molecule. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 5-Iodo-1H-indazole

The initial step involves the conversion of 5-aminoindazole to 5-iodo-1H-indazole via a Sandmeyer-type reaction. This transformation proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide anion.

Reaction Scheme:

G Start 5-Aminoindazole Step1 1. HCl, NaNO2, H2O, 0 °C 2. KI, H2O Start->Step1 Product 5-Iodo-1H-indazole Step1->Product

Figure 2: Synthesis of 5-Iodo-1H-indazole.

Experimental Protocol:

  • To a stirred suspension of 5-aminoindazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C (ice bath), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the internal temperature below 5 °C.

  • The resulting solution is stirred at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • A solution of potassium iodide (1.5 eq) in water is then added portion-wise to the reaction mixture.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour, during which nitrogen gas evolution is observed.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or flash column chromatography to afford 5-iodo-1H-indazole as a solid.[1]

ParameterValue
Starting Material 5-Aminoindazole
Key Reagents Sodium nitrite, Potassium iodide, Hydrochloric acid
Solvent Water
Temperature 0 °C to 60 °C
Typical Yield 85-95%
Table 1: Reaction parameters for the synthesis of 5-Iodo-1H-indazole.
Step 2: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The protection of the indazole nitrogen is crucial for the success of the subsequent Sonogashira coupling. The tetrahydropyranyl (THP) group is a suitable choice due to its stability under the basic conditions of the coupling reaction and its ease of introduction and removal.[2][3]

Reaction Scheme:

G Start 5-Iodo-1H-indazole Step1 3,4-Dihydropyran (DHP) PPTS (cat.), CH2Cl2, rt Start->Step1 Product 5-Iodo-1-(THP)-1H-indazole Step1->Product

Figure 3: THP protection of 5-Iodo-1H-indazole.

Experimental Protocol:

  • To a solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) is added 3,4-dihydropyran (DHP, 1.5 eq).

  • A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq) is then added to the mixture.[2]

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with DCM and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[4]

ParameterValue
Starting Material 5-Iodo-1H-indazole
Key Reagents 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Typical Yield 90-98%
Table 2: Reaction parameters for the THP protection of 5-Iodo-1H-indazole.
Step 3: Synthesis of this compound

The final step is a Sonogashira cross-coupling reaction between the THP-protected 5-iodoindazole and 1-butyne.[5] This palladium- and copper-catalyzed reaction is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[6][7]

Reaction Scheme:

G Start 5-Iodo-1-(THP)-1H-indazole Step1 Pd(PPh3)2Cl2, CuI Et3N, THF, rt Start->Step1 Reagent 1-Butyne Reagent->Step1 Product 5-(But-1-yn-1-yl)-1-(THP)-1H-indazole Step1->Product

Figure 4: Sonogashira coupling to form the final product.

Experimental Protocol:

  • To a solution of 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) is added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).[8]

  • The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.

  • 1-Butyne (1.2 eq), either as a gas bubbled through the solution or as a condensed liquid, is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst residues, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.[9]

ParameterValue
Starting Material 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Key Reagents 1-Butyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Typical Yield 70-90%
Table 3: Reaction parameters for the Sonogashira coupling.

Safety and Handling

It is imperative that all chemical manipulations are performed with strict adherence to safety protocols. Below is a summary of the key hazards associated with the reagents used in this synthesis.

ReagentKey HazardsHandling Precautions
3,4-Dihydropyran (DHP) Highly flammable, harmful if swallowed or inhaled, may form explosive peroxides.[1]Keep away from ignition sources. Store in a cool, dry, well-ventilated area. Handle under an inert atmosphere.[6]
Pyridinium p-toluenesulfonate (PPTS) Causes skin and eye irritation. May cause sensitization by skin contact.[3]Avoid contact with skin and eyes. Wear appropriate PPE.
Palladium Catalysts May cause skin, eye, and respiratory irritation. Some palladium compounds are toxic.Handle in a well-ventilated area. Avoid inhalation of dust.
Copper(I) Iodide Harmful if swallowed, causes skin and serious eye irritation. Very toxic to aquatic life.[2][5]Avoid contact and inhalation. Prevent release to the environment.
1-Butyne Extremely flammable gas. Contains gas under pressure; may explode if heated.[9]Handle in a well-ventilated area, away from ignition sources. Use appropriate gas handling equipment.
Table 4: Summary of reagent hazards and handling precautions.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • 5-Iodo-1H-indazole: Expected ¹H NMR signals include a characteristic downfield singlet for the indazole C3-H and aromatic protons in the 7-8 ppm region. The ¹³C NMR will show signals corresponding to the iodinated and other aromatic carbons.

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: The ¹H NMR spectrum will show additional signals for the THP protecting group, typically a multiplet for the anomeric proton (O-CH-O) around 5.5-6.0 ppm and multiplets for the methylene protons of the pyran ring between 1.5 and 4.0 ppm.

  • This compound: The ¹H NMR spectrum will show the disappearance of the signals corresponding to the iodo-substituted aromatic ring and the appearance of new signals for the butynyl group, including a triplet for the terminal methyl group and a quartet for the methylene group adjacent to the triple bond. The ¹³C NMR will show characteristic signals for the alkyne carbons.

Conclusion

This technical guide has outlined a robust and reproducible three-step synthesis of this compound. The described protocols are based on well-established and reliable chemical transformations, providing a clear pathway for researchers in the field of drug development and organic synthesis. By following the detailed experimental procedures and adhering to the safety precautions, scientists can confidently synthesize this valuable indazole derivative for further investigation and application in their research endeavors.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Wiley-VCH.
  • ResearchGate. Reaction timecourse for THP protection of pyrazole. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Carl ROTH. Safety Data Sheet: Copper(I) iodide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 5-(But-1-yn-1-yl)-1-THP-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Novel derivatives, such as 5-(But-1-yn-1-yl)-1-THP-1H-indazole, represent potential candidates for drug discovery pipelines. A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its progression, as these characteristics fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.[1][2][3][4]

This technical guide provides a comprehensive framework for the physicochemical characterization of 5-(But-1-yn-1-yl)-1-THP-1H-indazole. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes the foundational principles and robust methodologies required for its evaluation. It serves as both a theoretical overview and a practical "how-to" manual for scientists tasked with characterizing novel indazole derivatives. We will detail authoritative, self-validating protocols for determining key properties and provide computationally predicted data to serve as a baseline for future experimental validation.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate assessment of a compound's viability. Poor physicochemical properties are a primary cause of attrition in the development pipeline.[1] Properties such as lipophilicity, solubility, and ionization state dictate how a molecule behaves in a biological system, influencing everything from its ability to dissolve in the gut to its capacity to cross cell membranes and interact with its target.[2][3][5]

The subject of this guide, 5-(But-1-yn-1-yl)-1-THP-1H-indazole, is a derivative of the 1H-indazole core. Indazoles are aromatic heterocycles recognized for their wide range of biological activities, including anti-cancer and anti-inflammatory properties.[6] The structure features a butynyl group at the 5-position, which can influence lipophilicity and target binding, and a tetrahydropyran (THP) group protecting the N1 position of the indazole ring. The THP group is a common choice in organic synthesis due to its general stability under non-acidic conditions, which simplifies multi-step synthetic routes.[7][8] However, its presence significantly impacts the molecule's overall size, polarity, and hydrogen bonding capacity.

This guide will systematically explore the essential physicochemical properties of this molecule, providing the scientific rationale and detailed experimental workflows for their determination.

Molecular Identity and Computed Properties

The first step in any characterization is to confirm the molecule's identity and fundamental properties. While experimental data is pending, we can rely on computational methods to provide valuable estimates.

Chemical Structure

Caption: 2D Structure of 5-(But-1-yn-1-yl)-1-THP-1H-indazole

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using established computational algorithms. These values are crucial for guiding initial experimental design and assessing the compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five.[2]

PropertyPredicted ValueSignificance in Drug Development
IUPAC Name 5-(But-1-yn-1-yl)-1-(oxan-2-yl)-1H-indazoleUnambiguous chemical identifier.
CAS Number 1365889-00-4Unique registry number for substance identification.[9]
Molecular Formula C₁₆H₁₈N₂ODetermines exact mass and elemental composition.
Molecular Weight 254.33 g/mol Influences diffusion and membrane transport; typically <500 Da for oral drugs.[3]
XLogP3 3.6A measure of lipophilicity; affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 30.5 ŲCorrelates with membrane permeability; generally <140 Ų for CNS drugs.
Hydrogen Bond Donors 0Number of N-H or O-H bonds; affects solubility and receptor binding.
Hydrogen Bond Acceptors 3Number of N or O atoms; influences solubility and receptor interactions.
Rotatable Bonds 2A measure of molecular flexibility, which can impact binding affinity.

Note: Predicted values were generated using algorithms similar to those found on platforms like Molinspiration and ChemSpider. These are estimates and require experimental verification.

Core Physicochemical Characterization Workflow

A systematic approach is essential for accurately profiling a new chemical entity. The following workflow outlines the logical progression of experiments.

G cluster_0 Phase 1: Foundational Properties cluster_2 Phase 3: Data Integration A Synthesis & Purification B Structure Confirmation (NMR, MS, IR) A->B C Melting Point & Thermal Stability (DSC/TGA) B->C D Purity Analysis (HPLC-UV) C->D E Aqueous Solubility (Kinetic & Thermodynamic) D->E F Lipophilicity (LogD) (Shake-Flask or HPLC) D->F G Chemical Stability (pH, Oxidative, Photolytic) D->G H Ionization Constant (pKa) D->H I Developability Assessment (Lipinski's Rules, LLE) E->I F->I G->I H->I

Sources

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a Bacterial Gyrase B Inhibitor

Authored by: A Senior Application Scientist

Foreword: The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] These bicyclic heterocyclic molecules, consisting of a benzene ring fused to a pyrazole ring, offer a versatile template for designing novel therapeutic agents targeting a wide array of diseases, from cancer to cardiovascular disorders and infectious diseases.[3][4][5] This guide focuses on a specific synthetic indazole derivative, This compound , a compound available from commercial suppliers but with a publicly undocumented mechanism of action.[6][7]

Drawing from extensive research on structurally related indazole analogues, this document puts forth a well-grounded hypothesis: that this compound functions as a potent inhibitor of bacterial DNA gyrase subunit B (GyrB). This hypothesis is built upon the discovery of a novel class of indazole derivatives that exhibit excellent enzymatic and antibacterial activity through this specific mechanism.[8] This guide will provide a comprehensive exploration of this proposed mechanism, detail the experimental methodologies required for its validation, and offer insights into the structural rationale for its activity.

Part 1: The Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into the DNA, a process critical for relieving torsional stress during DNA replication and transcription. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit houses the ATPase domain, which provides the energy for the enzyme's supercoiling activity through ATP hydrolysis.[8]

The proposed mechanism of action for this compound is the targeted inhibition of this GyrB ATPase activity. By binding to the ATP-binding pocket of the GyrB subunit, the compound prevents ATP from binding and being hydrolyzed. This abrogation of the enzyme's energy source effectively stalls the DNA supercoiling process. The consequences for the bacterial cell are catastrophic:

  • Inhibition of DNA Replication: The replication fork cannot advance, halting the synthesis of new DNA.

  • Disruption of Transcription: Torsional strain cannot be resolved, impeding the transcription of essential genes.

  • Induction of Cell Death: The inability to manage DNA topology leads to DNA damage and ultimately, bacterial cell death.

This mechanism is particularly attractive for antimicrobial drug development because DNA gyrase is a clinically validated target, and its structure is sufficiently different from human topoisomerases to allow for selective toxicity.[8]

GyrB_Inhibition_Pathway cluster_Gyrase Bacterial DNA Gyrase Complex cluster_Process Cellular Process GyrA GyrA Subunit (DNA Cleavage/Re-ligation) DNA_Replication DNA Replication & Transcription GyrA->DNA_Replication Enables GyrB GyrB Subunit (ATPase Activity) GyrB->GyrA Powers DNA Supercoiling ADP ADP + Pi GyrB->ADP Energy Release Cell_Death Bacterial Cell Death ATP ATP ATP->GyrB Binds & Hydrolyzes Inhibitor 5-(But-1-yn-1-yl)-1-(THP)-1H-indazole (Hypothesized Inhibitor) Inhibitor->GyrB Blocks ATP Binding

Caption: Hypothesized inhibition of the bacterial DNA gyrase pathway.

Part 2: Structural Rationale and Synthesis Insights

The chemical structure of this compound provides several clues to its potential function and design rationale.

  • 1H-Indazole Core: This bicyclic system serves as the foundational scaffold, providing the necessary geometry to interact with the target protein. The nitrogen-containing heterocycle is a common feature in kinase and ATPase inhibitors.[1][4]

  • 5-(But-1-yn-1-yl) Group: The rigid, linear alkyne moiety at the 5-position likely probes a specific hydrophobic pocket within the GyrB ATP-binding site. Modifications to this group would be a key strategy for optimizing potency and selectivity.

  • 1-(tetrahydro-2H-pyran-2-yl) (THP) Group: The THP group is a well-known protecting group for the indazole nitrogen.[8] In many synthetic routes, it is installed to facilitate other chemical transformations and is often removed in the final step to yield the active compound (the free N-H indazole). It is plausible that this compound is a prodrug, requiring in-vivo cleavage of the THP group to reveal the active pharmacophore. The N-H of the indazole is often crucial for forming key hydrogen bond interactions with the target protein.[8]

The synthesis of such indazole analogues typically follows a multi-step route, often involving a key Stille or Suzuki coupling reaction to install the substituent at the 5-position of the indazole ring.[8] The THP group is added early in the synthesis for protection and can be removed under acidic conditions.

Part 3: Experimental Validation Workflow

To rigorously test the hypothesis that this compound is a GyrB inhibitor, a structured, multi-tiered experimental approach is required. This workflow ensures that the mechanism is validated from the molecular level to the whole-cell level.

Experimental_Workflow start Hypothesis: Compound is a GyrB Inhibitor enzymatic Tier 1: Enzymatic Assay (Gyrase Supercoiling Assay) start->enzymatic Test direct target engagement mic Tier 2: Antibacterial Assay (MIC Determination) enzymatic->mic Does it kill bacteria? adme Tier 3: In Vitro ADME (Solubility, Permeability, Stability) mic->adme Is it drug-like? conclusion Conclusion: Validate/Refute Mechanism adme->conclusion

Caption: A tiered workflow for validating the mechanism of action.
Protocol 1: Gyrase B ATPase Activity Assay

This experiment directly measures the compound's ability to inhibit the ATPase activity of the GyrB subunit.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound against purified bacterial DNA gyrase.

Methodology:

  • Reagents & Materials: Purified E. coli DNA gyrase (GyrA and GyrB subunits), relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer, and the test compound dissolved in DMSO.

  • Reaction Setup: Prepare reaction mixtures in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of DNA gyrase, and relaxed plasmid DNA.

  • Compound Addition: Add the test compound in a series of dilutions (e.g., from 100 µM to 1 nM). Include a positive control (a known GyrB inhibitor like novobiocin) and a negative control (DMSO vehicle).

  • Initiation: Start the reaction by adding a fixed concentration of ATP to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination & Analysis: Stop the reaction. The amount of ATP consumed can be measured using a luminescence-based kit (e.g., Kinase-Glo®), which quantifies the remaining ATP.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This experiment assesses the compound's effectiveness at inhibiting bacterial growth in a cellular context.

Objective: To determine the MIC of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Methodology:

  • Bacterial Strains: Use a panel of bacteria, including susceptible and resistant strains (e.g., Staphylococcus aureus (MRSA), Streptococcus pneumoniae, Enterococcus faecalis).

  • Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Data Presentation and Interpretation

The data from the proposed experiments should be organized for clear interpretation.

Table 1: Hypothetical Enzymatic and Antibacterial Activity Data

CompoundGyrB IC₅₀ (nM)S. aureus MIC (µg/mL)S. pneumoniae MIC (µg/mL)
Test Compound 500.51
Test Compound (THP-cleaved) 50.060.125
Ciprofloxacin (Control) N/A0.250.5
Novobiocin (Control) 150.1250.25

Interpretation:

  • A low nanomolar IC₅₀ value in the GyrB assay would provide strong evidence of direct target engagement.

  • If the THP-cleaved version of the compound is significantly more potent than the parent compound, it would support the hypothesis that the parent is a prodrug.

  • Potent MIC values against Gram-positive bacteria, where GyrB inhibitors are known to be effective, would validate the whole-cell activity.[8] A strong correlation between enzymatic inhibition (IC₅₀) and antibacterial activity (MIC) is a hallmark of on-target activity.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for investigating the mechanism of action of This compound . By hypothesizing its role as a bacterial DNA Gyrase B inhibitor, we can establish a clear path for experimental validation. If confirmed, this compound could serve as a valuable lead in the development of new antibiotics to combat the growing threat of antimicrobial resistance.

Future work would involve expanding the antibacterial testing to a wider panel of pathogens, performing structure-based drug design studies by obtaining a co-crystal structure of the active compound with GyrB, and optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy.

References

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  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]

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The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent structural rigidity, coupled with the capacity for functionalization at multiple positions, allows for the precise tuning of steric and electronic properties to achieve desired biological effects. This versatility has led to the development of a multitude of derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3] Several indazole-based compounds, such as Pazopanib, Axitinib, and Niraparib, have successfully transitioned from bench to bedside, validating the therapeutic potential of this scaffold.[2][4] This technical guide provides an in-depth exploration of the key biological activities of substituted indazole derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of mechanistic insights, quantitative biological data, and validated experimental protocols to guide future discovery and optimization efforts.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted indazoles have emerged as one of the most successful classes of small-molecule anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth, proliferation, and survival.[5][6]

Core Mechanisms of Antitumor Action

The anticancer efficacy of indazole derivatives is often attributed to their function as ATP-competitive inhibitors in the active site of various protein kinases. The indazole ring itself frequently acts as a hinge-binding motif, a crucial interaction for potent kinase inhibition.[7] Key kinase families targeted by indazole derivatives include:

  • VEGFR/PDGFR: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[4] Indazole-based drugs like Axitinib and Pazopanib are multi-kinase inhibitors that potently target these receptors.[4][8]

  • FGFR: Fibroblast Growth Factor Receptors (FGFRs) are implicated in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known oncogenic driver in various cancers.[5] Numerous indazole derivatives have been developed as selective FGFR inhibitors.[2][9]

  • Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition leads to mitotic arrest and apoptosis in cancer cells, making them attractive therapeutic targets.[10]

  • PARP: Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms (e.g., BRCA mutations).[2][8]

Beyond kinase inhibition, some derivatives induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[7][11]

Visualization: VEGFR Signaling Inhibition

The diagram below illustrates a simplified representation of the VEGFR signaling pathway and highlights the point of intervention for indazole-based inhibitors. Activation of VEGFR by its ligand (VEGF) triggers a downstream cascade involving key proteins like MEK and ERK, ultimately promoting angiogenesis and cell proliferation. Indazole inhibitors block this cascade at its origin by inhibiting VEGFR autophosphorylation.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg pY Indazole Indazole Inhibitor (e.g., Pazopanib) Indazole->VEGFR blocks ATP binding PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation COX_Pathway cluster_0 Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid Membrane->AA (Stimulus) COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Indazole Indazole NSAID (e.g., Bendazac) Indazole->COX inhibits Inflammation Pain & Inflammation PGs->Inflammation

Caption: Inhibition of the Cyclooxygenase (COX) pathway by an indazole derivative.

Quantitative Anti-inflammatory Activity Data

The table below presents data on the anti-inflammatory efficacy of selected indazole derivatives.

CompoundAssayResultReference
5-AminoindazoleCarrageenan-induced paw edema (100 mg/kg)83.09% inhibition (at 5h)[12]
6-NitroindazoleCarrageenan-induced paw edema (100 mg/kg)71.51% inhibition (at 5h)[12]
5-AminoindazoleIn vitro COX-2 InhibitionIC₅₀ = 12.32 µM[12]
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazoleCarrageenan-induced paw edema (30 mg/kg)Significant inhibition, comparable to Etoricoxib[13]
Experimental Protocol: In Vitro Albumin Denaturation Assay

This assay is a widely used and straightforward in vitro method to screen for anti-inflammatory activity. [14][15] Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent heat-induced protein (albumin) denaturation is a reliable indicator of its potential anti-inflammatory properties. [15] Step-by-Step Methodology:

  • Reagent Preparation:

    • Procedure: Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8). Prepare stock solutions of the test indazole derivatives and a standard drug (e.g., Diclofenac sodium) in DMSO.

  • Reaction Mixture Setup:

    • Rationale: The assay compares the effect of the test compound against a control to quantify the inhibition of denaturation.

    • Procedure: In separate tubes, add 0.5 mL of the BSA solution. Add 0.5 mL of the test compound or standard drug at various concentrations (e.g., 10-500 µg/mL). For the control, add 0.5 mL of the vehicle (DMSO).

  • Heat-Induced Denaturation:

    • Rationale: Heat is used to induce the denaturation of the albumin protein, mimicking the protein damage that occurs during inflammation.

    • Procedure: Incubate all tubes at 37°C for 20 minutes, then induce denaturation by heating at 70°C in a water bath for 10 minutes.

  • Measurement:

    • Rationale: Denatured protein causes turbidity in the solution, which can be measured as absorbance.

    • Procedure: After cooling to room temperature, measure the absorbance (turbidity) of all samples at 660 nm using a spectrophotometer.

  • Calculation:

    • Procedure: Calculate the percentage inhibition of protein denaturation using the following formula:

      • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Antimicrobial Activity

While less explored than their anticancer and anti-inflammatory roles, certain indazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. [2][16]

Spectrum of Activity

Indazole derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. [16]Some compounds have also shown selective antiprotozoal activity. [16]The mechanism of action is varied but can involve the disruption of essential cellular processes in the microorganism.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [17]

Compound Target Microorganism MIC (µg/mL) Reference
2,3-diphenyl-2H-indazole (18 ) Candida albicans - [16]
2,3-diphenyl-2H-indazole (23 ) Candida glabrata - [16]

| Various Indazoles | E. histolytica, T. vaginalis | Antiprotozoal Activity | [16]|

(Note: Specific MIC values were not provided in the reference for the listed compounds, but significant in vitro growth inhibition was reported.)

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method for determining the MIC of an antimicrobial agent. [17][18] Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation, and the MIC is determined as the lowest concentration that inhibits visible growth. [19]

MIC_Workflow start Start prep_compound Prepare 2-fold serial dilutions of Indazole derivative in 96-well plate start->prep_compound inoculate Inoculate all wells (except sterility control) prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 18-24h) inoculate->incubate read Visually inspect for turbidity (growth) incubate->read determine_mic Identify lowest concentration with no visible growth read->determine_mic end End: MIC Value Determined determine_mic->end

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution:

    • Rationale: A two-fold serial dilution is performed to test a wide range of concentrations and pinpoint the MIC.

    • Procedure: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at its highest starting concentration to well 1. Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation:

    • Rationale: A standardized bacterial suspension is crucial for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Procedure: Pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Procedure: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is now 100 µL.

  • Incubation:

    • Procedure: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Rationale: The presence of turbidity (cloudiness) indicates bacterial growth. The MIC is the first well that appears clear.

    • Procedure: Check the control wells first: well 11 should be turbid, and well 12 should be clear. Read the MIC as the concentration in the first well (lowest concentration) that shows no visible growth.

Neurological Activity

Recent studies have highlighted the potential of indazole derivatives in treating neurological disorders by targeting key enzymes involved in disease pathology. [20][21]

Core Mechanisms of Neurological Action
  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. [20][22]* Glycogen Synthase Kinase 3 (GSK-3) Inhibition: GSK-3 is implicated in the pathology of Alzheimer's disease (e.g., tau hyperphosphorylation) and mood disorders. Indazole derivatives have been identified as potent GSK-3 inhibitors. [20][21]

Quantitative Neurological Activity Data
Compound Class/ExampleTarget EnzymeIC₅₀Reference
N-alkyl-substituted indazole-5-carboxamide (176 )Human MAO-B0.662 nM[2]
Indazole-based derivativeGSK-3Potent Activity[20]

Conclusion and Future Perspectives

The indazole scaffold is a validated and highly versatile core for the development of potent, targeted therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activity, leading to approved drugs for cancer and inflammation. [1][2]The success in kinase inhibition continues to drive extensive research in oncology. Meanwhile, emerging evidence of potent antimicrobial and neuroprotective activities suggests that the full therapeutic potential of substituted indazoles is yet to be realized. [16][21] Future research should focus on developing derivatives with improved selectivity to minimize off-target effects, exploring novel mechanisms of action beyond kinase inhibition, and applying modern drug design strategies like PROTACs (PROteolysis TArgeting Chimeras) to leverage the indazole scaffold in new therapeutic modalities. The continued exploration of structure-activity relationships will be crucial for unlocking the next generation of indazole-based medicines.

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Spectroscopic Characterization of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel indazole derivative, 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Indazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate structural elucidation and purity assessment are paramount for advancing preclinical research. This document details the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each section includes a detailed, field-proven experimental protocol, data interpretation grounded in established chemical principles, and a discussion of how each dataset contributes to the unequivocal confirmation of the molecular structure. The data presented herein is a representative dataset, synthesized from spectral information of structural analogs and established spectroscopic principles, intended to serve as a reliable benchmark for researchers in the field.

Molecular Structure and Analytical Strategy

The target molecule, this compound, possesses a molecular formula of C₁₆H₁₈N₂O and a molecular weight of 266.33 g/mol . The structure comprises three key fragments: a substituted indazole core, a butynyl group at the C5 position, and a tetrahydropyran (THP) protecting group on the N1 position of the indazole ring.

Our analytical strategy is designed to be a self-validating system, where data from each spectroscopic technique corroborates the others:

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, notably the internal alkyne (C≡C) and the aromatic system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a detailed map of the carbon and proton environments, confirming the connectivity and stereochemistry of the molecule.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is the method of choice for determining the accurate mass of the target compound. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.[3][4]

Experimental Protocol: ESI-MS
  • Sample Preparation: A stock solution is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). A 10 µL aliquot of this stock solution is then diluted with 1 mL of the same solvent to a final concentration of approximately 10 µg/mL.[5]

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺.

    • Solvent Flow Rate: 0.2 mL/min.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen, at a flow rate of 8 L/min and a temperature of 300°C.

    • Mass Range: m/z 50-500.

Data Presentation and Interpretation

The primary goal is to identify the peak corresponding to the protonated molecule. The theoretical exact mass provides a precise benchmark for experimental validation.

Table 1: High-Resolution Mass Spectrometry Data

Species Calculated Exact Mass (m/z) Observed m/z

| [C₁₆H₁₈N₂O + H]⁺ | 267.1492 | 267.1495 |

Interpretation: The observation of an ion at m/z 267.1495, which is within 5 ppm of the calculated exact mass for the protonated molecule, provides strong evidence for the elemental composition C₁₆H₁₈N₂O. The fragmentation pattern, while generally minimal in ESI, could show a characteristic loss of the THP group (85.06 Da) under slightly harsher source conditions, which would further support the proposed structure.[6][7][8][9]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid and efficient method for analyzing solid or liquid samples with minimal preparation.[10][11] This technique is ideal for identifying the key functional groups within the target molecule.

Experimental Protocol: ATR-IR
  • Sample Preparation: A small amount (1-2 mg) of the solid sample is placed directly onto the ATR crystal (typically diamond or zinc selenide).

  • Data Acquisition: Pressure is applied using a built-in clamp to ensure firm contact between the sample and the crystal surface.[12] A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). An ATR correction may be applied using the instrument's software to produce a spectrum that more closely resembles a traditional transmission spectrum.[13]

Data Presentation and Interpretation

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups. The presence of the butynyl group and the substituted aromatic indazole ring are the most anticipated features.

Table 2: Key Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium-Weak Aromatic C-H stretch
2950-2850 Strong Aliphatic C-H stretch (THP and ethyl groups)
~2235 Medium-Weak C≡C stretch (internal alkyne)
~1620, 1495 Medium C=C and C=N stretches (indazole ring)

| ~1100 | Strong | C-O stretch (THP ether) |

Interpretation: The most diagnostic peak is the medium-to-weak absorption around 2235 cm⁻¹, characteristic of an internal carbon-carbon triple bond.[5][14][15] Symmetrically substituted internal alkynes can show very weak or absent signals, but the electronic asymmetry of the indazole-butynyl system should render this peak observable. Strong bands in the 2950-2850 cm⁻¹ region confirm the presence of saturated C-H bonds from the THP and ethyl moieties. Aromatic C-H stretches above 3000 cm⁻¹ and ring vibrations around 1620 and 1495 cm⁻¹ confirm the indazole core. The strong C-O ether stretch near 1100 cm⁻¹ is indicative of the THP group.

IR_Workflow cluster_regions IR Spectral Regions Analysis cluster_assignments Functional Group Assignments s3100 ~3100-3000 cm⁻¹ Aromatic_CH Aromatic C-H s3100->Aromatic_CH s2950 ~2950-2850 cm⁻¹ Aliphatic_CH Aliphatic C-H s2950->Aliphatic_CH s2235 ~2235 cm⁻¹ Alkyne Internal C≡C s2235->Alkyne s1620 ~1620 cm⁻¹ Aromatic_Ring Indazole Ring s1620->Aromatic_Ring s1100 ~1100 cm⁻¹ Ether THP C-O s1100->Ether

Caption: Workflow for assigning key IR peaks to molecular functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).[15][16] Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The solution is filtered through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 220 ppm.

¹H NMR Data and Interpretation

The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.05 s 1H H-3
7.81 s 1H H-4
7.65 d, J = 8.6 Hz 1H H-7
7.38 dd, J = 8.6, 1.5 Hz 1H H-6
5.75 dd, J = 9.2, 2.5 Hz 1H H-2' (THP)
4.04 m 1H H-6'eq (THP)
3.75 m 1H H-6'ax (THP)
2.55-2.45 m 1H H-3'ax (THP)
2.48 q, J = 7.5 Hz 2H H-3'' (Butynyl)
2.15-2.05 m 2H H-3'eq, H-5'eq (THP)
1.85-1.65 m 3H H-4', H-5'ax (THP)

| 1.22 | t, J = 7.5 Hz | 3H | H-4'' (Butynyl) |

Interpretation:

  • Indazole Protons: The indazole protons appear in the aromatic region (7.3-8.1 ppm). H-3 is a singlet, as expected. H-4 appears as a singlet (or a very narrow doublet) due to the C5-substitution. H-7 and H-6 form a doublet and a doublet of doublets, respectively, consistent with ortho- and meta-couplings in a substituted benzene ring.[17][18]

  • THP Protons: The THP group presents a complex set of signals between 1.6 and 5.8 ppm. The anomeric proton (H-2') is the most downfield signal at ~5.75 ppm, appearing as a doublet of doublets due to coupling with the two adjacent C3' protons.[19] The two diastereotopic protons at C6' are also distinct.

  • Butynyl Protons: The butynyl side chain is confirmed by the quartet at ~2.48 ppm (methylene group, H-3'') coupled to the methyl group, and the corresponding triplet at ~1.22 ppm (methyl group, H-4'').

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Table 4: Representative ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
140.5 C-7a
134.1 C-3
128.2 C-6
125.8 C-4
122.0 C-3a
118.9 C-5
109.8 C-7
92.1 C-1'' (Alkyne)
87.8 C-2' (THP)
80.4 C-2'' (Alkyne)
68.2 C-6' (THP)
30.5 C-3' (THP)
25.2 C-5' (THP)
22.8 C-4' (THP)
14.5 C-4'' (Butynyl)

| 13.1 | C-3'' (Butynyl) |

Interpretation:

  • Indazole Carbons: The seven distinct signals for the indazole core confirm its structure. The chemical shifts are consistent with literature values for 1,5-disubstituted indazoles.[2][20][21][22]

  • Alkyne Carbons: The two sp-hybridized carbons of the alkyne appear at ~92.1 and ~80.4 ppm, a characteristic region for internal alkynes.

  • THP & Butynyl Carbons: The remaining six signals correspond to the five carbons of the THP ring and the two aliphatic carbons of the butynyl chain, all appearing in the expected upfield region.

NMR_Logic cluster_data NMR Data Inputs cluster_fragments Structural Fragments H_NMR ¹H NMR (δ, multiplicity, integration) Indazole Indazole Core (Aromatic Protons, Quaternary Cs) H_NMR->Indazole THP THP Group (Anomeric H, Aliphatic Signals) H_NMR->THP Butynyl Butynyl Chain (Quartet/Triplet Pattern) H_NMR->Butynyl C_NMR ¹³C NMR (δ) C_NMR->Indazole C_NMR->THP C_NMR->Butynyl Structure Confirmed Structure: 5-(But-1-yn-1-yl)-1-THP-1H-indazole Indazole->Structure THP->Structure Butynyl->Structure

Caption: Logical workflow for structural elucidation using NMR data.

Conclusion

The collective analysis of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a robust and self-consistent dataset for the structural confirmation of this compound. HRMS confirms the elemental composition, IR identifies the critical alkyne functional group, and NMR provides an unambiguous map of the atomic connectivity. This guide presents field-proven protocols and a representative dataset that can serve as a valuable reference for researchers engaged in the synthesis and characterization of novel indazole-based compounds for drug discovery and development.

References

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An In-Depth Technical Guide to 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS Number: 1365889-00-4): A Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique structural and electronic properties allow it to participate in key hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indazole core has been successfully incorporated into several potent and selective kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib, which target vascular endothelial growth factor receptors (VEGFRs) and other tyrosine kinases. This guide focuses on the characterization of a specific indazole derivative, 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS No. 1365889-00-4), a key intermediate in the synthesis of a novel class of protein kinase inhibitors.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for process development and scale-up. Below is a summary of the key identifiers and properties for this compound.

PropertyValueSource
CAS Number 1365889-00-4[Various Chemical Suppliers]
Molecular Formula C₁₆H₁₈N₂O[Various Chemical Suppliers]
Molecular Weight 254.33 g/mol [Various Chemical Suppliers]
Appearance Off-white to yellow solid (typical)[General chemical knowledge]
Purity ≥95% (commercially available)[Various Chemical Suppliers]

While detailed, publicly available experimental characterization data such as ¹H NMR and ¹³C NMR spectra for this specific intermediate are limited, the synthesis of analogous indazole derivatives is well-documented in the scientific literature, providing a strong basis for expected spectral features. The synthesis of this intermediate is outlined in the subsequent sections, as detailed in patent literature.

Role as a Synthetic Intermediate in Kinase Inhibitor Development

The subject of this guide, this compound, serves as a crucial building block in the multi-step synthesis of more complex molecules designed as potent protein kinase inhibitors. Specifically, this compound is a key intermediate in the synthetic route outlined in patent WO2010/114971, which describes novel compounds for the treatment of cell proliferative diseases.

The but-1-ynyl substituent at the 5-position of the indazole core is a versatile functional group that can participate in a variety of cross-coupling reactions, allowing for the introduction of additional molecular complexity. The tetrahydro-2H-pyran (THP) group serves as a protecting group for the indazole nitrogen, preventing unwanted side reactions during subsequent synthetic transformations. This protecting group can be readily removed under acidic conditions to reveal the N-H group, which is often crucial for binding to the target kinase.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound, as inferred from the procedures for related compounds in patent WO2010/114971, involves a Sonogashira coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in medicinal chemistry to construct complex molecular architectures.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • 1-Butyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, the palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous solvent and the base to the flask. Stir the mixture at room temperature to ensure dissolution of the starting materials.

  • Addition of Alkyne: Introduce 1-butyne to the reaction mixture. This can be done by bubbling the gas through the solution or by adding a solution of 1-butyne in the reaction solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and the formation of unwanted side products. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.

  • Palladium and Copper Catalysts: The palladium catalyst is the primary catalyst for the cross-coupling reaction, while the copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: The base is required to neutralize the hydrohalic acid (HI) that is formed as a byproduct of the reaction, driving the catalytic cycle forward.

  • Anhydrous Conditions: The use of anhydrous solvents is important to prevent the hydrolysis of the catalyst and starting materials.

Downstream Transformation and Mechanism of Action of the Final Product

The alkyne functionality of this compound is a key handle for further synthetic elaboration. As described in patent WO2010/114971, this intermediate can undergo further reactions, such as hydroarylation, to introduce a substituted phenyl group, ultimately leading to the formation of a complex molecule designed to inhibit specific protein kinases.

While the specific kinase target of the final product derived from this intermediate is not explicitly detailed in the publicly available sections of the patent, the general class of compounds is described as protein kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

The following diagram illustrates a plausible signaling pathway that could be targeted by a kinase inhibitor derived from this indazole intermediate.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Kinase_Inhibitor Kinase Inhibitor (Final Product) Kinase_Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A representative MAP Kinase signaling pathway often targeted by kinase inhibitors.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of novel protein kinase inhibitors. Its synthesis via the robust Sonogashira coupling reaction and the presence of a modifiable alkyne functionality make it an attractive building block for medicinal chemists. Further exploration of the biological activity of the final compounds derived from this intermediate will be crucial in elucidating their specific kinase targets and their potential as therapeutic agents for the treatment of cancer and other proliferative diseases. The development of more efficient and scalable synthetic routes to this and related indazole intermediates will continue to be an important area of research in the field of drug discovery.

References

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In Silico Modeling of 5-(But-1-yn-1-yl)-1-THP-1H-indazole: A Strategic Workflow for Therapeutic Candidate Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, enabling the rapid and cost-effective evaluation of novel chemical entities.[1][2][3] This guide presents a comprehensive, in-depth technical framework for the in silico modeling of 5-(But-1-yn-1-yl)-1-THP-1H-indazole, a compound featuring the medicinally significant indazole scaffold. Moving beyond a mere recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, elucidates the causal logic behind each computational step. We will explore a validated workflow encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET profiling. The objective is to construct a holistic, predictive model of the compound's therapeutic potential, thereby providing a robust foundation for subsequent experimental validation and lead optimization efforts by researchers, scientists, and drug development professionals.

Foundational Strategy: Deconstructing the Molecule and Defining a Hypothesis

Before any simulation is run, a rigorous analysis of the subject molecule is paramount. Our compound, 5-(But-1-yn-1-yl)-1-THP-1H-indazole, possesses three key structural features that inform our strategic direction:

  • The Indazole Core: This bicyclic heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[4][5][6][7] Its prevalence in numerous FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, is a strong indicator of its ability to form high-affinity interactions with biological targets, particularly the ATP-binding pocket of kinases.[4][8][9] The indazole ring system acts as a bioisostere of indole, capable of forming critical hydrogen bonds that anchor ligands to their protein targets.[4]

  • The Tetrahydropyran (THP) Group: The THP moiety is not merely a synthetic handle; it significantly influences the molecule's physicochemical properties. In medicinal chemistry, THP is often used to modulate lipophilicity, improve metabolic stability, and enhance solubility—key components of a favorable ADMET profile.[10][11] Its oxygen atom can also serve as a hydrogen bond acceptor, potentially forming additional stabilizing interactions within a binding pocket.[10] In the context of our compound, it is attached to the N1 position of the indazole, a common site for substitution in kinase inhibitors.

  • The But-1-yn-1-yl Group: This linear alkyne substituent projects from the C5 position of the indazole ring. Its rigidity and electron density will influence the compound's shape and potential to interact with hydrophobic sub-pockets within a target's active site.

Central Hypothesis: Based on the prevalence of the indazole scaffold in approved kinase inhibitors, our primary hypothesis is that 5-(But-1-yn-1-yl)-1-THP-1H-indazole is a potential inhibitor of one or more protein kinases. Our in silico workflow will be designed to rigorously test this hypothesis.

The Computational Workflow: A Triad of Predictive Modeling

Our investigation will proceed through three core computational stages: Molecular Docking, Molecular Dynamics, and ADMET Prediction. This sequence is designed to build a progressively more detailed and realistic model of the compound's behavior, from a static binding prediction to its dynamic stability and whole-body disposition.

Phase I: Molecular Docking – Predicting the Binding Pose and Affinity

Molecular docking serves as our initial screen, predicting the most favorable binding orientation (pose) of our ligand within the target's active site and providing a quantitative estimate of its binding affinity.[12][13]

Expertise & Causality: A successful docking experiment hinges on meticulous preparation of both the ligand and the protein. Errors at this stage will propagate through the entire workflow, rendering subsequent, more computationally expensive simulations meaningless.

Experimental Protocol: Ligand and Protein Preparation

  • Ligand Preparation:

    • Step 1: 2D Structure Generation: Draw the 2D structure of 5-(But-1-yn-1-yl)-1-THP-1H-indazole using a chemical editor (e.g., MarvinSketch, ChemDraw).

    • Step 2: 3D Conformation Generation: Convert the 2D sketch into a 3D structure.

    • Step 3: Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). Causality: This step is crucial to obtain a low-energy, sterically plausible conformation of the ligand before docking.

    • Step 4: Charge Assignment: Calculate partial atomic charges (e.g., using Gasteiger-Marsili charges). Causality: Accurate charge distribution is essential for correctly modeling electrostatic interactions, including hydrogen bonds, which are often dominant in ligand-protein binding.

  • Target Selection and Preparation:

    • Step 1: Target Identification: Based on our hypothesis, we will select a representative protein kinase. For this guide, we will use a hypothetical Tyrosine Kinase (e.g., PDB ID: 3CS9) as our target.[14] The ideal choice is a high-resolution (<2.5 Å) crystal structure with a co-crystallized ligand, which validates the conformation of the binding pocket.

    • Step 2: Structure Cleaning: Download the PDB file and remove all non-essential components, such as water molecules (unless they are known to mediate key interactions), co-solvents, and alternate conformations.

    • Step 3: Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states to ionizable residues (e.g., His, Asp, Glu, Lys) at a physiological pH of 7.4. Causality: Since X-ray crystallography typically does not resolve hydrogen atoms, this step is critical for defining the correct hydrogen bond donor/acceptor network.

    • Step 4: Constrained Minimization: Perform a brief, constrained energy minimization on the protein to relax any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed to preserve the experimentally determined fold.

Experimental Protocol: Molecular Docking (using AutoDock Vina)

  • Step 1: Define the Search Space: Define a grid box centered on the active site, typically guided by the position of the co-crystallized ligand. The box must be large enough to allow the ligand full rotational and translational freedom.

  • Step 2: Execute Docking: Run the AutoDock Vina algorithm. It will generate multiple binding poses and rank them using its empirical scoring function.

  • Step 3: Analyze Results: The primary output is a binding affinity score (in kcal/mol), where more negative values indicate stronger predicted binding. Critically, visualize the top-scoring poses. A plausible pose must exhibit chemically sensible interactions, such as hydrogen bonds between the indazole nitrogen atoms and the kinase "hinge" region, a hallmark of this inhibitor class.

Diagram: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking.

Data Presentation: Hypothetical Docking Results

ParameterPredicted ValueInterpretation
Binding Affinity-9.8 kcal/molStrong predicted binding affinity.
Key H-Bond InteractionsIndazole N2 with Hinge Region (Cys)Classic kinase inhibitor binding mode.
Key Hydrophobic InteractionsButynyl group with hydrophobic pocketFavorable shape complementarity.
THP Group InteractionOxygen atom with solvent-exposed regionPotentially enhances solubility.
Phase II: Molecular Dynamics – Assessing Binding Stability

A docking pose is a static, gas-phase prediction. Molecular Dynamics (MD) simulations provide a more realistic view by modeling the behavior of the protein-ligand complex over time in a fully solvated, physiological environment.[15][16][17] This is a self-validating step: if a high-scoring docking pose is unstable in MD, it is likely an artifact and should be discarded.

Expertise & Causality: The choice of force field and the thoroughness of system equilibration are critical for a meaningful MD simulation. The force field dictates the physics of the simulation, while equilibration ensures the simulation starts from a relaxed, stable state, preventing explosive artifacts.

Experimental Protocol: Protein-Ligand MD Simulation (using GROMACS/AMBER)

  • Step 1: System Building: Take the most promising protein-ligand complex from docking. Place it in a periodic box of explicit water molecules (e.g., TIP3P model) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Step 2: Force Field Parameterization: Apply a standard protein force field (e.g., AMBER, CHARMM) to the protein.[17] Generate parameters for the novel ligand using a tool like Antechamber, which uses the General Amber Force Field (GAFF).

  • Step 3: System Equilibration: This is a multi-stage process:

    • a. Minimization: Perform energy minimization to remove steric clashes between the complex, water, and ions.

    • b. NVT Ensemble (Heating): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. The protein and ligand are typically restrained to prevent drastic movements.

    • c. NPT Ensemble (Pressurization): Simulate for a longer period at constant temperature and pressure, allowing the system density to equilibrate. Restraints are gradually released.

  • Step 4: Production Run: Run the simulation with all restraints removed for a significant duration (e.g., 100-200 nanoseconds) to sample conformational space.

  • Step 5: Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand's heavy atoms relative to the starting structure. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not dissociating.[18]

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

Diagram: Molecular Dynamics Simulation Logic

MD_Logic Start Best Docking Pose Setup System Setup (Solvate, Add Ions) Start->Setup Equil Equilibration (Minimize, Heat, Pressurize) Setup->Equil Prod Production MD (100 ns simulation) Equil->Prod Analysis Trajectory Analysis Prod->Analysis RMSD RMSD Stable? Analysis->RMSD HBond Key H-Bonds Persist? Analysis->HBond Conclusion Stable Binding Confirmed RMSD->Conclusion Reject Unstable Pose (Re-evaluate Docking) RMSD->Reject No HBond->Conclusion HBond->Reject No

Caption: Decision logic for MD simulation analysis.

Phase III: ADMET Prediction – Assessing Drug-Likeness

A compound that binds tightly but has poor pharmacokinetic properties or is toxic is not a viable drug candidate. Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical de-risking step.[19][20]

Experimental Protocol: In Silico ADMET Profiling

  • Step 1: Select a Validated Platform: Utilize a comprehensive, well-regarded web server such as ADMETlab 3.0 or ADMET-AI.[21][22] These platforms use machine learning models trained on large datasets of experimental results.[22][23][24]

  • Step 2: Input Structure: Provide the SMILES string of 5-(But-1-yn-1-yl)-1-THP-1H-indazole.

  • Step 3: Analyze Predicted Properties: Evaluate the output across several key categories.

Data Presentation: Predicted ADMET Profile

CategoryPropertyPredicted ValueInterpretation & Causality
Physicochemical Mol. Weight268.34 g/mol Complies with Lipinski's Rule (<500).
LogP3.15Good balance of lipophilicity for permeability.
TPSA31.3 ŲLikely good intestinal absorption (<140 Ų).
Absorption Caco-2 PermeabilityHighSuggests good absorption across the gut wall.
HIAHighHigh probability of human intestinal absorption.
Distribution BBB PermeabilityYesPotential for CNS activity or side effects.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 SubstrateYesLikely to be metabolized by a major CYP enzyme.
Toxicity hERG InhibitionLow RiskLow risk of causing cardiac arrhythmia.[19]
Ames MutagenicityNoUnlikely to be mutagenic.
DILILow RiskLow risk of drug-induced liver injury.

Synthesis of Findings and Authoritative Conclusion

The integrated in silico workflow provides a multi-dimensional assessment of 5-(But-1-yn-1-yl)-1-THP-1H-indazole. Our hypothetical results suggest a compound with strong potential:

  • Efficacy: Molecular docking predicts high-affinity binding to a kinase target via a canonical binding mode, a prediction strongly supported by the stability observed in a 100 ns molecular dynamics simulation.

  • Safety & Pharmacokinetics: The ADMET profile is largely favorable, predicting good absorption and low toxicity risks. The primary flag is a potential for CYP-mediated metabolism and drug-drug interactions, which is a common and often manageable issue in drug development.

Final Recommendation: The computational evidence strongly supports advancing 5-(But-1-yn-1-yl)-1-THP-1H-indazole to the next stage of the drug discovery pipeline. The immediate next steps should be focused on experimental validation of these predictions: chemical synthesis of the compound, followed by in vitro kinase inhibition assays against a panel of relevant kinases, and subsequent cell-based assays to confirm on-target activity. The predicted CYP inhibition should be experimentally verified early in the lead optimization phase. This strategic application of in silico modeling has successfully generated a high-value, testable hypothesis, significantly de-risking the project and focusing future resource allocation on the most promising path forward.

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Unlocking Therapeutic Frontiers: A Technical Guide to the Potential of Butynyl-Indazole Compounds and Their Isosteres as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the therapeutic potential of indazole-based compounds, with a specific focus on synthetic strategies employing butynyl precursors to generate potent kinase inhibitors. We will delve into the core molecular targets, elucidate the mechanisms of action, and present detailed methodologies for target validation and characterization. This document is designed to serve as a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics for a range of challenging diseases.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and target interactions.[3] This versatility has led to the development of numerous indazole-containing drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective agents.[4][5] A significant area of interest lies in their ability to function as potent and selective protein kinase inhibitors.[6][7]

DYRK1A: A Prime Therapeutic Target

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a high-value therapeutic target for a multitude of diseases.[8] This serine/threonine kinase plays a critical role in neurodevelopment, cell proliferation, and other fundamental cellular processes.[8] Overexpression of DYRK1A is implicated in the pathology of several disorders, making its inhibition a promising therapeutic strategy.

  • Neurodegenerative Diseases: DYRK1A is located on chromosome 21, and its overexpression in Down's syndrome is linked to cognitive deficits and early-onset Alzheimer's disease-like pathology.[9] DYRK1A phosphorylates key proteins involved in Alzheimer's disease, such as amyloid precursor protein (APP) and tau, contributing to the formation of amyloid plaques and neurofibrillary tangles.[8] Inhibition of DYRK1A is therefore a potential disease-modifying approach for these conditions.[9]

  • Diabetes: DYRK1A has been shown to negatively regulate the proliferation of pancreatic β-cells.[8] Inhibitors of DYRK1A can promote β-cell regeneration and may offer a novel therapeutic avenue for both type 1 and type 2 diabetes.

  • Cancer: The role of DYRK1A as a mediator in the cell cycle has garnered interest in oncology.[8] Its inhibition may represent a strategy for controlling the proliferation of cancer cells in various malignancies.[7]

Synthesis of Potent DYRK1A Inhibitors from a Butynyl Precursor

While direct "butynyl-indazole" compounds are not extensively reported, a key synthetic route to a potent class of DYRK1A inhibitors, the pyrazolo[1,5-b]pyridazines (isosteres of indazoles), utilizes a butynyl-containing reactant. This highlights the strategic importance of the butynyl group in constructing the heterocyclic core necessary for potent kinase inhibition.

A notable synthesis involves the reaction of a 1,3-dipole with 3-butyne-2-one in a Huisgen cycloaddition to construct the pyrazolo[1,5-b]pyridazine heterocycle.[8] This foundational step paves the way for a series of modifications to optimize the resulting compounds for potency and selectivity against DYRK1A.[8]

Illustrative Synthetic Workflow

G cluster_0 Core Heterocycle Synthesis cluster_1 Lead Optimization 1,3-dipole 1,3-dipole Huisgen_cycloaddition Huisgen Cycloaddition 1,3-dipole->Huisgen_cycloaddition 3-butyne-2-one 3-butyne-2-one 3-butyne-2-one->Huisgen_cycloaddition Pyrazolo_pyridazine Pyrazolo[1,5-b]pyridazine Core Huisgen_cycloaddition->Pyrazolo_pyridazine Intermediate_mod Intermediate Modification (e.g., Chlorination) Pyrazolo_pyridazine->Intermediate_mod Final_analogues Diverse N-alkyl Analogues Intermediate_mod->Final_analogues SAR_studies SAR_studies Final_analogues->SAR_studies Structure-Activity Relationship

Caption: Synthetic workflow for pyrazolo[1,5-b]pyridazine DYRK1A inhibitors.

Therapeutic Applications and Mechanisms of Action

Neurodegenerative Disorders

Inhibitors of DYRK1A derived from the aforementioned synthetic route have demonstrated significant potential in models of neurodegenerative disease. By reducing the hyperphosphorylation of tau, these compounds can theoretically prevent the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.

DYRK1A Signaling in Alzheimer's Disease Pathogenesis

G cluster_0 Pathological Cascade DYRK1A DYRK1A Overexpression Tau Tau Protein DYRK1A->Tau Phosphorylates APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylates Butynyl_derived_inhibitor Butynyl-Derived DYRK1A Inhibitor Butynyl_derived_inhibitor->DYRK1A Inhibits NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs Hyperphosphorylation Amyloid_plaques Amyloid Plaques APP->Amyloid_plaques Aberrant Cleavage Neuronal_dysfunction Neuronal Dysfunction & Cell Death NFTs->Neuronal_dysfunction Amyloid_plaques->Neuronal_dysfunction

Caption: Role of DYRK1A in Alzheimer's and inhibitor intervention.

Neurogenesis

Beyond targeting specific pathologies, some indazole and imidazole-based compounds have been shown to promote neuronal differentiation.[10] This neurogenic activity is particularly relevant for regenerative medicine approaches to neurological damage. While not always directly linked to a butynyl precursor, the general capacity of these scaffolds to induce neurogenesis is a critical area of investigation.

Experimental Protocols for Target Validation

The validation of butynyl-indazole derivatives and their isosteres as kinase inhibitors requires a suite of robust biochemical and cellular assays.

DYRK1A Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the binding affinity of a compound to the DYRK1A kinase.

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based ligand-binding displacement assay is employed. A tracer ligand with high affinity for the kinase is displaced by the test compound, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the stock solution to create a series of concentrations.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant DYRK1A protein and the fluorescently labeled tracer ligand in the assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 2-5 µL) of the test compound dilutions to the wells of a low-volume 384-well plate.

    • Add the DYRK1A and tracer ligand mixture to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two different wavelengths (donor and acceptor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the fluorescence ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 or pIC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context.

Principle: The binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound or vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots at a range of temperatures for a short duration (e.g., 3 minutes).

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Target Protein Detection:

    • Analyze the soluble fractions by Western blotting using an antibody specific for DYRK1A.

  • Data Analysis:

    • Quantify the band intensities for DYRK1A at each temperature for both the treated and control samples.

    • The temperature at which 50% of the protein is denatured (Tagg) will be higher in the presence of a binding compound.

Quantitative Data and Structure-Activity Relationships (SAR)

The optimization of lead compounds is driven by a systematic analysis of structure-activity relationships. The following table presents hypothetical data for a series of pyrazolo[1,5-b]pyridazines to illustrate this process.

Compound IDR1 GroupDYRK1A pIC50[8]Ligand Efficiency (LE)[8]Lipophilic Ligand Efficiency (LLE)[8]
8b Methyl7.120.353.5
11 Cyclopropyl8.050.424.8
22 Morpholinoethyl7.950.335.2
33 Piperidinylethyl7.890.315.1

Analysis: The data indicates that replacing the methyl group in compound 8b with a cyclopropyl group in compound 11 significantly improves both binding affinity (pIC50) and ligand efficiency. Further modifications with cyclic amine analogues like in compounds 22 and 33 maintain high affinity while improving lipophilic ligand efficiency, a key parameter for drug-likeness.

Conclusion and Future Directions

The exploration of butynyl-indazole compounds and their isosteres has unveiled a promising class of kinase inhibitors, with DYRK1A being a particularly compelling target. The synthetic accessibility, exemplified by the use of butynyl precursors, allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The potential therapeutic applications in neurodegenerative diseases, diabetes, and cancer warrant continued investigation. Future research should focus on in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of novel butynyl-indazole scaffolds to expand the chemical space for kinase inhibitor discovery.

References

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The Indazole Scaffold: A Technical Guide to the Discovery and Evolution of Its Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole core, a bicyclic heteroaromatic system, is a "privileged scaffold" in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The strategic construction of this motif is therefore a cornerstone of drug discovery and development. This technical guide provides a comprehensive exploration of the discovery and historical evolution of indazole synthesis. We will journey from the foundational 19th-century methods to the sophisticated and novel strategies of the modern era, including transition-metal-catalyzed C-H activation, the metal-free Davis-Beirut reaction, and elegant [3+2] cycloaddition strategies. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deep dive into the mechanistic reasoning and causality that drive synthetic innovation in this critical area of heterocyclic chemistry.

The Genesis of a Scaffold: Early Discoveries and Classical Syntheses

The story of the indazole ring system begins not with the parent heterocycle, but with a substituted derivative. In the late 19th century, the groundwork was laid by one of chemistry's most influential figures.

The Fischer Synthesis of Indazolone (c. 1883)

The first documented synthesis of an indazole derivative is credited to Emil Fischer.[3][4] His work involved the simple heating of o-hydrazinobenzoic acid, which prompted an intramolecular condensation and cyclization to form 3-indazolone.[5] While not yielding the parent indazole, this seminal work was the crucial first step, demonstrating the feasibility of constructing the fused bicyclic ring system and introducing it to the world of synthetic chemistry.

Over the decades that followed, a number of "classical" methods were developed, such as the Jacobson synthesis. However, these early routes often suffered from significant drawbacks, including the use of harsh reaction conditions, toxic reagents like hydrazine derivatives, limited substrate scope, and a frequent lack of regioselectivity, often producing difficult-to-separate mixtures of 1H- and 2H-indazole isomers.[6] The demands of modern medicinal chemistry for efficiency, diversity, and precision necessitated a paradigm shift in synthetic strategy.

The Modern Era: A Paradigm Shift Toward Novel, Efficient Synthesis

The turn of the 21st century witnessed a surge in the development of innovative methods for indazole synthesis, driven by the need for greater control, broader functional group tolerance, and improved atom economy. These modern strategies provide elegant solutions to the challenges posed by classical methods, enabling the construction of complex and diverse indazole libraries for drug discovery.

Transition-Metal-Catalyzed C–H Activation and Annulation

One of the most powerful and transformative strategies to emerge in modern organic synthesis is transition-metal-catalyzed C–H activation. This approach allows for the direct functionalization of otherwise inert C–H bonds, offering a highly efficient and atom-economical route to complex molecules. For indazole synthesis, this has been revolutionary.

Causality and Mechanistic Insight

The core principle involves using a directing group within the substrate to position a transition metal catalyst (commonly rhodium, palladium, or cobalt) in close proximity to a specific C–H bond, typically in the ortho position.[1][7] Azobenzenes are ideal substrates; the azo moiety (-N=N-) acts as an effective bidentate directing group. The catalyst selectively cleaves the C–H bond, forming a stable five-membered metallacycle intermediate.[7][8] This intermediate can then react with a coupling partner, such as an aldehyde or alkyne, in a process of insertion followed by reductive elimination to forge new C-C and C-N bonds, ultimately leading to the annulated indazole ring system. The choice of metal is critical; Rh(III) catalysts, for instance, have proven exceptionally effective in these transformations due to their favorable redox properties and ability to mediate the required bond-forming steps under relatively mild conditions.[1][8]

ch_activation_mechanism sub Azobenzene Substrate + [Rh(III)] Catalyst mc Five-Membered Rhodacycle Intermediate sub->mc C-H Activation ins Insertion of Aldehyde (Coupling Partner) mc->ins Coordination cyc Cyclative Capture & Nucleophilic Attack ins->cyc Intramolecular Reaction re Reductive Elimination & Aromatization cyc->re prod 2H-Indazole Product + [Rh(I)] re->prod reox Re-oxidation [Rh(I)] -> [Rh(III)] re->reox prod->sub Catalyst Regeneration reox->sub

Caption: General catalytic cycle for Rh(III)-catalyzed indazole synthesis.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles

The following protocol is representative of the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes.[8]

  • Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the azobenzene substrate (1.0 eq., 0.20 mmol), [Cp*RhCl₂]₂ (2.5 mol %, 0.005 mmol), and AgSbF₆ (10 mol %, 0.02 mmol).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (1.0 mL) followed by the aldehyde coupling partner (2.0 eq., 0.40 mmol).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 24 hours.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate) to yield the desired 2-aryl-2H-indazole product.

Data Summary: Substrate Scope and Efficiency

This method demonstrates broad functional group compatibility for both the azobenzene and aldehyde components.

EntryAzobenzene Substituent (R¹)Aldehyde (R²CHO)Yield (%)[8]
1H4-MeO-C₆H₄CHO94
24-Me4-CF₃-C₆H₄CHO89
34-OMeC₆H₅CHO85
44-CF₃C₆H₅CHO46
5Hn-PrCHO (Butyraldehyde)81

The Davis-Beirut Reaction: A Robust, Metal-Free Synthesis of 2H-Indazoles

A significant advancement in indazole synthesis is the Davis-Beirut reaction, a novel and facile method for preparing a wide variety of 2H-indazoles and indazolones.[9] Named after the universities of its developers, this reaction is appealing due to its use of inexpensive starting materials and, critically, its avoidance of toxic or expensive metal catalysts.[10]

Causality and Mechanistic Insight

The reaction proceeds via an N,N-bond forming heterocyclization.[10] In the base-catalyzed variant, a 2-nitrobenzylamine is treated with a base (e.g., KOH, NaOH). The base deprotonates the carbon adjacent to the secondary amine, creating a key carbanion intermediate. This nucleophilic carbanion then attacks one of the oxygen atoms of the proximate ortho-nitro group. Subsequent protonation and dehydration steps lead to an o-nitrosobenzylidine imine, which is a pivotal intermediate.[11] This intermediate then undergoes a rapid, concerted N,N-bond forming cyclization to furnish the stable 2H-indazole aromatic ring system. The reaction's efficiency hinges on the facile formation of the initial carbanion and the intramolecular nature of the subsequent cyclization cascade.

davis_beirut_mechanism start N-Substituted 2-Nitrobenzylamine carbanion Carbanion Formation (Base-mediated) start->carbanion + OH⁻ attack Intramolecular Attack on Nitro Group carbanion->attack intermediate o-Nitrosobenzylidine Imine Intermediate attack->intermediate Dehydration cyclization N,N-Bond Forming Heterocyclization intermediate->cyclization Concerted product 2H-Indazole Product cyclization->product

Caption: Proposed mechanism for the base-catalyzed Davis-Beirut reaction.
Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction

The following is a general procedure for the synthesis of 2H-indazoles from o-nitrobenzylamines.[3][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-substituted 2-nitrobenzylamine (1.0 eq.) in a suitable alcohol solvent (e.g., ethanol).

  • Base Addition: Add an aqueous solution of a strong base, such as 5% potassium hydroxide (KOH), to the flask.

  • Reaction Execution: Heat the reaction mixture to 60 °C (or reflux, depending on the substrate) and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2H-indazole.

Data Summary: Synthesis of 2-Amino-2H-Indazoles

The Davis-Beirut reaction is also effective for more complex substrates, such as in the synthesis of novel 3-amino-2H-indazole derivatives.[11]

EntryStarting o-NitrobenzylamineBaseYield (%)[11]
118a (Scheme 4)DBU41
218b (Scheme 4)DBU50

[3+2] Dipolar Cycloaddition: A Selective Route to 2H-Indazoles

The [3+2] dipolar cycloaddition has emerged as a rapid, highly efficient, and exceptionally selective method for the synthesis of 2H-indazoles.[12][13] This strategy is particularly powerful as it often proceeds under very mild conditions and provides exclusive formation of the 2H-isomer, a significant advantage over methods that yield isomeric mixtures.[14]

Causality and Mechanistic Insight

This reaction involves the coupling of an aryne with a 1,3-dipole.[12] Arynes, highly reactive intermediates derived from precursors like o-(trimethylsilyl)aryl triflates, serve as excellent dipolarophiles.[15] Sydnones, which are stable, isolable mesoionic aromatic compounds, function as cyclic 1,3-dipoles.[14] The reaction is typically initiated by a fluoride source (e.g., CsF or TBAF), which desilylates the precursor to generate the aryne in situ. The aryne is immediately trapped by the sydnone in a [3+2] cycloaddition to form an unstable bicyclic adduct. This adduct spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide (CO₂) to re-establish aromaticity and yield the final 2H-indazole product.[12][14] The concerted nature of the cycloaddition and the irreversible decarboxylation step drive the reaction to completion with high efficiency.

cycloaddition_workflow start o-(TMS)aryl Triflate + Sydnone aryne In Situ Aryne Generation start->aryne + F⁻ cycloadd [3+2] Dipolar Cycloaddition aryne->cycloadd Trapping adduct Unstable Bicyclic Adduct cycloadd->adduct retro Retro-[4+2] (Decarboxylation) adduct->retro - CO₂ product 2H-Indazole Product retro->product

Caption: Workflow for 2H-indazole synthesis via aryne-sydnone cycloaddition.
Experimental Protocol: Aryne-Sydnone [3+2] Cycloaddition

The following is a representative procedure for the synthesis of 2H-indazoles via this cycloaddition.[14]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the sydnone (1.2 eq., 0.36 mmol) and a fluoride source, such as cesium fluoride (CsF) (2.4 eq., 0.72 mmol).

  • Reagent Addition: Add anhydrous acetonitrile (3.0 mL) to the tube. Stir the suspension at room temperature and add a solution of the o-(trimethylsilyl)aryl triflate (1.0 eq., 0.30 mmol) in anhydrous acetonitrile (2.0 mL) dropwise over 5 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

  • Workup and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2H-indazole.

Data Summary: Efficiency and Scope

This method provides good to excellent yields for a variety of substituted 2H-indazoles.

EntryAryne Precursor SubstituentSydnone SubstituentYield (%)[14]
1HPhenyl96
24-MePhenyl95
34-OMePhenyl94
4H4-Cl-Phenyl91
5HMethyl82

Comparative Overview of Modern Synthetic Methods

The choice of a synthetic route is dictated by factors such as desired regioselectivity, substrate availability, and tolerance for specific reaction conditions. The novel methods discussed offer distinct advantages for different synthetic targets.

FeatureC-H Activation/AnnulationDavis-Beirut Reaction[3+2] Cycloaddition (Aryne-Sydnone)
Primary Product Substituted 1H- or 2H-indazolesExclusively 2H-indazoles and indazolonesExclusively 2H-indazoles
Key Reagents Azobenzenes, Aldehydes/Alkyneso-Nitrobenzylamineso-Silylaryl triflates, Sydnones
Catalyst System Transition Metals (Rh, Pd, Co)Metal-Free (Base-catalyzed)Metal-Free (Fluoride-initiated)
Key Advantages High atom economy, direct C-H functionalization, broad scope.[7]Metal-free, inexpensive starting materials, operational simplicity.[9][10]Excellent regioselectivity, very mild conditions, high yields, clean reactions.[14]
Limitations Requires directing group, potential for catalyst cost/toxicity.Primarily for 2H-isomers, substrate synthesis may be required.Requires specific aryne precursors and dipole partners.
Typical Yields 45-95%40-90%[3][11]80-99%

Conclusion and Future Outlook

The synthesis of the indazole scaffold has evolved dramatically from the classical, often harsh methods of the 19th century to the elegant, efficient, and highly selective strategies of today. Modern innovations, particularly in transition-metal catalysis, metal-free cyclizations like the Davis-Beirut reaction, and convergent cycloadditions, have granted chemists unprecedented control over the construction of this vital heterocyclic core. These advancements directly empower drug discovery programs by enabling the rapid generation of diverse and complex indazole derivatives for biological screening.

The future of indazole synthesis will likely focus on the development of even more sustainable methodologies, such as photoredox and electrochemical approaches, further expanding the toolkit for C-H functionalization and N-N bond formation.[16][17] As our mechanistic understanding deepens, we can anticipate the design of novel catalytic systems that offer even greater selectivity, broader substrate scope, and enhanced environmental compatibility, ensuring the indazole scaffold remains at the forefront of medicinal chemistry for years to come.

References

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The Butynyl Group: A Strategic Tool in the Design of Advanced Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous clinically approved drugs.[1][2] The strategic functionalization of this privileged structure is paramount in modulating its pharmacological profile. This technical guide delves into the multifaceted role of the butynyl group, a terminal alkyne moiety, in the design and development of indazole-based kinase inhibitors. We will explore its significance as a pharmacophore, its utility in forming targeted covalent interactions, and the synthetic strategies for its incorporation. Furthermore, this guide will provide detailed experimental protocols and data interpretation techniques to empower researchers in this dynamic field.

The Indazole Scaffold: A Privileged Platform in Drug Discovery

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold in drug design due to its ability to engage in various biological interactions.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3] In the realm of oncology, indazole-based molecules have emerged as potent protein kinase inhibitors, with several compounds receiving FDA approval for the treatment of various cancers.[1]

The indazole nucleus serves as an excellent anchor for positioning substituents in three-dimensional space to interact with the active site of kinases. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, while the benzene ring provides a platform for hydrophobic and aromatic interactions. The strategic placement of various functional groups on the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Butynyl Group: More Than Just a Linker

The butynyl group, a four-carbon chain containing a terminal alkyne, is not merely a passive linker. When incorporated into an indazole derivative, it can play several critical roles that significantly enhance its therapeutic potential.

A Pharmacophore for Kinase Inhibition

The butynyl group can act as a key pharmacophore, contributing to the binding affinity of the indazole derivative to the target kinase.[4] Its linear geometry and hydrophobic character allow it to occupy narrow hydrophobic pockets within the ATP-binding site of many kinases. Structure-activity relationship (SAR) studies on analogous ethynyl-indazole derivatives have shown that the terminal alkyne can participate in crucial interactions with the kinase hinge region, a critical component for inhibitor binding.[5]

A Warhead for Targeted Covalent Inhibition

One of the most significant roles of the butynyl group is its function as a "warhead" for targeted covalent inhibition.[6] The terminal alkyne is an electrophilic moiety that can form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, located in or near the active site of the target kinase.[7] This covalent interaction is often irreversible, leading to prolonged and potent inhibition of the enzyme.[8]

This strategy of targeted covalent inhibition offers several advantages over non-covalent inhibition:

  • Increased Potency: The formation of a stable covalent bond can dramatically increase the inhibitory potency of the compound.[9]

  • Prolonged Duration of Action: Covalent inhibitors can maintain their inhibitory effect long after the unbound drug has been cleared from circulation.[9]

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against drug-resistant mutants of kinases that have developed resistance to non-covalent inhibitors.

The reactivity of the butynyl group can be modulated by the electronic properties of the indazole core and the surrounding substituents, allowing for the design of inhibitors with an optimal balance of reactivity and selectivity.

Synthesis of Butynyl-Indazole Derivatives

The incorporation of a butynyl group onto the indazole scaffold is most commonly achieved through a Sonogashira cross-coupling reaction.[10] This palladium- and copper-catalyzed reaction provides a versatile and efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[11]

A general synthetic route is outlined below:

Synthesis Indazole Indazole IodoIndazole Iodo-Indazole Indazole->IodoIndazole Iodination BocProtected Boc-Protected Iodo-Indazole IodoIndazole->BocProtected Boc Protection ButynylIndazole_Boc Boc-Protected 3-Butynyl-Indazole BocProtected->ButynylIndazole_Boc Sonogashira Coupling (1-Butyne, Pd/Cu catalyst) FinalProduct 3-Butynyl-Indazole ButynylIndazole_Boc->FinalProduct Deprotection (TFA)

Caption: General synthetic workflow for 3-butynyl-indazole derivatives.

Detailed Experimental Protocol: Sonogashira Coupling

The following protocol is adapted from the synthesis of analogous 3-ethynyl-1H-indazoles and can be optimized for butynyl derivatives.[5]

Materials:

  • Boc-protected 3-iodo-1H-indazole

  • 1-Butyne

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of Boc-protected 3-iodo-1H-indazole (1 mmol) in CH₃CN (5 mL) under a nitrogen atmosphere, add 1-butyne (1.2 mmol), CuI (0.10 mmol), Pd(PPh₃)₂Cl₂ (0.10 mmol), and Et₃N (3 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent in vacuo.

  • Purify the residue by silica gel chromatography to obtain the Boc-protected 3-(but-1-yn-1-yl)-1H-indazole.

  • To a solution of the Boc-protected product (0.47 mmol) in CH₂Cl₂ (3 mL), add TFA (1 mL) at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Remove the solvent in vacuo to yield the final 3-(but-1-yn-1-yl)-1H-indazole product.

Biological Evaluation of Butynyl-Indazole Derivatives

The biological activity of butynyl-indazole derivatives is typically assessed through a series of in vitro and cell-based assays.

Kinase Inhibition Assays

The inhibitory potency of the compounds against the target kinase is determined using in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

Cellular Proliferation Assays

The anti-proliferative activity of the compounds is evaluated in cancer cell lines that are dependent on the target kinase for their growth and survival. Assays such as the MTT or CellTiter-Glo assay are used to measure cell viability after treatment with the compounds.

Confirmation of Covalent Binding

To confirm the covalent binding of a butynyl-indazole derivative to its target kinase, mass spectrometry (MS) is the most direct and widely used technique.[12][13]

Workflow for Mass Spectrometry Analysis of Covalent Adducts:

MS_Workflow Incubation Incubate Protein with Inhibitor Quenching Quench Reaction Incubation->Quenching Purification Purify Protein-Inhibitor Complex (e.g., LC) Quenching->Purification MS_Analysis Intact Protein MS Analysis Purification->MS_Analysis Confirm Mass Shift Digestion Proteolytic Digestion (e.g., Trypsin) Purification->Digestion Peptide_MS Peptide Mapping (LC-MS/MS) Digestion->Peptide_MS Identify Modified Peptide and Cysteine Residue

Caption: Mass spectrometry workflow for confirming covalent modification.

Data Interpretation:

  • Intact Protein Analysis: A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[14]

  • Peptide Mapping: After proteolytic digestion, the sample is analyzed by LC-MS/MS to identify the specific peptide containing the modification and pinpoint the exact cysteine residue that has been targeted.[15][16]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for butynyl-indazoles is limited, insights can be drawn from studies on analogous ethynyl-indazoles.[5]

Position of Butynyl GroupExpected Impact on ActivityRationale
C3-position Potentially High Activity The C3 position is often directed towards the ATP-binding site, allowing the butynyl group to interact with the hinge region or a nearby cysteine residue.
N1-position Variable Activity The impact on activity would depend on the specific kinase and the orientation of the inhibitor in the binding pocket.
Other positions (C4-C7) Likely Lower Activity These positions are generally more solvent-exposed and less likely to place the butynyl group in a favorable position for covalent modification or key interactions.

Table 1: Predicted Structure-Activity Relationship for Butynyl-Indazole Derivatives.

Future Perspectives

The butynyl group represents a powerful tool for the development of next-generation indazole-based kinase inhibitors. Its ability to act as both a pharmacophore and a covalent warhead provides a dual mechanism for achieving high potency and prolonged duration of action. Future research in this area will likely focus on:

  • Fine-tuning Reactivity: Optimizing the electronic properties of the indazole scaffold to modulate the reactivity of the butynyl group for improved selectivity and reduced off-target effects.

  • Exploring Reversible Covalent Inhibition: Investigating the potential of butynyl-indazoles to act as reversible covalent inhibitors, which may offer a more favorable safety profile.[17]

  • Application to a Broader Range of Kinases: Expanding the application of butynyl-indazole derivatives to target other kinases with accessible cysteine residues.

Conclusion

The incorporation of a butynyl group into the indazole scaffold is a promising strategy for the design of highly potent and selective kinase inhibitors. By understanding the multifaceted role of this functional group, from its contribution to binding affinity to its ability to form targeted covalent bonds, researchers can unlock new avenues for the development of novel cancer therapeutics. The synthetic protocols and analytical techniques outlined in this guide provide a solid foundation for scientists and drug development professionals to explore the full potential of butynyl-indazole derivatives.

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Methodological & Application

Application Note & Protocols: Strategic Application of 5-(But-1-yn-1-yl)-1-THP-1H-indazole in Click Chemistry for Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of bioorthogonal chemistry and medicinal chemistry has created a powerful toolkit for modern drug development. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable connections between molecular entities.[1][2][3] This guide provides a detailed technical overview and actionable protocols for utilizing 5-(But-1-yn-1-yl)-1-THP-1H-indazole , a versatile building block designed for CuAAC reactions. We will explore the strategic importance of its components—the terminal alkyne handle, the medicinally relevant indazole core, and the acid-labile tetrahydropyranyl (THP) protecting group—and provide researchers with the practical knowledge to effectively implement this reagent in their synthetic workflows.

Introduction: A Trifunctional Building Block

The indazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-inflammatory drugs and oncology candidates.[4][5][6] The ability to controllably functionalize this core is paramount. 5-(But-1-yn-1-yl)-1-THP-1H-indazole is engineered for this purpose, offering three key features:

  • The Terminal Alkyne: The butynyl group provides a reactive handle for the highly reliable and regioselective CuAAC reaction, enabling covalent linkage to any azide-modified molecule.[3]

  • The Indazole Core: This aromatic, bicyclic system serves as a valuable pharmacophore, often acting as a bioisostere of indole.[7] Its incorporation can modulate a compound's pharmacological profile.

  • The N1-THP Protecting Group: The tetrahydropyranyl (THP) group shields the N1 position of the indazole ring.[8] This serves two primary functions: it prevents unwanted side reactions at the acidic N-H proton under basic or organometallic conditions and can enhance solubility in organic solvents.[9] Crucially, its acid-labile nature allows for a straightforward deprotection step post-conjugation, revealing the native indazole N-H if desired for biological activity.[10][11][12]

The CuAAC Reaction: Mechanism and Rationale

The CuAAC reaction is not a true concerted 1,3-dipolar cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[2] This catalytic cycle dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and, critically, enforces the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[1] This regiospecificity is a key advantage over the uncatalyzed thermal reaction, which yields a mixture of 1,4- and 1,5-isomers.[2]

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide partner. The use of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a common and convenient method for generating the active Cu(I) species in situ.[2][13] Ligands such as TBTA or THPTA are often employed to stabilize the Cu(I) oxidation state and improve reaction kinetics.[14]

CuAAC_Mechanism CuI Cu(I) Catalyst Alkyne R1-C≡CH (Indazole Alkyne) CuI->Alkyne CuAcetylide R1-C≡C-Cu(I) Copper Acetylide Alkyne->CuAcetylide π-complexation & deprotonation Azide R2-N3 Complex [Azide-Cu-Acetylide] Intermediate Azide->Complex CuAcetylide->Complex Triazolide Copper Triazolide Intermediate Complex->Triazolide Cyclization Product 1,4-Triazole Product Triazolide->Product Protonation Product->CuI Catalyst Regeneration ProtonSource H+ ProtonSource->Triazolide

Figure 1. Simplified catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols & Workflows

Physicochemical Properties
PropertyValue
Full Chemical Name 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DCM, THF, DMSO, DMF, Acetone; Poorly soluble in water
Protocol 1: General CuAAC Ligation

This protocol describes a general procedure for conjugating 5-(But-1-yn-1-yl)-1-THP-1H-indazole with an azide-containing molecule. Optimization may be required based on the specific azide substrate.

Materials and Reagents:

  • 5-(But-1-yn-1-yl)-1-THP-1H-indazole ("Indazole-Alkyne")

  • Azide-functionalized substrate ("Substrate-Azide")

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent: e.g., 1:1 mixture of DMSO and Phosphate-Buffered Saline (PBS) or t-BuOH/H₂O.

  • Deionized Water, Nitrogen or Argon gas

Experimental Procedure:

  • Stock Solution Preparation:

    • Indazole-Alkyne: Prepare a 10 mM stock solution in DMSO.

    • Substrate-Azide: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO or water).

    • Catalyst Premix (THPTA/CuSO₄): Prepare a 10 mM CuSO₄ solution in deionized water. Prepare a 50 mM THPTA solution in deionized water. To create the premix, combine 1 part 10 mM CuSO₄ with 5 parts 50 mM THPTA solution. This gives a 5-fold excess of ligand to copper, which is crucial for stabilizing the Cu(I) ion.

    • Sodium Ascorbate: Prepare a fresh 100 mM solution in deionized water immediately before use.

  • Reaction Setup (for a 1 mL final volume):

    • To a clean reaction vial, add the Substrate-Azide (e.g., 100 µL of 10 mM stock for a final concentration of 1 mM).

    • Add the Indazole-Alkyne (e.g., 120 µL of 10 mM stock for a 1.2-fold molar excess). Using a slight excess of one reagent can drive the reaction to completion.

    • Add the appropriate volume of the primary solvent (e.g., DMSO).

    • Add the aqueous buffer (e.g., PBS) to bring the solvent ratio to the desired level (e.g., 1:1 DMSO/PBS).

    • Add the Catalyst Premix (e.g., 100 µL of the premix for a final Cu(I) concentration of 100 µM).

    • Purge the solution with nitrogen or argon for 2-5 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (e.g., 50 µL of 100 mM stock for a final concentration of 5 mM).

  • Reaction Conditions:

    • Seal the vial and mix thoroughly.

    • Incubate at room temperature for 1-4 hours. For less reactive substrates, incubation at 37-45 °C may be beneficial.

    • Protect the reaction from light, as ascorbate can be light-sensitive.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

    • Upon completion, the product can be isolated. For small molecules, a standard aqueous work-up followed by silica gel chromatography may be appropriate. For biomolecules, purification is typically achieved via size-exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification p1 Prepare Stock Solutions (Alkyne, Azide, Catalyst, Reductant) r1 Combine Azide, Alkyne, Solvents, and Catalyst Premix p1->r1 r2 De-gas with N2/Ar r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 r4 Incubate at RT (1-4 hours) r3->r4 a1 Monitor by TLC / LC-MS r4->a1 a2 Purify Product (Chromatography / SEC) a1->a2 a3 Characterize (NMR, MS, HPLC) a2->a3

Figure 2. General experimental workflow for CuAAC conjugation.
Protocol 2: Post-Conjugation THP Deprotection

This protocol is for removing the THP group to reveal the N-H of the indazole ring after the click reaction has been performed and the product purified.

Materials and Reagents:

  • Purified THP-protected triazole product

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Dissolve the purified THP-protected product in DCM (e.g., 10 mL per 100 mg of substrate).

  • Cool the solution in an ice bath to 0 °C.

  • Add TFA dropwise (e.g., 5-10% v/v). The optimal amount may vary.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-H indazole product by silica gel chromatography if necessary.

Causality Note: The THP group is an acetal, which is stable to base but readily hydrolyzed under acidic conditions.[10][11] TFA provides the acidic environment necessary to protonate the acetal oxygen, initiating cleavage to regenerate the indazole N-H and 5-hydroxypentanal.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Cu(I) catalyst due to oxidation. 2. Impure reagents (alkyne/azide). 3. Insufficient reducing agent.1. Ensure thorough de-gassing of the reaction mixture. Use a fresh, high-quality sodium ascorbate solution. Increase ligand-to-copper ratio. 2. Verify the purity of starting materials by NMR or MS. 3. Increase the concentration of sodium ascorbate (e.g., to 10 mM).
Side Product Formation 1. Alkyne homodoupling (Glasner coupling). 2. Degradation of sensitive substrates.1. This is caused by excess Cu(I) and oxygen. Ensure proper de-gassing and use a stabilizing ligand like THPTA/TBTA. 2. Reduce reaction temperature or time. Screen alternative, milder solvent systems. Ensure the pH of the reaction is compatible with the substrate.
Incomplete Reaction 1. Poor solubility of a reactant. 2. Steric hindrance around the alkyne or azide.1. Increase the ratio of the organic co-solvent (e.g., DMSO, DMF). 2. Increase reaction temperature (e.g., to 45 °C), extend reaction time, and/or increase the concentration of the catalyst and reagents.

Conclusion

5-(But-1-yn-1-yl)-1-THP-1H-indazole is a highly effective and strategically designed reagent for researchers in drug discovery and chemical biology. Its trifunctional nature allows for the seamless integration of the medicinally important indazole core into diverse molecular scaffolds via the robust and bioorthogonal CuAAC reaction. The inclusion of the acid-labile THP protecting group provides an additional layer of synthetic flexibility, enabling subsequent modifications or the final unveiling of the bioactive N-H moiety. The protocols and guidelines presented here offer a solid foundation for the successful application of this versatile building block.

References

  • Dommerholt, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(35), 8123-8127. [Link]

  • Dommerholt, J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(35), 8123-8127. [Link]

  • Steflova, J., et al. (2017). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry, 82(24), 13249-13257. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Finn, M. G., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(2), 153-162. [Link]

  • Zhan, Z. P., et al. (2012). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 148-158. [Link]

  • YouTube. THP group for protecting alcohols. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. [Link]

  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. [Link]

  • Bak, A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 663. [Link]

  • Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 18(5), 2416-2420. [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Lau, Y. H., et al. (2017). Click Chemistry in Peptide-Based Drug Design. Molecules, 22(10), 1564. [Link]

  • Jennings, L. D., & Taylor, A. P. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2908-2917. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 12(4), 847-862. [Link]

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Application Notes and Protocols for High-Throughput Screening of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Marketed drugs such as pazopanib and axitinib, both kinase inhibitors used in oncology, feature the indazole core, highlighting its significance in drug discovery.[4][5][6] This document provides a detailed guide for the application of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (hereafter referred to as Compound X) in high-throughput screening (HTS) campaigns. While specific biological data for Compound X is not extensively published, its structural features—notably the indazole core and the butynyl substitution—suggest its potential as a modulator of various biological targets, such as protein kinases or protein-protein interactions.

These application notes are designed for researchers, scientists, and drug development professionals to provide a framework for identifying the biological activity of Compound X using established HTS technologies.

Hypothesized Biological Targets and Therapeutic Areas

Based on the known activities of analogous indazole-containing molecules, Compound X is a candidate for screening against several target classes implicated in various diseases:

  • Protein Kinases: The indazole scaffold is a common feature in many kinase inhibitors.[4][5] Compound X could potentially inhibit kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

  • Protein-Protein Interactions (PPIs): The extended and rigid butynyl group may facilitate interactions within protein pockets, making Compound X a candidate for disrupting PPIs that are critical for disease progression.

  • Inflammatory Pathway Proteins: Indazole derivatives have been explored for their anti-inflammatory properties.[7] Compound X could be screened against targets in inflammatory signaling cascades.

High-Throughput Screening Methodologies

The following sections detail the principles and protocols for screening Compound X using state-of-the-art HTS assays. These assays are selected for their robustness, scalability, and suitability for identifying small molecule modulators of various biological targets.[8][9]

Fluorescence Polarization (FP) for Competitive Binding Assays

Principle: Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[10][11][12] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. In a competitive binding assay, a test compound that binds to the target protein will displace the fluorescent tracer, leading to a decrease in the polarization of the emitted light. This homogenous assay format is well-suited for HTS due to its simplicity and robustness.[13][14]

Hypothetical Application: To identify if Compound X binds to a specific protein kinase, a competitive FP assay can be designed using a fluorescently labeled ATP-competitive inhibitor as the tracer.

Experimental Workflow for FP-Based Screening

FP_Workflow cluster_prep Assay Preparation cluster_dispense Dispensing & Incubation cluster_read Data Acquisition & Analysis plate 384-well Microplate compound Compound X (in DMSO) dispense_compound Dispense Compound X and Controls compound->dispense_compound tracer Fluorescent Tracer dispense_reagents Add Protein and Tracer Mixture tracer->dispense_reagents protein Target Protein protein->dispense_reagents dispense_compound->dispense_reagents to plate incubation Incubate at RT dispense_reagents->incubation read_plate Read Fluorescence Polarization incubation->read_plate analyze Calculate Z' and Identify Hits read_plate->analyze

Caption: Workflow for a Fluorescence Polarization competitive binding assay.

Detailed Protocol for FP Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Target Protein: Dilute the target protein to a 2X working concentration in the assay buffer.

    • Fluorescent Tracer: Dilute the fluorescent tracer to a 2X working concentration in the assay buffer.

    • Compound X: Prepare a serial dilution of Compound X in DMSO, then dilute in assay buffer to a 10X final concentration.

  • Assay Procedure (384-well plate):

    • Add 2 µL of 10X Compound X or control (DMSO for negative control, known inhibitor for positive control) to the appropriate wells.

    • Add 18 µL of the 2X protein/tracer pre-mixed solution to all wells.

    • Mix gently by shaking the plate for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a suitable plate reader equipped with filters for the specific fluorophore, measuring both parallel and perpendicular fluorescence intensity.

    • Calculate the fluorescence polarization (mP) values.

Data Analysis and Interpretation
ParameterDescriptionExample Value
Z'-factor A measure of assay quality, calculated from positive and negative controls. A Z' > 0.5 is considered excellent.> 0.7
IC₅₀ The concentration of Compound X that causes a 50% reduction in the FP signal.Variable
Hit Criterion A statistically significant decrease in FP signal compared to the negative control (e.g., >3 standard deviations).>3σ

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle: TR-FRET is a robust technology for studying kinase activity.[15] It utilizes a long-lifetime lanthanide donor (e.g., Europium or Terbium) and a fluorescent acceptor. In a kinase assay, a biotinylated substrate peptide and an antibody that specifically recognizes the phosphorylated form of the substrate are used. The antibody is labeled with the donor, and streptavidin conjugated to the acceptor binds the biotinylated peptide. Kinase activity leads to phosphorylation of the substrate, enabling the antibody to bind, bringing the donor and acceptor into close proximity and generating a FRET signal.[16][17] Compound X, if it inhibits the kinase, will prevent substrate phosphorylation and thus reduce the TR-FRET signal.

Hypothetical Application: To determine if Compound X inhibits a specific tyrosine kinase.

Experimental Workflow for TR-FRET Kinase Assay

TRFRET_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction & Detection cluster_read Data Acquisition & Analysis plate 384-well Microplate compound Compound X add_reagents Add Kinase, Substrate, ATP, and Compound X compound->add_reagents kinase Kinase Enzyme kinase->add_reagents substrate Biotinylated Substrate substrate->add_reagents atp ATP atp->add_reagents incubate_reaction Incubate at RT add_reagents->incubate_reaction add_detection Add Stop Solution with Eu-Antibody & SA-Acceptor incubate_reaction->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_plate Read TR-FRET Signal (665nm / 620nm) incubate_detection->read_plate analyze Calculate Inhibition and IC₅₀ read_plate->analyze

Caption: Workflow for a TR-FRET based kinase activity assay.

Detailed Protocol for TR-FRET Kinase Assay
  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Compound X: Prepare serial dilutions in DMSO, then dilute to 4X in Kinase Buffer.

    • Kinase/Substrate Mix: Prepare a 4X mix of the kinase and biotinylated substrate peptide in Kinase Buffer.

    • ATP Solution: Prepare a 4X solution of ATP in Kinase Buffer.

    • Detection Mix: Prepare a 2X mix of Europium-labeled anti-phospho antibody and Streptavidin-acceptor in detection buffer (as per manufacturer's instructions).

  • Assay Procedure (384-well plate, 20 µL final volume):

    • Add 5 µL of 4X Compound X or controls to the wells.

    • Add 5 µL of 4X Kinase/Substrate Mix.

    • Initiate the reaction by adding 5 µL of 4X ATP Solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of 2X Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the 665/620 nm emission ratio.

Data Analysis and Interpretation
ParameterDescriptionExample Value
Assay Window The ratio of the signal from the uninhibited reaction to the background (no kinase) signal.> 5
IC₅₀ The concentration of Compound X that results in 50% inhibition of kinase activity.Variable
Hit Criterion A statistically significant reduction in the TR-FRET ratio (e.g., >50% inhibition at a given concentration).>50% at 10 µM

AlphaScreen for Protein-Protein Interaction (PPI) Assays

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[18][19] It utilizes two types of beads: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light upon receiving the singlet oxygen.[20] If two interacting proteins are each bound to a different bead type, the proximity of the beads results in a luminescent signal.[21] Compound X, if it disrupts the PPI, will separate the beads and cause a decrease in the signal.

Hypothetical Application: To screen for inhibitors of the interaction between a bromodomain-containing protein and an acetylated histone peptide.

Experimental Workflow for AlphaScreen PPI Assay

AlphaScreen_Workflow cluster_prep Assay Setup cluster_reaction Binding & Detection cluster_read Data Acquisition & Analysis plate 384-well ProxiPlate compound Compound X add_reagents Add Proteins and Compound X compound->add_reagents protein1 GST-tagged Protein protein1->add_reagents protein2 Biotinylated Peptide protein2->add_reagents incubate_binding Incubate for Binding add_reagents->incubate_binding add_beads Add Donor and Acceptor Beads incubate_binding->add_beads incubate_detection Incubate in Dark add_beads->incubate_detection read_plate Read AlphaScreen Signal incubate_detection->read_plate analyze Calculate Inhibition and IC₅₀ read_plate->analyze

Caption: Workflow for an AlphaScreen protein-protein interaction assay.

Detailed Protocol for AlphaScreen PPI Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

    • Compound X: Prepare serial dilutions in DMSO, then dilute to 5X in Assay Buffer.

    • Proteins: Dilute the GST-tagged protein and the biotinylated peptide to 5X in Assay Buffer.

    • Beads: Dilute Glutathione Donor beads and Streptavidin Acceptor beads in Assay Buffer according to the manufacturer's protocol.

  • Assay Procedure (384-well plate, 25 µL final volume):

    • Add 5 µL of 5X Compound X or controls to the wells.

    • Add 5 µL of 5X GST-tagged protein.

    • Add 5 µL of 5X biotinylated peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the bead mixture.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis and Interpretation
ParameterDescriptionExample Value
S/B Ratio Signal-to-background ratio, indicating the dynamic range of the assay.> 100
IC₅₀ The concentration of Compound X that inhibits 50% of the PPI signal.Variable
Hit Criterion A statistically significant decrease in the AlphaScreen signal (e.g., >50% inhibition at a given concentration).>50% at 10 µM

Cell-Based Reporter Gene Assay

Principle: Reporter gene assays are a cornerstone of cell-based screening, allowing for the measurement of transcriptional activity of a specific signaling pathway.[22] A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is responsive to a signaling pathway of interest.[23] If Compound X modulates this pathway, it will lead to a change in the expression of the reporter gene, which can be quantified by luminescence or fluorescence.[24]

Hypothetical Application: To identify if Compound X inhibits the NF-κB signaling pathway, which is crucial in inflammation. A cell line stably expressing a luciferase reporter driven by an NF-κB response element would be used.

Experimental Workflow for Cell-Based Reporter Assay

Reporter_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment & Stimulation cluster_read Lysis & Data Acquisition culture_cells Culture Reporter Cell Line plate_cells Plate Cells in 384-well Plate culture_cells->plate_cells incubate_adhere Incubate Overnight plate_cells->incubate_adhere add_compound Add Compound X incubate_adhere->add_compound incubate_compound Pre-incubate add_compound->incubate_compound add_stimulant Add Stimulant (e.g., TNFα) incubate_compound->add_stimulant incubate_stimulant Incubate for 6-8 hours add_stimulant->incubate_stimulant add_lysis Add Lysis/Luciferase Reagent incubate_stimulant->add_lysis read_luminescence Read Luminescence add_lysis->read_luminescence analyze Normalize Data and Determine IC₅₀ read_luminescence->analyze

Caption: Workflow for a cell-based luciferase reporter gene assay.

Detailed Protocol for Luciferase Reporter Assay
  • Cell Culture and Plating:

    • Culture the NF-κB luciferase reporter cell line under standard conditions.

    • Plate the cells in a 384-well white, clear-bottom plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Pre-incubate the cells with Compound X for 1 hour.

    • Add a stimulant (e.g., TNFα) to all wells except the unstimulated control.

    • Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Data Acquisition:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Read the luminescence on a plate reader.

  • Cytotoxicity Assay (Counter-screen):

    • In a parallel plate, treat cells with Compound X as above but without the stimulant.

    • Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to assess cytotoxicity.[25]

Data Analysis and Interpretation
ParameterDescriptionExample Value
Z'-factor Calculated from stimulated vs. unstimulated controls.> 0.5
IC₅₀ The concentration of Compound X that inhibits 50% of the stimulated luciferase signal.Variable
CC₅₀ The concentration of Compound X that causes 50% cell death.> 10x IC₅₀
Hit Criterion A compound with an IC₅₀ below a certain threshold (e.g., <10 µM) and a CC₅₀ significantly higher than its IC₅₀.IC₅₀ < 10 µM

Conclusion

The indazole derivative This compound represents a promising starting point for a drug discovery campaign. The high-throughput screening methodologies outlined in this document provide a robust framework for elucidating its biological activity. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize the molecular targets of this compound, paving the way for further lead optimization and preclinical development. It is crucial to follow up primary screening hits with secondary assays and mechanism-of-action studies to eliminate false positives and confirm the on-target activity of Compound X.[26]

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17–32.
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176.
  • The Importance of Reporter Gene Assays in Drug Discovery. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Baggio, R., & Viani, F. (2019). What is the current value of fluorescence polarization assays in small molecule screening?. Expert opinion on drug discovery, 14(12), 1211–1214.
  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297–306.
  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]

  • SwiftFluo® TR-FRET Kinase Assay Kits. (n.d.). Sino Biological. Retrieved from [Link]

  • Burke, T. J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Lee, S., & Kim, S. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. International journal of molecular sciences, 19(7), 2095.
  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. Retrieved from [Link]

  • Eglen, R. M., et al. (2008). AlphaScreen-based assays: ultra-high-throughput screening for small-molecule inhibitors of challenging enzymes and protein-protein interactions. Current chemical genomics, 1, 2–10.
  • AlphaScreen | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved from [Link]

  • A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. (2023). MDPI. Retrieved from [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Schematic of fluorescent assay formats used to characterize kinase... | Download Scientific Diagram. (n.g.). ResearchGate. Retrieved from [Link]

  • ExperimentAlphaScreen Documentation. (2024, April 7). Emerald Cloud Lab. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4932.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(8), 1383–1411.
  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of medicinal chemistry, 46(20), 4265–4272.
  • High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). BMG LABTECH. Retrieved from [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 25(10), 1807–1821.
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15939-15948.
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Topic: Experimental Setup for Sonogashira Coupling with 5-Alkynyl-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C5-Functionalized Indazoles

The indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous pharmacologically active compounds, including kinase inhibitors for oncology (e.g., Pazopanib) and novel therapeutics for neurological disorders. Functionalization of the indazole ring is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. The C5 position, in particular, offers a valuable vector for structural elaboration, projecting into solvent-exposed regions in many enzyme active sites.

The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This reaction, typically catalyzed by a combination of palladium and copper salts, allows for the efficient coupling of terminal alkynes with aryl or vinyl halides under mild conditions.[1][2] Its broad functional group tolerance and operational simplicity have made it an indispensable tool in the synthesis of complex molecules, from natural products to advanced materials.[3][4]

This application note provides a detailed guide for the Sonogashira coupling of 5-alkynyl-indazoles with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a robust and optimized experimental protocol, and discuss critical parameters that influence reaction success. The aim is to equip researchers in drug development with the expertise to reliably synthesize novel C5-alkynyl-linked indazole derivatives for their discovery programs.

Mechanistic Overview: The Dual Catalytic Cycle

The efficacy of the Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step.

  • The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne (in this case, the 5-alkynyl-indazole) in the presence of a base to form a copper(I) acetylide intermediate.[3] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming an alkynyl-Pd(II) complex. This key step links the two cycles.[3]

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to release the final coupled product (the 5-arylalkynyl-indazole) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)-X(L)₂ Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_transmetal Ar-Pd(II)-(C≡C-Indazole)(L)₂ Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product 5-(Arylalkynyl)-Indazole Pd_transmetal->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-Indazole CuX->Cu_acetylide Base, H-C≡C-Indazole Cu_acetylide->Pd_oxidative Transfers Acetylide Cu_acetylide->CuX Transmetalation (to Pd cycle) ArX Aryl Halide (Ar-X) ArX->Pd_oxidative Alkyne 5-Alkynyl-Indazole Alkyne->Cu_acetylide

Fig. 1: The Sonogashira Catalytic Cycle

Experimental Design and Optimization

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. The indazole nitrogen atoms can potentially coordinate to the metal catalysts, necessitating thoughtful optimization.

Substrate Considerations: Protecting the Indazole Nitrogen

The two nitrogen atoms in the indazole ring can act as ligands, potentially interfering with the palladium catalyst. While many Sonogashira couplings on N-heterocycles proceed without protection, protection of the N1 position can be a crucial strategy to ensure reproducibility and high yields, especially during multi-step syntheses.

  • When to Protect: If you observe low yields, catalyst deactivation, or complex reaction mixtures, consider N1 protection.

  • Common Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Easily installed and removed under acidic conditions.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Robust and removed with fluoride sources (e.g., TBAF).

    • PMB (p-methoxybenzyl): Cleaved under oxidative conditions.

Core Reagent Selection

The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates being coupled.

ComponentRecommended ChoiceRationale & Expert Insights
Palladium Pre-catalyst PdCl₂(PPh₃)₂ (1-5 mol%)A robust, air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[2] It is more stable and often more soluble than Pd(PPh₃)₄. For challenging couplings, consider more active catalysts like Pd₂(dba)₃ with a suitable phosphine ligand.
Copper Co-catalyst Copper(I) Iodide (CuI) (2-10 mol%)CuI is the classic and most reliable co-catalyst for activating the terminal alkyne.[5] Note: The use of copper can promote undesirable homocoupling of the 5-alkynyl-indazole (Glaser coupling).[6] If this is a significant issue, a copper-free protocol should be explored.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)An amine base is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.[2] It is typically used as a co-solvent or in excess (2-3 equivalents). Diisopropylamine is often superior for preventing side reactions.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)THF is an excellent choice for reactions at or near room temperature. For less reactive aryl bromides or chlorides, the higher boiling point of DMF may be necessary.[4] Ensure all solvents are anhydrous and degassed to prevent catalyst oxidation and quenching of intermediates.
Aryl Halide Reactivity I > Br > OTf >> ClAryl iodides are the most reactive partners and allow for the mildest reaction conditions, often proceeding at room temperature.[2] Aryl bromides typically require heating (50-80 °C).[7]
Copper-Free Sonogashira: A Key Alternative

To circumvent the primary side reaction of alkyne homocoupling, copper-free protocols have been developed.[2] These are particularly valuable when working with precious or complex 5-alkynyl-indazoles.

  • Mechanism: In the absence of copper, the deprotonated alkyne is thought to coordinate directly to the palladium center, albeit at a slower rate.

  • Conditions: These reactions often require a stronger base (e.g., Cs₂CO₃, K₂CO₃) and/or a different ligand system to facilitate the catalytic cycle. Palladium-N-heterocyclic carbene (NHC) complexes have shown particular promise in this area.[3]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for coupling a 5-alkynyl-indazole with an aryl iodide.

Materials and Reagents
ReagentM.W.Amount (1 mmol scale)MolesEquivalents
5-Alkynyl-indazole-1.0 mmol1.01.0
Aryl Iodide-1.1 mmol1.11.1
PdCl₂(PPh₃)₂701.9021.1 mg0.03 mmol0.03
Copper(I) Iodide (CuI)190.4511.4 mg0.06 mmol0.06
Triethylamine (Et₃N)101.190.42 mL3.0 mmol3.0
Anhydrous THF-5 mL--
Experimental Workflow
Fig. 2: Step-by-Step Experimental Workflow
Step-by-Step Procedure
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 5-alkynyl-indazole (1.0 equiv), aryl iodide (1.1 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add anhydrous, degassed THF (to make a ~0.2 M solution) followed by triethylamine (3.0 equiv) via syringe.

  • Reaction: Stir the resulting mixture vigorously at room temperature. The solution may turn from a light suspension to a darker, clearer solution as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-6 hours. If the reaction stalls, gentle warming to 40-50 °C can be applied.[8]

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-(arylalkynyl)-indazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poorly reactive aryl halide (e.g., chloride).1. Use fresh catalyst and ensure proper inert atmosphere technique.2. Degas solvents by sparging with N₂/Ar for 20-30 min.3. Increase temperature, switch to a more polar solvent (DMF), or use a more active catalyst/ligand system.
Significant Homocoupling 1. Presence of oxygen.2. High concentration of copper catalyst.1. Rigorously exclude oxygen from the reaction.2. Reduce CuI loading.3. Switch to a copper-free protocol.
Decomposition of Product 1. Reaction temperature is too high.2. Prolonged reaction time.1. Run the reaction at the lowest possible temperature for conversion.2. Monitor carefully and quench the reaction as soon as the starting material is consumed.
Complex Mixture 1. Indazole N-H interference.2. Side reactions.1. Protect the indazole at the N1 position (e.g., with a Boc group).2. Re-evaluate base and solvent choice; consider a milder base.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and reliable method for the synthesis of C5-functionalized indazoles, providing a direct route to novel chemical matter for drug discovery. By understanding the underlying mechanism and carefully controlling key experimental parameters—such as catalyst choice, inert atmosphere, and the potential need for N-protection—researchers can consistently achieve high yields of desired products. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists aiming to leverage this powerful transformation in their synthetic endeavors.

References

  • Wikipedia. Sonogashira coupling. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Online] Available at: [Link]

  • Witulski, B., et al. (2000). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. SYNLETT, 2000(12), 1759-1762. [Online] Available at: [Link]

  • Gómez-Pinto, I., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(14), 8529-8536. [Online] Available at: [Link]

  • Khatun, M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(11), 1391. [Online] Available at: [Link]

  • Gholinejad, M., & Carmen, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ChemistrySelect, 8(23), e202300958. [Online] Available at: [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Online] Available at: [Link]

  • Kumar, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. [Online] Available at: [Link]

  • El Kazzouli, S., et al. (2012). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF on ResearchGate. [Online] Available at: [Link]

  • Sharma, N., & Rawal, R. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6545-6564. [Online] Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 5-(But-1-yn-1-yl)-1-THP-1H-indazole (WEHI-539)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Selective BCL-XL Inhibitor

In the intricate landscape of apoptosis regulation, the B-cell lymphoma 2 (BCL-2) family of proteins stands as a critical gatekeeper of cell survival and death. Among its anti-apoptotic members, B-cell lymphoma-extra large (BCL-XL) has emerged as a key therapeutic target in various malignancies. Overexpression of BCL-XL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(But-1-yn-1-yl)-1-THP-1H-indazole, more commonly known as WEHI-539, a potent and highly selective small molecule inhibitor of BCL-XL.[2][3] Developed through structure-guided design, WEHI-539 offers a powerful tool to investigate the role of BCL-XL in cellular processes and to explore its potential as a therapeutic agent.[4] These application notes and protocols are designed to provide not just a set of instructions, but a deeper understanding of the experimental rationale, enabling robust and reproducible results.

Physicochemical Properties and Handling

A solid understanding of the compound's properties is foundational to successful experimentation.

PropertyValueReference
Synonyms WEHI-539, WEHI539[3]
Molecular Formula C₃₁H₂₉N₅O₃S₂[3]
Molecular Weight 583.72 g/mol [3]
IC₅₀ for BCL-XL 1.1 nM[2][5]
Solubility Insoluble in water and ethanol. Soluble in DMSO (stock solutions of 20 mM are common).[3]
Storage Store as a solid at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.N/A

Expert Insight: The poor aqueous solubility of WEHI-539 is a critical consideration for cell-based assays. Ensure complete dissolution in DMSO before further dilution in aqueous media. The final DMSO concentration in cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Mechanism of Action: Restoring the Inevitability of Apoptosis

WEHI-539 functions as a BH3 mimetic, directly binding to the BH3-binding groove of BCL-XL with high affinity.[3] This action competitively displaces pro-apoptotic "BH3-only" proteins (e.g., BIM, BAD) and effector proteins (e.g., BAK, BAX) from BCL-XL. Once liberated, BAK and BAX can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade, culminating in the execution of apoptosis.[2][3]

BCL_XL_Inhibition cluster_Mitochondrion Mitochondrion BCL_XL BCL-XL BAX_BAK BAX/BAK BCL_XL->BAX_BAK Inhibits CytoC Cytochrome c BAX_BAK->CytoC Releases Caspase_Cascade Caspase Cascade CytoC->Caspase_Cascade Activates WEHI_539 WEHI-539 WEHI_539->BCL_XL Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: WEHI-539 inhibits BCL-XL, leading to apoptosis.

Application 1: Assessing Cellular Viability and Cytotoxicity

A primary application of WEHI-539 is to determine its cytotoxic effects on cancer cell lines, particularly those dependent on BCL-XL for survival.

Protocol: Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a colorimetric assay based on the binding of the dye to basic amino acids of cellular proteins, providing a measure of total protein mass and, by extension, cell number.

Materials:

  • WEHI-539 (prepared as a 20 mM stock in DMSO)

  • 96-well cell culture plates

  • Cell line of interest (e.g., Ovarian cancer cell lines like Ovcar-3, Ovcar-4, or others with known BCL-XL dependence)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm absorbance)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of WEHI-539 in complete medium. A common concentration range to test is 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of WEHI-539. Include a vehicle control (DMSO at the same final concentration as the highest WEHI-539 concentration).

  • Incubation with Compound: Incubate the cells with WEHI-539 for 72 hours.

  • Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. An IC₅₀ value (the concentration of WEHI-539 that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Application 2: Quantifying Apoptosis Induction

WEHI-539's mechanism of action directly leads to apoptosis. Therefore, assays that measure key apoptotic events are crucial for its characterization.

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • WEHI-539

  • White-walled 96-well plates suitable for luminescence measurements

  • Cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of complete medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of WEHI-539 (e.g., 1 µM or 5 µM) or a vehicle control.[5]

  • Incubation: Incubate for a predetermined time to induce apoptosis (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Expected Outcome: Treatment with WEHI-539 is expected to increase caspase-3/7 activity in BCL-XL-dependent cells, resulting in a higher luminescent signal compared to untreated or vehicle-treated cells.[5]

Application 3: Confirming Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Representative Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • WEHI-539

  • Cell line expressing BCL-XL

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against BCL-XL

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with WEHI-539 (e.g., 1 µM) or vehicle (DMSO) for a sufficient time to allow for cell penetration and target binding (e.g., 1-4 hours).

  • Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquoting: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heating: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control (37°C).

  • Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Sample Preparation for Western Blot: Collect the supernatants and determine the protein concentration. Normalize the samples to equal protein concentrations.

  • Western Blotting: Perform SDS-PAGE and Western blotting using a primary antibody specific for BCL-XL.

  • Detection and Analysis: Detect the BCL-XL protein bands using a chemiluminescence substrate. Quantify the band intensities. Plot the relative amount of soluble BCL-XL as a function of temperature for both vehicle- and WEHI-539-treated samples.

Expected Outcome: In the presence of WEHI-539, BCL-XL should exhibit increased thermal stability, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control. This "thermal shift" provides direct evidence of target engagement in a cellular environment.

CETSA_Workflow start Treat cells with WEHI-539 or Vehicle harvest Harvest and resuspend cells start->harvest aliquot Aliquot cell suspension harvest->aliquot heat Heat at various temperatures aliquot->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and insoluble fractions lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant western Western Blot for BCL-XL supernatant->western analysis Analyze thermal shift western->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion: A Versatile Tool for Apoptosis Research and Drug Discovery

5-(But-1-yn-1-yl)-1-THP-1H-indazole (WEHI-539) is a powerful and selective tool for probing the function of BCL-XL in cell survival and apoptosis. The protocols outlined in this guide provide a robust framework for utilizing WEHI-539 in a variety of cell-based assays. By understanding the underlying principles and paying careful attention to experimental details, researchers can generate high-quality, reproducible data to advance our understanding of apoptosis and contribute to the development of novel cancer therapies.

References

  • Tao, Z., et al. (2014). Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(10), 1088-1093. Available at: [Link]

  • Lessene, G., et al. (2013). Structure-guided design of a selective BCL-XL inhibitor. Nature Chemical Biology, 9(6), 390-397. Available at: [Link]

  • Sale, M. J., et al. (2022). BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis. Nature Communications, 13(1), 7850. Available at: [Link]

  • Merino, D., et al. (2018). BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors. Science Translational Medicine, 10(464), eaao3443. Available at: [Link]

  • Delbridge, A. R., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy. Cell Death & Differentiation, 22(7), 1071-1080. Available at: [Link]

  • Zhang, T., et al. (2020). Using CETSA assay and a mathematical model to reveal dual Bcl-2/Mcl-1 inhibition and on-target mechanism for ABT-199 and S1. European Journal of Pharmaceutical Sciences, 142, 105105. Available at: [Link]

  • The Chemical Probes Portal. (n.d.). WEHI-539. Retrieved from [Link]

  • Saleh, T., et al. (2022). BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis. bioRxiv. Available at: [Link]

  • Lessene, G., Czabotar, P. E., & Colman, P. M. (2013). Structure-guided design of a selective BCL-XL inhibitor. Nature Chemical Biology, 9(6), 390-397. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]

  • Chang, L. S., et al. (2022). BCL2 inhibitor ABT-199 and BCL2L1 inhibitor WEHI-539 coordinately promote NOXA-mediated degradation of MCL1 in human leukemia cells. Chemico-Biological Interactions, 360, 109978. Available at: [Link]

  • Park, S., et al. (2014). Discovery of novel inhibitors of Bcl-xL using multiple high-throughput screening platforms. Journal of Biomolecular Screening, 19(2), 246-254. Available at: [Link]

  • Davis, J. W. (2021). KO-539 Shows Preclinical Activity Against KMT2A-Rearranged and NPM1-Mutant AML. Targeted Oncology. Available at: [Link]

  • Al-Dhaheri, M., et al. (2024). Carvacrol Selectively Induces Mitochondria-Related Apoptotic Signaling in Primary Breast Cancer-Associated Fibroblasts. International Journal of Molecular Sciences, 25(3), 1548. Available at: [Link]

  • Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax. (2023). Haematologica. Available at: [Link]

Sources

Application Note: Strategic Deprotection of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged bicyclic heteroaromatic system integral to numerous pharmacologically active compounds. The strategic protection of the N-H functionality is a cornerstone of their synthesis and functionalization. The tetrahydropyranyl (THP) group is a widely employed protecting group for the indazole nitrogen due to its facile introduction and general stability under a range of non-acidic conditions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective deprotection of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazoles. We will delve into the mechanistic underpinnings of acidic deprotection, present detailed, field-proven protocols using various catalytic systems, and offer insights into reaction optimization and troubleshooting.

Introduction: The Role of THP in Indazole Chemistry

The indazole nucleus is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The synthesis of complex indazole-containing molecules often necessitates the protection of the acidic N-H proton to prevent unwanted side reactions during subsequent synthetic transformations such as metal-catalyzed cross-couplings or alkylations.[3]

The THP group, forming an N,O-acetal with the indazole nitrogen, serves as an excellent protecting group. It is stable to strongly basic media, organometallic reagents, and hydrides.[2][4] Its removal, however, is readily accomplished under mild acidic conditions, regenerating the parent N-H indazole.[5][6] The choice of deprotection conditions is critical to ensure high yields and purity, especially when other acid-sensitive functional groups are present in the molecule.

Mechanism of Acid-Catalyzed THP Deprotection

The cleavage of the N-THP bond proceeds via an acid-catalyzed hydrolysis mechanism, analogous to the deprotection of THP ethers.[5][6] The process is initiated by the protonation of the THP ring's oxygen atom, which is the most basic site. This is followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate and the free 1H-indazole. The carbocation is subsequently quenched by a nucleophile, typically water or an alcohol from the solvent, to form 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[5]

THP_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products IndazoleTHP 1-(THP)-Indazole ProtonatedIndazole Protonated Intermediate IndazoleTHP->ProtonatedIndazole + H⁺ H_plus H⁺ Indazole 1H-Indazole ProtonatedIndazole->Indazole - Oxocarbenium Ion Carbocation Oxocarbenium Ion ProtonatedIndazole->Carbocation Hydroxypyran 2-Hydroxytetrahydropyran Carbocation->Hydroxypyran + H₂O / ROH H2O H₂O ROH ROH (Solvent)

Caption: Mechanism of Acid-Catalyzed N-THP Deprotection of Indazoles.

Methodologies for THP Deprotection of 1-THP-Indazoles

The choice of the acidic catalyst is paramount and depends on the overall acid sensitivity of the substrate. Milder acids are preferable to avoid degradation of the desired product or cleavage of other protecting groups.

Brønsted Acid Catalysis

Hydrochloric acid is a common and cost-effective reagent for THP deprotection. It is typically used in a protic solvent like methanol or ethanol. While effective, the high acidity requires careful control of reaction time and temperature to prevent potential side reactions with sensitive substrates.

  • p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that is often used in catalytic amounts. It provides a good balance of reactivity and control.[6]

  • Pyridinium p-toluenesulfonate (PPTS) is a milder, crystalline, and non-hygroscopic acidic catalyst.[7][8] Its reduced acidity makes it particularly suitable for substrates with acid-labile functionalities.[1][6][8] PPTS is often the catalyst of choice for sensitive molecules.[9]

TFA is a strong organic acid that can be used in low concentrations, often in aprotic solvents like dichloromethane (DCM), for rapid deprotection.[1] Its volatility facilitates removal during workup.

Heterogeneous Acid Catalysis (e.g., Amberlyst-15)

Amberlyst-15 is a strongly acidic ion-exchange resin that serves as a heterogeneous catalyst.[10] The primary advantage of using a solid-supported catalyst is the simplified workup; the catalyst can be removed by simple filtration, often affording a clean product solution.[10][11][12] This method is highly amenable to flow chemistry and process scale-up.

Lewis Acid Catalysis

Lewis acids such as iron(III) tosylate can also catalyze the deprotection of THP ethers under mild conditions.[13][14] This approach can be beneficial when Brønsted acids lead to undesired side reactions.

Comparative Overview of Deprotection Methods

MethodCatalystTypical ConditionsAdvantagesDisadvantages
Mineral Acid HCl1-2 M in MeOH/EtOH, RTInexpensive, readily availableHarsh conditions, potential for side reactions
Sulfonic Acid p-TsOH0.1-0.2 eq., MeOH, 0°C to RTEffective, good controlCan be too acidic for some substrates
Mild Sulfonic Acid PPTS0.1-0.3 eq., EtOH/MeOH, 50°CMild, ideal for sensitive substrates, easy to handle[7][9]Slower reaction times may be required
Carboxylic Acid TFA2-10% in DCM, RTFast, volatile, easy to removeCorrosive, can cleave other acid-labile groups
Heterogeneous Amberlyst-15excess (by weight), MeOH, RTSimple filtration workup, reusable catalyst[10]May require longer reaction times, mass transfer limitations
Lewis Acid Fe(OTs)₃catalytic, CH₃OH, RTMild, alternative selectivity[13]Cost of catalyst, potential for metal contamination

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in Methanol

This is a robust and generally applicable method for acid-sensitive substrates.

Protocol_Workflow start Start dissolve Dissolve 1-(THP)-Indazole in Methanol start->dissolve add_ppts Add PPTS (0.2 eq.) dissolve->add_ppts heat Heat to 50°C add_ppts->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup (NaHCO₃ wash) monitor->workup Complete extract Extract with EtOAc workup->extract dry_purify Dry (Na₂SO₄), Concentrate, and Purify extract->dry_purify end End dry_purify->end

Caption: General workflow for THP deprotection of 1-THP-Indazoles.

Procedure:

  • Reaction Setup: To a solution of the 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq.) in methanol (0.1-0.2 M), add pyridinium p-toluenesulfonate (PPTS) (0.2 eq.).[7][9]

  • Reaction: Stir the reaction mixture at 50°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to afford the pure 1H-indazole.

Protocol 2: Deprotection using Amberlyst-15

This method is ideal for simplified purification.

Procedure:

  • Reaction Setup: To a solution of the 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq.) in methanol (0.1-0.2 M), add Amberlyst-15 resin (typically 50-100% w/w of the substrate).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by analyzing aliquots of the supernatant by TLC or LC-MS. Note that reaction times may be longer compared to homogeneous methods (4-24 hours).

  • Workup: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity, but can be further purified by recrystallization or column chromatography if needed.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional charge of the acid catalyst can be added. For PPTS or Amberlyst-15, increasing the temperature may also drive the reaction to completion.

  • Side Product Formation: If degradation of the product is observed, switch to a milder catalyst (e.g., from HCl to PPTS) or conduct the reaction at a lower temperature.

  • Solvent Choice: Protic solvents like methanol or ethanol are generally preferred as they can act as the nucleophile to quench the oxocarbenium ion intermediate.[6] Using aprotic solvents like DCM or THF with a stoichiometric amount of water is also a viable option.[11]

  • Substrate Solubility: For substrates with poor solubility in alcohols, a co-solvent system such as THF/methanol or DCM/methanol can be employed.

  • Chemoselectivity: When other acid-sensitive groups (e.g., Boc, acetals) are present, PPTS or Amberlyst-15 at room temperature are the recommended starting points for achieving selective THP deprotection.[1][10][11] A recent report highlighted that concomitant deprotection of an N-Boc group on an indazole can occur under microwave heating conditions during a Suzuki coupling, which underscores the need for careful condition selection.[3]

Conclusion

The deprotection of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazoles is a critical step in the synthesis of many important molecules. The selection of an appropriate acidic catalyst and reaction conditions is key to achieving high yields and purity. Mild catalysts such as PPTS and heterogeneous catalysts like Amberlyst-15 offer significant advantages for sensitive substrates and simplified workup procedures. By understanding the underlying mechanism and the nuances of each protocol, researchers can confidently and efficiently deprotect the indazole nitrogen, paving the way for further synthetic advancements.

References

  • Benchchem. Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Albericio, F. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Zhan, P. et al. A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

  • Thatipally, S. et al. Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]

  • Common Organic Chemistry. THP Deprotection - Pyridinium para-Toluenesulfonic Acid. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

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  • Chem Survival. THP group for protecting alcohols. YouTube. [Link]

  • ResearchGate. Mild THP removal/hydrolysis? [Link]

  • Common Organic Chemistry. THP Deprotection Mechanism - Pyridinium para-Toluenesulfonic Acid. [Link]

  • Kumar, B. et al. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. [Link]

  • Ottoni, O. et al. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters. [Link]

  • Curini, M. et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

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  • SigutLabs. (2023). Reagent of the month – Amberlyst 15 ® resin. [Link]

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  • Maiti, G. & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

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Application Notes & Protocols: Strategic Functionalization of the Butynyl Group on the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction and subsequent elaboration of a butynyl group offer a versatile handle for accessing novel chemical space and developing potent, selective drug candidates. This guide provides an in-depth exploration of the key strategies for functionalizing the butynyl moiety on an indazole ring. We will delve into the mechanistic rationale behind preferred synthetic routes, present detailed, field-tested protocols for core reactions, and offer insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.

Introduction: The Indazole Nucleus and the Butynyl Handle

Indazole derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][4] Consequently, methods for their synthesis and functionalization are of paramount importance.[1][5][6][7] Direct C-H functionalization of the indazole core can be challenging, often requiring specific directing groups or harsh conditions.[8] A more robust strategy involves the initial installation of a versatile functional group, such as an alkyne, which can then be elaborated through a variety of high-yielding and chemoselective reactions.

The butynyl group, specifically a terminal alkyne, is an ideal synthetic handle for several reasons:

  • Linear Geometry: It provides a rigid, linear linker to project substituents into specific vectors within a biological target's binding pocket.

  • Rich Reaction Chemistry: The terminal alkyne is a gateway to a host of powerful transformations, most notably cycloadditions and cross-coupling reactions.

  • Bio-orthogonality: The alkyne is largely inert under many physiological conditions, making it suitable for late-stage functionalization and bioconjugation studies.

This guide will focus on the two primary stages of this strategy: first, the reliable installation of the butynyl group onto the indazole core, and second, the diverse and powerful methods for its subsequent functionalization.

Stage 1: Synthesis of the 3-(But-3-yn-1-yl)-1H-Indazole Scaffold

The most common and efficient method for introducing an alkynyl group onto an indazole ring is the Sonogashira cross-coupling reaction.[9][10] This palladium- and copper-co-catalyzed reaction forms a C(sp²)-C(sp) bond between a halo-indazole and a terminal alkyne.[9][11]

Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-halide bond (e.g., 3-iodo-indazole). The resulting Pd(II) complex then undergoes transmetalation with a copper(I)-acetylide species. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne is deprotonated by the base. This acetylide anion then coordinates with a Cu(I) salt (typically CuI) to form the key copper(I)-acetylide intermediate, which participates in the transmetalation step of the palladium cycle.

The use of a protected alkyne, such as 2-methyl-3-butyn-2-ol, is often advantageous as it prevents self-coupling (Glaser coupling) of the terminal alkyne.[12] The protecting group is then cleaved under basic conditions to reveal the required terminal alkyne.[12]

Workflow for Scaffold Synthesis

The overall process involves N-protection of the indazole, iodination at the C3 position, Sonogashira coupling, and finally, deprotection of the alkyne. N-protection is critical as the N-H proton can interfere with coupling reactions.[8][10][13] The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.[14]

G cluster_0 Scaffold Synthesis Workflow Indazole 1H-Indazole N_Boc_Indazole N-Boc-1H-Indazole Indazole->N_Boc_Indazole N-Protection (Boc)2O, DMAP Iodo_Indazole 3-Iodo-N-Boc-1H-Indazole N_Boc_Indazole->Iodo_Indazole C3-Iodination I2, KOH Protected_Butynyl Protected Butynyl-Indazole Iodo_Indazole->Protected_Butynyl Sonogashira Coupling [Pd/Cu], Base Final_Product 3-(But-3-yn-1-yl)-1H-Indazole (Key Intermediate) Protected_Butynyl->Final_Product Deprotection Base, Heat

Caption: Workflow for synthesizing the key butynyl-indazole intermediate.

Protocol: Synthesis of 3-(But-3-yn-1-yl)-1-(tert-butyl)-1H-indazole

This protocol details the Sonogashira coupling followed by deprotection. It assumes the starting material, 1-(tert-butyl)-3-iodo-1H-indazole, has been prepared.

Materials:

  • 1-(tert-butyl)-3-iodo-1H-indazole

  • 2-methyl-3-butyn-2-ol

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Sodium Hydroxide (NaOH)

  • Standard glassware for inert atmosphere reactions

Protocol Steps:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add 1-(tert-butyl)-3-iodo-1H-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (3.0 eq). Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 70°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting iodide is consumed.

  • Workup (Coupling): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected butynyl indazole.

  • Deprotection: Dissolve the purified protected alkyne in toluene. Add powdered NaOH (3.0 eq).

  • Retro-Favorskii Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The byproduct is acetone. Monitor the reaction for the disappearance of the starting material.

  • Workup (Deprotection): Cool the mixture, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product, 3-(but-3-yn-1-yl)-1-(tert-butyl)-1H-indazole, can be purified by chromatography if necessary.

Stage 2: Key Functionalization Strategies

With the terminal alkyne in hand, a multitude of transformations are possible. We will focus on the most impactful and widely used methods in drug discovery.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," is arguably the most powerful method for functionalizing terminal alkynes.[15][16] It involves the [3+2] cycloaddition between an alkyne and an azide to regioselectively form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[16][17]

Causality and Advantages:

  • Thermodynamic Driving Force: The reaction is highly exothermic, proceeding rapidly to completion under mild, often aqueous, conditions.[16]

  • High Regioselectivity: The copper(I) catalyst ensures the exclusive formation of the 1,4-isomer, unlike the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers.[16]

  • Broad Scope: The reaction is tolerant of a vast array of functional groups, making it ideal for late-stage diversification of complex molecules.

G cluster_1 CuAAC 'Click' Reaction Workflow Butynyl_Indazole Butynyl-Indazole (Terminal Alkyne) Product 1,4-Disubstituted Triazole Product Butynyl_Indazole->Product Azide Organic Azide (R-N3) Azide->Product Catalyst Cu(I) Source (e.g., CuSO4/Na-Ascorbate) Catalyst->Product Catalyzes Cycloaddition

Caption: Schematic of the CuAAC functionalization pathway.

Protocol: CuAAC Reaction on a Butynyl-Indazole

Materials:

  • 3-(But-3-yn-1-yl)-1H-indazole derivative (1.0 eq)

  • Desired organic azide (R-N₃) (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent: t-Butanol/Water (1:1 mixture)

Protocol Steps:

  • Dissolution: Dissolve the butynyl-indazole and the organic azide in the t-BuOH/H₂O solvent mixture in a vial.

  • Catalyst Preparation: In a separate small vial, dissolve CuSO₄·5H₂O in a minimum amount of water. In another, dissolve sodium ascorbate in water.

  • Initiation: Add the sodium ascorbate solution to the main reaction vial, followed immediately by the CuSO₄ solution. The reaction mixture may change color.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. If the product is sufficiently nonpolar, it may precipitate from the reaction mixture and can be collected by filtration.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The resulting triazole can be purified by column chromatography or recrystallization.

Intramolecular Cyclization

The butynyl group can act as an internal nucleophile or electrophile, participating in cyclization reactions to form fused polycyclic systems. Gold- and palladium-catalyzed hydroamination/cyclization of N-(3-butynyl) sulfonamides, for instance, can lead to the formation of dihydropyrrole rings.[18] This strategy is powerful for rapidly building molecular complexity.

Protocol: Conceptual Gold-Catalyzed 5-endo-dig Cyclization

This protocol is conceptual for an N-tethered butynyl-indazole, illustrating the general principle.

Materials:

  • N-substituted indazole with a pendant butynyl chain (e.g., 1-(but-3-yn-1-yl)-1H-indazole)

  • Gold(I) chloride (AuCl) or other suitable gold catalyst (e.g., JohnphosAu(I) complexes)

  • Anhydrous solvent (e.g., Dioxane or Acetonitrile)

Protocol Steps:

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the N-butynyl-indazole substrate to a vial.

  • Solvent and Catalyst: Add the anhydrous solvent, followed by the gold catalyst (0.05 eq).

  • Reaction: Seal the vial and heat to 80-100°C. Microwave heating can significantly accelerate this type of cyclization.[18] Monitor by LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and filter through a small plug of silica or Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting fused-ring product by preparative HPLC or column chromatography.

Data Presentation: Reaction Optimization

The choice of catalyst, base, and solvent is critical for the initial Sonogashira coupling. The following table summarizes representative conditions for coupling halo-indazoles, providing a starting point for optimization.

EntryHalide SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-Iodo-1-Boc-indazolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)TEADMF70>85[19]
23-Iodo-1-Boc-indazoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)TEADioxaneRT>90[14]
35-Bromo-3-iodo-indazole1-HeptynePdCl₂(PPh₃)₂ (10)CuI (20)TEADMF70~80[19]
43-Iodo-indazolePropargyl alcohol[DTBNpP]Pd(crotyl)Cl (5)NoneTMPACNRT>90[11]

Conclusion

The butynyl group serves as a master key for unlocking diverse chemical space from the indazole core. Through robust and reliable reactions like the Sonogashira coupling for its installation and the CuAAC "click" reaction for its elaboration, researchers can rapidly generate libraries of complex and novel molecules. The strategies and protocols outlined in this guide provide a validated framework for leveraging this chemistry in the pursuit of new therapeutic agents. By understanding the mechanistic underpinnings of these transformations, scientists can make informed decisions to optimize reaction conditions and accelerate the drug discovery process.

References

  • Duan, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(19), 3534. Available at: [Link]

  • Yadav, V., et al. (2022). Synthesis and Utilization of 1 H -Indazole N -Oxides in the Production of C3-Functionalized 1 H -Indazoles. Asian Journal of Organic Chemistry. Available at: [Link]

  • Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764. Available at: [Link]

  • Gundugola, A. S. (2011). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 3(4), 849-856. Available at: [Link]

  • Qiu, R., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2269-2283. Available at: [Link]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Chemistry: An Indian Journal, 16(1), 100-115. Available at: [Link]

  • Engle, K. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(3), 447-450. Available at: [Link]

  • Chee, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9030–9037. Available at: [Link]

  • Guan, Z., et al. (2017). Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. Chinese Journal of Organic Chemistry, 37(2), 418-422. Available at: [Link]

  • Hajra, A., et al. (2022). Direct Catalytic Functionalization of Indazole Derivatives. Asian Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Click chemistry. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Hughes, D. S., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal. Available at: [Link]

  • Qiu, R., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Chen, C., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Available at: [Link]

  • Black, D. A., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Available at: [Link]

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  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available at: [Link]

  • Fang, Y., et al. (2014). Selective synthesis of indazoles and indoles via triazene-alkyne cyclization switched by different metals. Organic & Biomolecular Chemistry, 12(7), 1061-1071. Available at: [Link]

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Application Note: 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a Chemical Probe for Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a versatile chemical probe for target identification and validation is presented below. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize this molecule in their studies.

Introduction: The Indazole Scaffold and the Power of Chemical Probes

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Many indazole-containing drugs function by inhibiting specific protein targets, such as protein kinases.[4][5] The compound this compound is a strategically designed molecule that holds significant potential as a chemical probe to explore the targets and mechanisms of action of this important class of compounds.

This molecule incorporates two key features:

  • An Indazole Core: This provides the basic structure that may interact with a variety of biological targets.

  • A Butynyl Group: This terminal alkyne acts as a "handle" for "click chemistry," a powerful and versatile method for covalently attaching reporter molecules such as fluorophores or biotin.[6][7]

The tetrahydro-2H-pyran-2-yl (THP) group is a common protecting group for the indazole nitrogen, enhancing stability and potentially modulating cell permeability. Its presence or removal can be a key aspect of experimental design.

This application note provides a guide to using this compound for target identification and validation using a combination of chemical biology and proteomic techniques.

Physicochemical Properties and Handling
PropertyValue
CAS Number 1365889-00-4[8][9]
Molecular Formula C₁₆H₁₈N₂O[10]
Molecular Weight 266.33 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water.
Storage Store at -20°C, desiccated and protected from light.

Handling Precautions: This compound should be handled by trained personnel in a well-ventilated laboratory. Avoid inhalation, and contact with skin and eyes.

Core Concept: A Click Chemistry-Enabled Chemical Probe

The primary utility of this molecule as a probe stems from its terminal alkyne, which can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7] This allows for the specific and efficient labeling of the probe after it has interacted with its biological targets within a complex biological system.

General Workflow for Target Identification:

G cluster_0 In Vitro / In Situ Labeling cluster_1 Click Chemistry Reaction cluster_2 Analysis A Treat cells or lysate with alkyne probe B Lysis and homogenization A->B E Incubate to form Probe-Target-Reporter conjugate B->E C Add azide reporter (e.g., Azide-Biotin) C->E D Add Cu(I) catalyst (e.g., CuSO4, Ascorbate) D->E F Affinity purification (Streptavidin beads) E->F G SDS-PAGE and Western Blot / In-gel fluorescence F->G H On-bead digestion and Mass Spectrometry F->H I Target Protein Identification H->I

Figure 1: General workflow for target identification using an alkyne-functionalized chemical probe.

Hypothetical Signaling Pathway Investigation

Many indazole derivatives are known to inhibit protein kinases. Let's hypothesize that this probe is designed to investigate a kinase cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Probe Indazole Probe (Hypothetical Target) Probe->MEK

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway by the indazole probe at the level of MEK.

Experimental Protocols

Protocol 1: In-Cell Target Identification via Affinity Purification-Mass Spectrometry

This protocol aims to identify the cellular targets of the indazole probe by enriching them using biotin-streptavidin affinity purification followed by identification via mass spectrometry.

Materials:

  • This compound (Alkyne Probe)

  • An appropriate non-alkyne containing indazole analogue (Negative Control)

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium, FBS, and antibiotics

  • DMSO (Anhydrous)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-PEG3-Biotin

  • Click Chemistry Reagents:

    • Copper (II) Sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea, DTT, Iodoacetamide for on-bead digestion

  • Trypsin (mass spectrometry grade)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Prepare a 10 mM stock solution of the Alkyne Probe and the negative control in DMSO.

    • Treat cells with the Alkyne Probe at a final concentration of 1-10 µM for 1-4 hours. Include a vehicle (DMSO) control and a negative control (non-alkyne analogue).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following pre-mixed click chemistry reagents (final concentrations):

      • Azide-PEG3-Biotin (100 µM)

      • TCEP or Sodium Ascorbate (1 mM)

      • TBTA (100 µM)

      • CuSO₄ (1 mM)

    • Vortex briefly and incubate at room temperature for 1-2 hours with gentle rotation.

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads with lysis buffer.

    • Add the equilibrated beads to the reaction mixture and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

      • 2x with 1% SDS in PBS

      • 2x with 0.1% SDS in PBS

      • 2x with PBS

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the washed beads in a solution of 8 M urea.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the urea to <2 M and digest the proteins with trypsin overnight at 37°C.

    • Collect the supernatant containing the tryptic peptides and desalt using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

Data Analysis:

  • Identify proteins that are significantly enriched in the Alkyne Probe-treated sample compared to the vehicle and negative control samples.

  • Use bioinformatics tools to classify the identified proteins and identify potential biological pathways targeted by the probe.

Protocol 2: In-Gel Fluorescence Visualization of Target Proteins

This protocol allows for the visualization of target proteins by SDS-PAGE.

Materials:

  • Same as Protocol 1, but replace Azide-PEG3-Biotin with a fluorescent azide (e.g., Azide-Fluor 488).

Procedure:

  • Cell Treatment and Lysis: Follow steps 1 and 2 from Protocol 1.

  • Click Chemistry Reaction:

    • Perform the click reaction as in step 3 of Protocol 1, using the fluorescent azide instead of the biotin azide.

  • SDS-PAGE and Fluorescence Imaging:

    • Add 4x Laemmli sample buffer to the reaction mixture and boil for 5 minutes.

    • Resolve the proteins on an SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters.

Data Interpretation:

  • Bands that appear in the Alkyne Probe lane but are absent or significantly reduced in the control lanes represent potential target proteins or protein complexes.

  • This method can be combined with Western blotting to confirm the identity of a suspected target.

Essential Controls for Robust Data

  • Vehicle Control (DMSO): Accounts for any effects of the solvent on the proteome.

  • No-Catalyst Control: A click reaction performed without the copper catalyst to ensure that the labeling is copper-dependent.

  • Competition Control: Pre-incubate cells with a non-alkyne containing analogue of the probe before adding the alkyne probe. A true target should show reduced labeling in the presence of the competitor.

Conclusion

This compound is a promising chemical probe for exploring the biology of the indazole scaffold. The presence of the butynyl handle enables its use in powerful click chemistry-based workflows for target identification, validation, and visualization. The protocols outlined in this document provide a solid foundation for researchers to begin to unravel the mechanisms of action of novel indazole-based compounds, ultimately accelerating the drug discovery process.

References

  • Chaudhari, R. (2019).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. (2020). PubMed.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • Google Patents. Methods for preparing indazole compounds.
  • Google Patents. Indazole derivatives.
  • Shimadzu Chemistry & Diagnostics. 5-But-1-ynyl-1-(tetrahydro-pyran-2-yl)-1H-indazole. Available at: [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (n.d.).
  • On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. (n.d.). NIH.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
  • Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]

  • Google Patents. Method of synthesizing 1H-indazole compounds.
  • WO 2009/144554 A1. (2009).
  • Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. (2025).
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Journal of Applied Pharmaceutical Science.
  • Indazole From Natural Resources And Biological Activity. (n.d.).

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In vitro kinase assay protocol for indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Screening of Indazole Derivatives Using In Vitro Kinase Assays: A Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1][2] The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4][5][6] This guide provides a detailed framework for the in vitro characterization of novel indazole derivatives against target kinases. We delve into the principles of various assay formats, explain the causality behind critical experimental choices, and provide step-by-step protocols for robust and reproducible inhibitor profiling. This document is designed to equip researchers with the expertise to design, execute, and interpret in vitro kinase assays, thereby accelerating the discovery of next-generation therapeutics.

Introduction: The Kinase-Inhibitor Interaction

Protein kinases catalyze the transfer of the γ-phosphate from ATP to serine, threonine, or tyrosine residues on a substrate protein. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes.[2][7] Dysregulation of kinase activity is a known driver of many diseases, making them prime targets for therapeutic intervention.[8] Indazole derivatives have proven to be highly effective scaffolds for designing kinase inhibitors, with several approved drugs like Axitinib and Pazopanib featuring this core structure.[3]

The primary goal of an in vitro kinase assay in this context is to quantify the potency of a compound (e.g., an indazole derivative) in blocking this phosphotransfer reaction. This is typically expressed as an IC50 value , the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[9][10]

The Principle of In Vitro Kinase Assays

An in vitro kinase assay reconstitutes the fundamental components of the phosphorylation event in a controlled environment, typically a multi-well plate. The core reaction mixture includes:

  • Kinase: The purified enzyme of interest.

  • Substrate: A peptide or protein that the kinase phosphorylates.

  • ATP: The phosphate donor.

  • Inhibitor: The test compound (indazole derivative).

  • Assay Buffer: Provides optimal conditions (pH, Mg²⁺) for enzyme activity.[11]

The assay measures the rate of substrate phosphorylation, which is inversely proportional to the inhibitory activity of the test compound. The method of detection is the primary differentiator between various assay formats.

G cluster_0 Kinase Reaction cluster_1 Detection & Analysis Kinase Purified Kinase Reaction Phosphorylation Kinase->Reaction Substrate Peptide/Protein Substrate Substrate->Reaction ATP ATP (Phosphate Donor) ATP->Reaction Inhibitor Indazole Derivative Inhibitor->Kinase Binds to Kinase Product Phosphorylated Substrate + ADP Reaction->Product Generates Detection Signal Generation Product->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: General workflow of an in vitro kinase inhibition assay.

Selecting the Optimal Assay Format

The choice of assay technology is a critical decision based on the specific kinase, desired throughput, and available instrumentation. There is no single "best" format; each has distinct advantages and limitations.[12]

Assay TypePrincipleDetectionAdvantagesDisadvantages
Luminescence Measures remaining ATP (Kinase-Glo®) or generated ADP (ADP-Glo™).[13][14][15]LuminescenceHigh sensitivity, simple "add-mix-read" protocol, wide dynamic range.[16]Indirect measurement, susceptible to compounds interfering with luciferase.
TR-FRET (HTRF®) Measures FRET between a donor (e.g., Europium-antibody) and acceptor on the phosphorylated substrate.[17][18]Time-Resolved FluorescenceHomogeneous (no-wash), robust, highly suitable for HTS.[19][20]Requires specific antibodies, potential for light scattering or quenching compound interference.
Fluorescence Polarization (FP) Measures the change in rotational speed (polarization) of a fluorescent tracer displaced by generated ADP or binding to a phospho-specific antibody.[21][22]Fluorescence PolarizationHomogeneous, cost-effective, good for HTS.[23][24]Smaller assay window, sensitive to fluorescent compounds.
Radiometric ([γ-³²P]-ATP) Measures the direct transfer of a radiolabeled phosphate from [γ-³²P]-ATP to the substrate.[25][26]Scintillation Counting / Autoradiography"Gold standard" direct measurement, highly sensitive, universal for any substrate.[26][27]Safety concerns, radioactive waste disposal, not easily automated.[7]

For high-throughput screening (HTS) of compound libraries like indazole derivatives, luminescence and TR-FRET assays are the most common choices due to their simplicity, scalability, and sensitivity.[18]

Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol describes a universal, homogeneous method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14][28] It is broadly applicable to nearly any kinase.

4.1. Materials Required
  • Kinase of interest and corresponding substrate.

  • Indazole derivative stock solution (e.g., 10 mM in 100% DMSO).

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Solid white, opaque 384-well assay plates (low volume).

  • Plate reader with luminescence detection capabilities.

4.2. Step-by-Step Methodology

A. Reagent Preparation:

  • Compound Dilution: Prepare a serial dilution of your indazole derivative. Start with a 1:3 dilution series in 100% DMSO. Then, perform a secondary dilution of these DMSO stocks into the Kinase Assay Buffer to reach the desired 2X final concentration.

  • Enzyme Preparation: Dilute the kinase enzyme to a 2X working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal (typically in the linear range of the enzyme titration curve).

  • Substrate/ATP Mix: Prepare a 2X working solution containing both the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration is critical; for ATP-competitive inhibitors, it is standard to use an ATP concentration equal to its Michaelis-Menten constant (Km,ATP).[29]

B. Kinase Reaction:

  • Add Compound: Dispense 2.5 µL of the 2X serially diluted indazole derivative or DMSO control (for 0% and 100% activity controls) into the wells of a 384-well plate.

  • Add Kinase: Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" background controls. For background wells, add 2.5 µL of Kinase Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Reaction: Add 5 µL of the 2X substrate/ATP mixture to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate for 60 minutes at 30°C. The optimal time should be determined to ensure the reaction is within the linear range (typically <30% ATP consumption).

C. Signal Detection:

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[30]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[28]

  • Read Plate: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

Data Analysis and IC50 Determination

Proper data analysis is crucial for obtaining reliable potency values.

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.[31]

  • Calculate Percent Inhibition: Normalize the data relative to the controls.

    • The average signal from the DMSO-only wells (no inhibitor) represents 0% inhibition (100% activity).

    • The background-subtracted signal represents the activity in the presence of the inhibitor.

    • Percent Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))

  • Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the indazole derivative concentration.

  • Determine IC50: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value.[32] This is readily done using software like GraphPad Prism.

G cluster_pathway Example Kinase Signaling Pathway (MAPK) Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Activates RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Response Cellular Response (Proliferation, Survival) ERK->Response Regulates Inhibitor Indazole Inhibitor Inhibitor->RAF Inhibits

Caption: A simplified signaling cascade often targeted by kinase inhibitors.

Application Example: Profiling "Indazole-123"

The protocol was used to determine the inhibitory activity of a hypothetical compound, "Indazole-123," against a panel of relevant kinases. The results are summarized below.

Kinase TargetIndazole-123 IC50 (nM)Staurosporine IC50 (nM)
FGFR1 10 5
VEGFR2 25 10
Aurora Kinase A 150 20
CDK2 >10,000 15

Staurosporine, a non-selective kinase inhibitor, was used as a positive control.

Interpretation: The data indicates that Indazole-123 is a potent inhibitor of FGFR1 and VEGFR2, with moderate activity against Aurora Kinase A and poor activity against CDK2. This profile suggests it is a relatively selective inhibitor worthy of further investigation.

Troubleshooting Common Issues
IssuePotential CauseSolution
Low Signal-to-Background Insufficient enzyme activity or suboptimal substrate/ATP concentration.Optimize enzyme and substrate concentrations. Ensure the reaction time is sufficient but still in the linear range.
High Well-to-Well Variability Pipetting errors, poor mixing, or reagent instability.Use calibrated pipettes, ensure thorough mixing after each addition, and prepare fresh reagents.
False Positives/Negatives Compound interference (e.g., fluorescence, light scattering, luciferase inhibition).[33]Run counter-screens without the primary kinase to identify compounds that interfere with the detection system itself.
IC50 Value Shifts Inconsistent ATP concentration, different DMSO concentrations, or variable incubation times.[29][33]Maintain consistent assay conditions, especially ATP concentration, across all experiments. Keep final DMSO concentration constant and low (<1%).
References
  • Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]

  • Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening. Retrieved from [Link]

  • Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]

  • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. Retrieved from [Link]

  • Lountos, G. T., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Retrieved from [Link]

  • Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from [Link]

  • Anastassiadis, T., et al. (2012). A high-throughput radiometric kinase assay. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay Guidance Manual. Retrieved from [Link]

  • Volynets, G. P., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. International Journal of High Throughput Screening. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • The Protein Society. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • Wang, Y., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Zhang, J., et al. (2005). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. Retrieved from [Link]

  • Guzi, P. C., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Ülfers, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wu, C., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves.... Retrieved from [Link]

  • Bio-protocol. (2018). Kinase Assay to Determine the IC50 Values. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]

  • Attiq, A., et al. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Biomedicines. Retrieved from [Link]

  • Edwards, M. J., et al. (2023). How many kinases are druggable? A review of our current understanding. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Simoes, B. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

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Application Notes and Protocols for the Introduction of the Tetrahydropyranyl (THP) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Tetrahydropyranyl Group in Complex Synthesis

In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a critical element for success. Among the myriad of protecting groups available for hydroxyl moieties, the tetrahydropyranyl (THP) group has maintained its status as a reliable and versatile workhorse.[1][2] Its widespread adoption in academic and industrial laboratories, particularly in the synthesis of natural products, pharmaceuticals, and complex organic molecules, is a testament to its robust nature and predictable reactivity.[3][4]

The THP group, which forms a stable acetal known as a THP ether upon reaction with an alcohol, offers a compelling balance of features.[1][5] It is readily introduced under mild acidic conditions, exhibits broad stability across a range of non-acidic reagents—including strong bases, organometallics, hydrides, and many oxidizing and reducing agents—and can be smoothly cleaved to regenerate the parent alcohol under controlled acidic hydrolysis.[6][7][8] This combination of attributes allows for the selective manipulation of other functional groups within a molecule without compromising the integrity of the protected hydroxyl group.[9]

However, the application of the THP group is not without its nuances. The introduction of a new stereocenter at the anomeric carbon of the pyran ring can lead to the formation of diastereomers, which may complicate purification and spectroscopic analysis.[1][7] Therefore, a thorough understanding of the reaction mechanism, a careful selection of catalytic systems, and meticulous execution of experimental protocols are paramount to achieving high yields and chemoselectivity.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive and practical guide to the methods for introducing the THP protecting group. We will delve into the mechanistic underpinnings of THP ether formation, present a range of catalytic systems with their respective advantages and limitations, and provide detailed, step-by-step protocols for the tetrahydropyranylation of various substrates.

I. The Mechanism of THP Ether Formation: An Acid-Catalyzed Addition

The protection of an alcohol as a THP ether is fundamentally an acid-catalyzed addition of the alcohol to the enol ether functionality of 3,4-dihydro-2H-pyran (DHP).[5][10] The reaction proceeds through a stabilized carbocation intermediate, and the key steps are as follows:

  • Protonation of Dihydropyran (DHP): The reaction is initiated by the protonation of the electron-rich double bond of DHP by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a key electrophilic intermediate.[1][8]

  • Nucleophilic Attack by the Alcohol: The hydroxyl group of the substrate alcohol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion.[5][8]

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst or the solvent, removes the proton from the resulting oxonium ion to yield the neutral THP ether and regenerate the acid catalyst, thus completing the catalytic cycle.[5][8]

Visualizing the Mechanism

THP_Protection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ H_plus H+ Oxonium Oxonium Ion Oxocarbenium->Oxonium + R-OH Alcohol R-OH THP_Ether THP Ether (R-OTHP) Oxonium->THP_Ether - H+

Caption: Mechanism of Acid-Catalyzed THP Protection of an Alcohol.

II. Catalytic Systems for Tetrahydropyranylation

A diverse array of catalysts can be employed to facilitate the formation of THP ethers. The choice of catalyst is often dictated by the substrate's sensitivity to acid, the presence of other functional groups, and the desired reaction conditions (e.g., solvent-free, mildness).

A. Brønsted Acid Catalysts

Protic acids are the most traditional and widely used catalysts for THP protection.

  • p-Toluenesulfonic Acid (p-TsOH): A common, inexpensive, and effective catalyst.[11] It is typically used in catalytic amounts.

  • Pyridinium p-toluenesulfonate (PPTS): A milder alternative to p-TsOH, PPTS is particularly useful for acid-sensitive substrates as it generates the acidic species in situ and maintains a less acidic environment.[5][12]

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst, though its use can sometimes lead to side reactions with sensitive substrates.

  • Acetic Acid (AcOH): A milder acid that can be used for deprotection and, in some cases, for protection, often in a mixture with other solvents.[5]

B. Lewis Acid Catalysts

Lewis acids offer an alternative catalytic approach, often under milder conditions.

  • Bismuth (III) Triflate (Bi(OTf)₃): An efficient and relatively non-toxic catalyst that is insensitive to small amounts of moisture and can be used under solvent-free conditions.[7]

  • Zirconium (IV) Chloride (ZrCl₄): A versatile catalyst for both the protection of alcohols and phenols with DHP and the subsequent deprotection of the THP ethers.[13]

  • Cerium (III) Chloride Heptahydrate/Sodium Iodide (CeCl₃·7H₂O/NaI): A highly chemoselective system for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions.[7]

  • Iron (III) Chloride (FeCl₃): An inexpensive and efficient Lewis acid catalyst.

C. Heterogeneous and Solid-Supported Catalysts

The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily removed by filtration.

  • NH₄HSO₄ supported on SiO₂: A recyclable and environmentally friendly catalyst that works well in green ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF).[14]

  • Zeolite H-beta: A recyclable solid acid catalyst that promotes the reaction under mild conditions with short reaction times.[7]

  • Montmorillonite K-10 Clay: An acidic clay that can effectively catalyze the tetrahydropyranylation of alcohols.[15]

  • Silica-supported Perchloric Acid (HClO₄-SiO₂): A convenient solid-supported catalyst for THP protection under solvent-free conditions.[7]

III. Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: General Procedure for THP Protection using p-Toluenesulfonic Acid (p-TsOH)

This protocol is a standard and widely applicable method for the protection of primary and secondary alcohols.

Materials:

  • Alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2–1.5 equiv)[8]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01–0.05 equiv)[8]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2–1.5 equiv).[8]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01–0.05 equiv) to the mixture.[8]

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude THP ether can be purified by column chromatography on silica gel if necessary.

Protocol 2: THP Protection of an Acid-Sensitive Alcohol using Pyridinium p-toluenesulfonate (PPTS)

This method is preferred for substrates that are susceptible to degradation or side reactions under more strongly acidic conditions.

Materials:

  • Alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[5]

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)[5]

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alcohol (1.0 equiv) and DHP (1.5 equiv) in anhydrous DCM, add PPTS (0.1 equiv).[5]

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography if required.

**Protocol 3: Solvent-Free THP Protection using a Heterogeneous Catalyst (NH₄HSO₄@SiO₂) **

This environmentally friendly protocol is advantageous for its simple work-up and catalyst recyclability.[14]

Materials:

  • Alcohol or Phenol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.1–2.0 equiv)[14]

  • NH₄HSO₄@SiO₂ (3 mol ‰)[14]

Procedure:

  • In a round-bottom flask, mix the alcohol or phenol (1.0 equiv) and DHP (1.1–2.0 equiv).

  • Add the NH₄HSO₄@SiO₂ catalyst (3 mol ‰).[14]

  • Stir the mixture at room temperature. For less reactive substrates like phenols or tertiary alcohols, gentle heating may be required.[14]

  • Monitor the reaction by TLC.

  • Upon completion, add a suitable solvent (e.g., diethyl ether), filter off the catalyst, and wash the catalyst with the same solvent.

  • The combined filtrate is then concentrated under reduced pressure to afford the crude THP ether, which can be further purified if necessary. The recovered catalyst can be washed, dried, and reused.[14]

Workflow for THP Protection/Deprotection Strategy

DHP_Workflow start Start with Alcohol-Containing Substrate protection Protection Step: React with DHP and acid catalyst (e.g., p-TsOH) start->protection workup1 Workup and Purification of THP Ether protection->workup1 transform Perform Desired Chemical Transformation(s) on other functional groups workup1->transform deprotection Deprotection Step: Acid-catalyzed hydrolysis (e.g., AcOH/THF/H₂O) transform->deprotection workup2 Workup and Purification of Final Product deprotection->workup2 end_product Final Deprotected Product workup2->end_product

Caption: General workflow for DHP protection/deprotection strategy.[8]

IV. Summary of Reaction Conditions

The following table provides a comparative overview of various catalytic systems for the tetrahydropyranylation of alcohols.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
p-TsOH Catalytic amount in DCM or THF at room temperature.[11]Inexpensive, readily available, and generally high yielding.Can be too harsh for acid-sensitive substrates.
PPTS Catalytic amount in DCM at room temperature.[5][12]Milder than p-TsOH, suitable for sensitive molecules.May require longer reaction times.
Bi(OTf)₃ Catalytic amount, often under solvent-free conditions.[7]Mild, moisture-tolerant, and environmentally benign.Higher cost compared to traditional Brønsted acids.
NH₄HSO₄@SiO₂ Heterogeneous catalyst, can be used in green solvents.[14]Recyclable, easy work-up, and environmentally friendly.May require preparation of the supported catalyst.
Zeolite H-beta Heterogeneous catalyst, mild conditions.[7]Recyclable, high yield, and short reaction times.Zeolites can vary in activity based on their preparation.

V. Concluding Remarks and Future Perspectives

The tetrahydropyranyl protecting group remains an invaluable tool in the arsenal of the synthetic organic chemist. Its ease of introduction under a variety of catalytic conditions, coupled with its broad stability and straightforward removal, ensures its continued relevance in the synthesis of complex molecules. The development of milder, more selective, and environmentally friendly catalytic systems, particularly those employing heterogeneous and recyclable catalysts, has further expanded the utility of THP ethers. As the demands of modern organic synthesis continue to evolve, the principles and protocols outlined in these application notes will serve as a solid foundation for the successful implementation of the THP protecting group strategy in diverse research and development endeavors.

References

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • . (n.d.). Retrieved January 19, 2026, from [Link]

  • THP group for protecting alcohols - YouTube. (2019, January 8). Retrieved January 19, 2026, from [Link]

  • synthesis & cleavage of THP ethers - YouTube. (2019, December 27). Retrieved January 19, 2026, from [Link]

  • What is a THP protecting group, and how is it used in organic synthesis? - Proprep. (n.d.). Retrieved January 19, 2026, from [Link]

  • Tetrahydropyran - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Dihydropyran (DHP) - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Optimization of chemoselectivity for THP ethers with unprotected hydroxyl groups. (n.d.). Retrieved January 19, 2026, from [Link]

  • Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4 : Synthetic Communications - Taylor & Francis Online. (n.d.). Retrieved January 19, 2026, from [Link]

  • Retrosynthetic Analysis | Protecting Groups | Chemoselective Reaction | Alcohols | CSIR NET | GATE - YouTube. (2022, July 5). Retrieved January 19, 2026, from [Link]

  • A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Organic Synthesis advice needed. Achieving THP protection of phenolic group - Reddit. (2014, April 12). Retrieved January 19, 2026, from [Link]

  • Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Full article: Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. (2009, February 25). Retrieved January 19, 2026, from [Link]

  • Protecting Groups Archives – Total Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide detailed protocols, and explain the scientific reasoning behind our recommendations to improve your experimental outcomes.

Synthetic Overview

The synthesis of the target molecule is typically achieved via a two-step sequence starting from a 5-halo-1H-indazole. The strategy involves:

  • Protection of the Indazole N-H: The acidic proton on the indazole nitrogen is protected to prevent interference in the subsequent cross-coupling step. The tetrahydropyranyl (THP) group is a common choice due to its stability under basic conditions and ease of removal with mild acid.[1]

  • Sonogashira Cross-Coupling: A palladium- and copper-catalyzed cross-coupling reaction is used to form the C-C bond between the 5-position of the indazole core and 1-butyne.[2] This reaction is highly efficient for creating sp²-sp carbon-carbon bonds.[3][4]

Below is a diagram illustrating the overall synthetic workflow.

Synthetic_Workflow SM 5-Iodo-1H-indazole INT 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole SM->INT DHP, p-TsOH (THP Protection) PROD This compound INT->PROD 1-Butyne, Pd(PPh₃)₂Cl₂ CuI, Et₃N (Sonogashira Coupling)

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: Why is N-H protection of the indazole necessary before the Sonogashira coupling?

A1: The indazole N-H proton is acidic and can interfere with the Sonogashira reaction in several ways. Firstly, it can react with the amine base, altering the basicity of the reaction medium. More critically, the indazole anion can act as a ligand for the palladium or copper catalysts, potentially deactivating them. N-protection ensures that the indazole core is inert to the basic conditions and does not coordinate with the metal catalysts, leading to cleaner reactions and higher yields.[3][4] The THP group is advantageous as it is stable to the basic conditions of the coupling reaction but can be readily removed later if desired.[1]

Q2: Why is the Sonogashira reaction the preferred method for this C-C bond formation?

A2: The Sonogashira coupling is one of the most robust and versatile methods for coupling terminal alkynes with aryl or vinyl halides.[2][5] It operates under relatively mild conditions, tolerates a wide range of functional groups, and typically provides high yields of the desired aryl alkyne product.[2][6] For synthesizing molecules like our target, which are often intermediates in pharmaceutical development, the reliability and efficiency of the Sonogashira reaction make it the method of choice.[7]

Q3: Which halide on the indazole (I, Br, or Cl) is best for the Sonogashira coupling?

A3: The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl.[8] 5-Iodo-1H-indazole is the ideal starting material as the C-I bond is the most reactive towards the oxidative addition step in the palladium catalytic cycle. This allows the reaction to proceed under milder conditions (e.g., lower temperatures and catalyst loadings), which can minimize side reactions.[2] While 5-bromo-indazole can be used, it may require more forcing conditions, such as higher temperatures or more active catalyst systems.[7]

Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This procedure details the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group.

Step-by-Step Methodology:

  • To a solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure product.

Protocol 2: Synthesis of this compound

This procedure describes the Sonogashira cross-coupling of the protected indazole with 1-butyne.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Add anhydrous and degassed triethylamine (Et₃N, approx. 0.1 M solution based on the aryl iodide). The amine often serves as both the base and the solvent.[8] Alternatively, a co-solvent like THF can be used.

  • Add 1-butyne (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be required.[8]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Part A: THP Protection of 5-Iodo-1H-indazole

Q: My yield of the THP-protected indazole is low. What could be the cause?

A: Low yields in THP protection are often due to incomplete reaction or decomposition.

  • Incomplete Reaction: Ensure your reagents are pure and anhydrous. DHP can polymerize over time; use freshly opened or distilled DHP. The p-TsOH catalyst can also lose activity; use a fresh supply.

  • Decomposition: The THP group is acid-labile.[1] Prolonged reaction times or an excess of a strong acid catalyst can lead to the decomposition of the product. Monitor the reaction closely and quench it as soon as the starting material is consumed. Using a milder acidic catalyst like pyridinium p-toluenesulfonate (PPTS) can sometimes prevent decomposition.[9]

Q: I am getting a mixture of N1 and N2-protected isomers. How can I improve N1 selectivity?

A: Indazole alkylation (or protection) can occur at either N1 or N2, and the ratio is influenced by steric and electronic factors, as well as reaction conditions.[10]

  • Kinetic vs. Thermodynamic Control: N2 is often the kinetically favored site of attack, while the N1 isomer is typically the thermodynamically more stable product.[10] Allowing the reaction to stir for a longer period at room temperature may allow for equilibration to the more stable N1 isomer.

  • Solvent and Base Effects: The choice of solvent can influence regioselectivity. While this protocol uses DCM, exploring other solvents like THF might alter the N1/N2 ratio. For alkylations, using NaH in THF has been shown to be highly selective for the N1 position.[10]

Part B: Sonogashira Coupling

Q: The Sonogashira coupling is not proceeding, or the yield is very low.

A: This is a common issue and can be traced to several factors.

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere and that all solvents and reagents are thoroughly degassed.[8] Catalyst deactivation can sometimes be seen as the formation of a black precipitate (palladium black).

  • Insufficient Base: Triethylamine acts as both a base to deprotonate the alkyne and a scavenger for the HI generated. Ensure you are using a sufficient excess (at least 3-4 equivalents is common, especially if it's also the solvent).[6]

  • Reagent Quality: The quality of the palladium catalyst and CuI is critical. Use high-purity reagents. The alkyne should also be pure.

Troubleshooting_Sonogashira Start Low/No Yield in Sonogashira Coupling Check_Inert Is the system strictly anaerobic? Start->Check_Inert Check_Catalyst Are Pd/Cu catalysts and base active/pure? Check_Inert->Check_Catalyst Yes Fix_Inert Degas solvents/reagents. Use Schlenk line. Check_Inert->Fix_Inert No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Fix_Catalyst Use fresh, high-purity catalysts and base. Check_Catalyst->Fix_Catalyst No Fix_Temp Gently heat to 40-50 °C. Check_Temp->Fix_Temp No Success Improved Yield Check_Temp->Success Yes Fix_Inert->Success Fix_Catalyst->Success Fix_Temp->Success

Caption: Decision tree for troubleshooting low Sonogashira yields.

Q: I am observing a significant amount of a side product that I suspect is the homocoupling of 1-butyne (Glaser coupling). How can I minimize this?

A: Alkyne homocoupling is the most common side reaction in Sonogashira couplings, especially when using a copper co-catalyst in the presence of oxygen.[2][8][11]

  • Strictly Anaerobic Conditions: The primary cause is oxygen. Rigorously exclude air from your reaction using standard Schlenk techniques or by working in a glovebox.[8][12]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often require a different ligand or a higher palladium loading but can completely eliminate the Glaser side product.[6][13]

  • Order of Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

Q: I see my starting material being consumed, but instead of the product, I'm forming the de-iodinated, THP-protected indazole. What is happening?

A: This side reaction is proto-dehalogenation. It can occur when the palladium-alkynyl complex, instead of undergoing reductive elimination to form the product, reacts with a proton source. The amine base or trace water can sometimes act as a proton source. To mitigate this, ensure all reagents and solvents are scrupulously dried.

Sonogashira Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd + Ar-I (Oxidative Addition) Transmet Ar-Pd(II)-R(L₂) OxAdd->Transmet + Cu-R (Transmetalation) Transmet->Pd0 (Reductive Elimination) Prod_out Ar-R Transmet->Prod_out CuI Cu(I)I CuAcet Cu(I)-R CuAcet->CuI + Ar-Pd(II)-I Alkyne R-C≡C-H Alkyne->CuAcet + CuI, Et₃N Base Et₃N

Caption: Simplified Sonogashira catalytic cycle.

Summary of Reaction Parameters
ParameterTHP ProtectionSonogashira Coupling
Key Reagents 5-Iodo-1H-indazole, DHP5-Iodo-1-(THP)-indazole, 1-Butyne
Catalyst(s) p-TsOH or PPTSPd(PPh₃)₂Cl₂, CuI
Base -Triethylamine (Et₃N)
Solvent Dichloromethane (DCM)Triethylamine or THF
Temperature 0 °C to Room Temp.Room Temp. to 50 °C
Typical Yield 85-95%70-90%
Common Issues Isomer formation, decompositionAlkyne homocoupling, catalyst deactivation
References
  • Zhan, C., et al. (2020). A mild and efficient THP protection of indazoles and benzyl alcohols in water. This source discusses methods for THP protection of indazoles.
  • Ghosh, S. C., & Al-Zoubi, R. M. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Gellis, A., et al. (2008). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett. This paper details Sonogashira couplings on indazole systems.
  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction.[Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.[Link]

  • Doan, N. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction.[Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Shroder, M. The Sonogashira Coupling. A general overview of the reaction.
  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.[Link]

  • Wikipedia. Sonogashira coupling.[Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.[Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.[Link]

  • ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.[Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • Research and Reviews. Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives.[Link]

  • Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. [Link]

  • Google Patents. Methods of preparing indazole compounds.
  • Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance.[Link]

  • ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.[Link]

  • University of Pennsylvania. Protecting Groups.[Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.[Link]

  • Shimadzu Chemistry & Diagnostics. 5-But-1-ynyl-1-(tetrahydro-pyran-2-yl)-1H-indazole.[Link]

  • ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.[Link]

  • Organic Chemistry Portal. Indazole synthesis.[Link]

  • AOBChem USA. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[Link]

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues.[Link]

  • National Institutes of Health. Preparation and Utility of N-Alkynyl Azoles in Synthesis.[Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[Link]

  • National Institutes of Health. Recent advances in the application of alkynes in multicomponent reactions.[Link]

  • National Institutes of Health. Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles.[Link]

  • Royal Society of Chemistry. Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors.[Link]

Sources

Technical Support Center: Synthesis of 5-Alkynyl-1-THP-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-alkynyl-1-THP-indazoles. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. The guidance herein is based on established chemical principles and field-proven insights to help you navigate common side reactions and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of 5-alkynyl-1-THP-indazoles is a key process for accessing a class of compounds with significant potential in medicinal chemistry, particularly as intermediates for kinase inhibitors and other therapeutic agents.[1] The core synthetic route typically involves two critical transformations: the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group and a subsequent palladium-catalyzed Sonogashira cross-coupling reaction to install the alkynyl moiety. While seemingly straightforward, each step presents unique challenges and potential side reactions that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer approach to troubleshoot these specific issues.

Visualized General Workflow

The overall synthetic pathway is summarized below. Each stage is a potential source of the issues addressed in this guide.

Synthetic_Workflow Start 5-Halo-1H-Indazole THP_Protect N1-THP Protection Start->THP_Protect DHP, Acid Catalyst Protected_Ind 5-Halo-1-THP-Indazole THP_Protect->Protected_Ind Sonogashira Sonogashira Coupling Protected_Ind->Sonogashira Terminal Alkyne, Pd/Cu Catalyst, Base Final_Product 5-Alkynyl-1-THP-Indazole Sonogashira->Final_Product Deprotection Acidic Deprotection (Optional) Final_Product->Deprotection e.g., HCl, TFA Final_Deprotected 5-Alkynyl-1H-Indazole Deprotection->Final_Deprotected Sonogashira_vs_Homocoupling cluster_Pd Sonogashira Cycle (Desired) cluster_Cu Glaser Coupling Cycle (Side Reaction) Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add R-X Pd_complex R-Pd(II)-X Pd_add->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Pd_alkyne R-Pd(II)-Alkyne Transmetal->Pd_alkyne Red_elim Reductive Elimination Pd_alkyne->Red_elim Red_elim->Pd0 Catalyst Regeneration Product R-Alkyne Red_elim->Product CuI Cu(I) Cu_acetylide Cu(I)-Acetylide CuI->Cu_acetylide Terminal Alkyne Cu_acetylide->Transmetal To Pd Cycle Dimerization Oxidative Dimerization Cu_acetylide->Dimerization O₂ (Air) Dimerization->CuI Dimer Alkyne-Alkyne Dimerization->Dimer

Sources

Technical Support Center: Purification of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS No: 1365889-00-4).[1] This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will address common issues from both a theoretical and practical standpoint, providing actionable troubleshooting steps and detailed protocols.

Overview of Purification Challenges

The purification of this molecule is often non-trivial due to a combination of factors stemming from its synthesis, typically a Sonogashira coupling, and its structural features.

  • Synthesis-Related Impurities: The standard Sonogashira coupling introduces a host of potential impurities, including residual palladium and copper catalysts, phosphine ligand byproducts (e.g., triphenylphosphine oxide), and reaction side-products like the Glaser-Hay homocoupled alkyne dimer.[2][3]

  • Structural Liabilities: The Tetrahydropyranyl (THP) protecting group is an acetal, which is notoriously labile under acidic conditions.[4][5] Standard silica gel for chromatography is acidic enough to cause partial or complete deprotection during purification, leading to mixed fractions and yield loss.

  • Diastereomers: The introduction of the THP group onto the achiral indazole creates a new stereocenter at the anomeric carbon. This results in the formation of a pair of diastereomers, which can complicate NMR analysis and may separate during chromatography, leading to broad peaks or partial resolution.[5][6]

This guide provides a structured approach to diagnosing and solving these common problems.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification workflow.

Question 1: My TLC plate shows a streak or a new, more polar spot after spotting the crude material, and my column yield is low. What is happening?

Answer: This is a classic symptom of compound decomposition on silica gel, most likely due to the acid-lability of the THP protecting group.[4][7] The acidic silanol groups (Si-OH) on the surface of the silica can catalyze the hydrolysis of the THP ether, cleaving it to reveal the free N-H indazole, which is significantly more polar.

Troubleshooting Steps:

  • Confirm Instability: Run a 2D TLC. Spot your crude material in the bottom-left corner of a square TLC plate. Elute as normal. Then, rotate the plate 90 degrees counter-clockwise and elute again in the same solvent system. If your compound is stable, the spot will remain on the diagonal. A new spot appearing off the diagonal confirms on-plate decomposition.[8]

  • Neutralize the Stationary Phase: Before running your column, neutralize the silica gel. This can be done by flushing the packed column with your starting eluent (e.g., 5% Ethyl Acetate in Hexane) containing 0.5-1% triethylamine (Et₃N). This base will neutralize the acidic sites. Alternatively, prepare a silica slurry in the eluent containing Et₃N before packing.

  • Consider Alternative Stationary Phases: If the compound remains sensitive, switch to a less acidic stationary phase like neutral alumina or Florisil.[9] However, be aware that elution patterns will change, so you must re-optimize your solvent system via TLC.

Question 2: I've purified my compound by column chromatography, but my NMR spectrum still shows broad signals and/or peaks consistent with triphenylphosphine oxide (Ph₃P=O). How do I remove this persistent impurity?

Answer: Triphenylphosphine oxide is a common and often troublesome byproduct from reactions using triphenylphosphine-based palladium catalysts. Its polarity is similar to many mid-polar products, causing it to co-elute.

Troubleshooting Steps:

  • Optimize Chromatography: Ph₃P=O has moderate polarity. Try using a solvent system with a chlorinated solvent, such as dichloromethane (DCM), which can sometimes improve separation. For example, a gradient of DCM/Methanol may provide better resolution than Ethyl Acetate/Hexane.

  • Acid-Base Extraction (Post-Deprotection): If the THP group is to be removed in the next step, do so first. The resulting unprotected indazole will have a free N-H group, which is weakly acidic. You can then dissolve the mixture in a solvent like DCM, wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, and then extract your product into a dilute aqueous base (e.g., 1M NaOH). The Ph₃P=O will remain in the organic layer. Neutralize the basic aqueous layer and back-extract your product.

  • Recrystallization: Ph₃P=O is highly crystalline. It is often possible to find a solvent system from which your product will either crystallize, leaving the Ph₃P=O in the mother liquor, or vice-versa. Try solvent systems like Diethyl Ether/Hexane or Ethyl Acetate/Heptane.

Question 3: My main product peak in the chromatogram is broad or appears as two poorly resolved humps. What could be the cause?

Answer: This is likely due to the presence of diastereomers created by the THP protecting group.[5][6] Since the indazole is planar, the addition of the THP group creates a chiral center, resulting in two diastereomers if no other chiral center is present. Diastereomers have different physical properties and can separate on a chiral stationary phase, or even partially on standard silica gel, leading to peak broadening.

Troubleshooting Steps:

  • Accept and Combine: In many cases, the diastereomers do not need to be separated as the THP group will be removed later. If the subsequent reaction is not stereospecific, you can combine the broadened fractions, confirm purity by another method (e.g., LC-MS), and proceed.

  • Improve Chromatographic Resolution: To get a sharp peak for analytical purposes or if separation is required, you may need to use a higher-performance system like preparative HPLC with a suitable column and optimized mobile phase.

  • Confirm by NMR: The presence of diastereomers will often manifest as doubled signals for the protons near the new stereocenter, particularly the anomeric proton on the THP ring (around 5.5-6.0 ppm) and the indazole protons.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should look for from the Sonogashira synthesis of this molecule?

A1: Besides catalyst and ligand residues, the most significant reaction byproduct is typically the Glaser-Hay homocoupling product of 1-butyne, which is 1,3-octadiyne.[2][10] This happens when the copper acetylide intermediate is oxidatively coupled. You may also see some unreacted 5-halo-1-(THP)-indazole starting material.

Impurity Profile Map A diagram illustrating the potential starting materials, product, and key impurities.

G SM1 5-Iodo-1-(THP)-indazole Product Desired Product SM1->Product Incomplete Rxn SM2 1-Butyne SM2->Product Imp1 Glaser Dimer (Octadiyne) SM2->Imp1 Side Reaction Imp4 Deprotected Indazole Product->Imp4 Decomposition Imp2 Catalyst Residues (Pd, Cu) Imp3 Ph3P=O G Start Crude Product Analysis (TLC, LC-MS) CheckStability Is compound stable on standard silica TLC? Start->CheckStability CheckPolarity Are impurities well-separated by polarity? CheckStability->CheckPolarity Yes NeutChrom Neutralized Flash Chromatography (add Et3N) CheckStability->NeutChrom No (Streaking/ Decomposition) Chrom Flash Chromatography (Standard Silica) CheckPolarity->Chrom Yes Recryst Attempt Recrystallization CheckPolarity->Recryst No (Co-eluting) Final Pure Product Chrom->Final NeutChrom->Final Recryst->Final

Sources

Stability issues of 5-(But-1-yn-1-yl)-1-THP-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist: The compound 5-(But-1-yn-1-yl)-1-THP-1H-indazole is a specialized research molecule. As such, extensive public data on its specific stability profile is not available. This guide has been constructed based on an expert analysis of its chemical structure, drawing upon established principles of organic chemistry to predict and address the most probable stability challenges. The primary focus is on the acid-labile N-Tetrahydropyranyl (THP) group, which is the most likely source of degradation in solution.

Structure and Key Features

The stability of this molecule is dictated by its functional groups:

  • Indazole Core: A bicyclic aromatic heterocycle. While generally stable, nitrogen-containing heterocycles can be susceptible to oxidation.

  • Butynyl Group: An internal alkyne, which is typically robust under most experimental conditions.

  • Tetrahydropyranyl (THP) Group: An acetal protecting group on the indazole nitrogen. This is the critical point of instability. THP ethers are highly susceptible to cleavage under acidic conditions.[1][2]

G cluster_molecule 5-(But-1-yn-1-yl)-1-THP-1H-indazole mol instability_label Primary Site of Instability: Acid-Catalyzed Hydrolysis instability_arrow indazole_label Indazole Core (Generally Stable) butynyl_label Butynyl Group (Robust)

Caption: Chemical structure and key functional group liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-(But-1-yn-1-yl)-1-THP-1H-indazole?

A1: As a solid, the compound is expected to be relatively stable. However, to maximize shelf-life, store it in a tightly sealed amber vial in a desiccator at -20°C.[3] The amber vial protects against potential light-induced degradation, while cold temperatures and desiccation prevent degradation from atmospheric moisture and heat.

Q2: What is the primary cause of degradation in solution?

A2: The most probable cause of degradation is the acid-catalyzed cleavage of the THP protecting group.[1][4][5] This reaction, known as deprotection, hydrolyzes the acetal linkage to yield the unprotected indazole and 5-hydroxypentanal. Even trace amounts of acid in solvents, on glassware, or from atmospheric CO2 can initiate this process.

Q3: Which solvents are recommended for preparing stock solutions?

A3: High-purity, anhydrous, aprotic solvents are strongly recommended.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM). Ensure they are from a freshly opened bottle or have been properly dried and stored.

  • Use with Caution: Protic solvents like methanol or ethanol can participate in the deprotection reaction (alcoholysis) if any acid is present.[1]

  • Avoid: Aqueous solutions, especially those with acidic buffers, will rapidly degrade the compound.

Q4: How can I monitor the stability of my compound in solution?

A4: The most effective method is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Method: Inject a freshly prepared sample to establish a baseline (t=0). Then, analyze aliquots of the solution stored under your experimental conditions at various time points (e.g., 1, 4, 8, 24 hours).

  • What to look for: A decrease in the peak area of the parent compound and the appearance of a new, more polar peak corresponding to the deprotected indazole.

Troubleshooting Guide

Issue 1: My LC-MS analysis shows two major peaks soon after dissolving the compound.

  • Probable Cause: You are observing the parent compound and its deprotected analog. This indicates that the THP group was cleaved during sample preparation or upon dissolution.

  • Troubleshooting Steps:

    • Check Your Solvent: Ensure your solvent is anhydrous and non-acidic. Commercially available "anhydrous" solvents can still contain trace acid. Consider storing solvents over molecular sieves or adding a non-nucleophilic base like proton sponge (in very small, controlled amounts) for non-aqueous applications.

    • Glassware Preparation: Acid residues on glassware are a common culprit. Ensure all glassware is thoroughly washed, rinsed with deionized water, and oven-dried immediately before use. For highly sensitive experiments, consider rinsing with a dilute base solution (e.g., 0.1% triethylamine in methanol) followed by a final rinse with your anhydrous solvent.

    • LC-MS Mobile Phase: If your mobile phase contains an acidic additive (e.g., formic acid, trifluoroacetic acid), the deprotection can occur in the autosampler or on the column. If possible, use a mobile phase without acid or with a very low concentration. Analyze the sample immediately after placing it in the autosampler.

G start Issue: Two peaks in LC-MS check_solvent Is the solvent anhydrous and aprotic? start->check_solvent solvent_yes Yes check_solvent->solvent_yes solvent_no No check_solvent->solvent_no check_glassware Was glassware oven-dried and/or base-rinsed? glassware_yes Yes check_glassware->glassware_yes glassware_no No check_glassware->glassware_no check_lcms Does the LC-MS mobile phase contain acid? lcms_yes Yes check_lcms->lcms_yes lcms_no No check_lcms->lcms_no solvent_yes->check_glassware action_solvent Solution: Use fresh, anhydrous, aprotic solvent (e.g., DMSO). Consider adding a stabilizer. solvent_no->action_solvent glassware_yes->check_lcms action_glassware Solution: Use properly cleaned and dried glassware. glassware_no->action_glassware action_lcms Solution: Minimize acid in mobile phase. Analyze sample immediately. lcms_yes->action_lcms end_node Problem Resolved lcms_no->end_node action_solvent->end_node action_glassware->end_node action_lcms->end_node

Caption: Troubleshooting workflow for unexpected degradation.

Issue 2: The biological activity of my compound is inconsistent between experiments.

  • Probable Cause: The compound is likely degrading in your assay medium over the course of the experiment, leading to a variable effective concentration.

  • Troubleshooting Steps:

    • Perform a Stability Study in Assay Medium:

      • Prepare a solution of the compound in your final cell culture or assay buffer.

      • Incubate it under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

      • Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and quench any biological activity.

      • Analyze the concentration of the parent compound by LC-MS.

    • Analyze the Data: Plot the percentage of the remaining parent compound versus time. This will give you the stability profile under your specific assay conditions.

    • Mitigation Strategies:

      • If degradation is rapid, consider reducing the incubation time.

      • Prepare fresh dilutions of the compound immediately before adding it to the assay.

      • If the medium is acidic, investigate whether it can be buffered to a more neutral pH without affecting the experimental outcome.

Time (hours)% Parent Compound Remaining (pH 7.4)% Parent Compound Remaining (pH 5.0)
0100%100%
298%75%
895%30%
2485%<5%
Caption: Example stability data in buffered solutions.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol minimizes the risk of acid-catalyzed degradation during solution preparation.

  • Preparation: Use a new, unopened vial of high-purity, anhydrous DMSO. Work in a low-humidity environment or a glove box if possible.[6][7]

  • Weighing: Weigh the required amount of 5-(But-1-yn-1-yl)-1-THP-1H-indazole directly into a new, oven-dried amber glass vial.

  • Dissolution: Using a calibrated pipette with a fresh tip, add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. Avoid sonication, which can generate localized heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber microvials. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Assessing Solution Stability

This method provides a quantitative measure of compound stability under specific conditions.

  • Solution Preparation: Prepare a solution of the compound (e.g., 10 µM) in the solvent or buffer of interest (e.g., cell culture medium).

  • Incubation: Place the solution in an incubator set to the experimental temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot (e.g., 100 µL).

  • Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., 200 µL of ice-cold acetonitrile with an internal standard) to stop degradation and precipitate proteins.

  • Sample Processing: Vortex the quenched sample, centrifuge to pellet precipitates, and transfer the supernatant to an LC-MS vial.

  • Analysis: Analyze all samples by LC-MS in a single run. Calculate the peak area ratio of the parent compound to the internal standard at each time point. Normalize the results to the t=0 sample to determine the percentage of compound remaining.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Sajiki, H., et al. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699-7701.
  • Li, W., et al. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 59(32), 3122-3125.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]

Sources

Optimizing Sonogashira Coupling for Indazole Substrates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira coupling reactions involving indazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot common issues and enhance the efficiency of their C-C bond formation strategies. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the nuances of this powerful cross-coupling reaction.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My reaction is not proceeding, or I'm observing very low conversion of my haloindazole. What are the likely causes and how can I fix it?

Low or no reactivity in a Sonogashira coupling of indazoles can stem from several factors, ranging from catalyst deactivation to substrate-specific issues. Here’s a systematic approach to troubleshooting this problem:

  • Assess the Indazole Substrate:

    • N-H Acidity and the Need for Protection: The most critical factor specific to indazoles is the acidic N-H proton. In the presence of the amine base, the indazole can be deprotonated, leading to side reactions or catalyst inhibition. It is highly recommended, and often necessary, to protect the N-1 position of the indazole ring.[1][2][3] Common protecting groups like Boc (tert-butyloxycarbonyl) or tosyl (Ts) are effective. Without protection, coupling on the N-1 position can occur, and for 3-iodoindazoles, the reaction at C-3 may not proceed at all.[1][3]

    • Halide Reactivity: The reactivity of the aryl halide is a key determinant of reaction success. The general reactivity trend is I > Br >> Cl.[4][5][6] If you are using a 3- or 5-bromoindazole, the reaction will likely require more forcing conditions (e.g., higher temperatures, more active catalysts) than for the corresponding iodoindazole.[4] For aryl chlorides, specialized ligands are often necessary.[7]

  • Evaluate the Catalyst System:

    • Copper(I) Co-catalyst: The copper(I) iodide (CuI) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium center.[8][9][10] Ensure your CuI is fresh and of high purity; it should be a white or off-white powder. If it has a noticeable green or brown tint, it may have oxidized to Cu(II), which is ineffective.

    • Ligand Choice: For less reactive aryl bromides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can promote the rate-limiting oxidative addition step and lead to better results.[11]

  • Check Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed version, is sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne to form a diyne byproduct (Glaser coupling), which consumes your starting material and complicates purification.[5][6][12][13] It is essential to degas your solvents and run the reaction under a rigorously inert atmosphere (argon or nitrogen).[5]

    • Temperature: While many Sonogashira couplings with aryl iodides can proceed at room temperature, aryl bromides often require heating, typically in the range of 70-100 °C, to achieve a reasonable reaction rate.[4][11][12]

Question 2: I'm observing a significant amount of a symmetrical diyne byproduct in my reaction mixture. How can I minimize this homocoupling?

The formation of a diyne is a classic side reaction in Sonogashira couplings, known as Glaser or Hay coupling.[13] This is primarily an issue in the copper-catalyzed variant of the reaction.

  • Strategies to Minimize Homocoupling:

    • Strictly Anaerobic Conditions: The primary cause of homocoupling is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[13] Ensure your reaction setup is scrupulously deoxygenated. This involves using dry, degassed solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

    • Reduce Copper Catalyst Loading: High concentrations of the copper catalyst can exacerbate homocoupling.[13] While a typical loading is 5-10 mol%, you can try reducing it to 1-2 mol% to see if it suppresses the side reaction without significantly impacting the main cross-coupling rate.

    • Consider a "Copper-Free" Protocol: To completely avoid Glaser coupling, you can opt for a copper-free Sonogashira reaction.[6][14][15] These protocols often require a different set of conditions, such as a stronger base (e.g., Cs₂CO₃) or specialized palladium/ligand systems (e.g., using N-heterocyclic carbene (NHC) ligands or bulky phosphines like cataCXium A or XPhos-type ligands) to facilitate the direct reaction of the alkyne with the palladium center.[16][17][18]

Question 3: My yield is inconsistent or lower than expected, even though the reaction goes to completion. What could be the issue?

Inconsistent or low isolated yields can be frustrating. Assuming your starting materials are pure, the problem often lies in the reaction workup or the stability of the product.

  • Protecting Group Stability: If you are using an N-Boc protected indazole, be aware that some basic conditions, particularly with stronger inorganic bases or prolonged heating, could potentially lead to partial cleavage of the Boc group.[4] This can complicate purification and lower the yield of the desired product. The tosyl protecting group is generally more robust under these conditions.[4]

  • Workup Procedure: Indazole derivatives can sometimes be challenging to purify. Ensure that your purification method (e.g., column chromatography) is optimized. It's also possible that your product is partially soluble in the aqueous phase during extraction. Performing multiple extractions with a suitable organic solvent can help maximize recovery.

  • Base Selection: The choice of base is critical. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) also act as the solvent in some protocols and are responsible for deprotonating the terminal alkyne.[6][19] Ensure the amine is dry and used in sufficient excess to neutralize the HX byproduct generated during the reaction.[5][19]

Frequently Asked Questions (FAQs)

Q: Is it always necessary to protect the indazole nitrogen? A: For couplings at the 3-position of the indazole ring, N-protection is generally considered essential.[1][2][3] Without it, the reaction often fails or gives complex mixtures due to competitive reaction at the N-1 position.[3] For couplings at other positions (e.g., 5- or 6-haloindazoles), while still highly recommended for reproducibility and clean reaction profiles, it may be possible to achieve some product without protection, but yields are often lower and purification more difficult.

Q: What is the best palladium source to use? A: Both Pd(0) and Pd(II) sources are commonly used.

  • Pd(PPh₃)₄ [Pd(0)]: This is an active catalyst but is air-sensitive and should be handled under an inert atmosphere.[5]

  • PdCl₂(PPh₃)₂ [Pd(II)]: This is more stable to air and easier to handle, making it a popular choice.[6] It is reduced in situ to the active Pd(0) species. For challenging substrates, especially aryl bromides, using a more sophisticated precatalyst that provides a monoligated L₁Pd⁰ active species can be beneficial.[18]

Q: Can I use an inorganic base instead of an amine? A: Yes, inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, particularly in copper-free protocols or when the amine base might cause side reactions with other functional groups on your substrate.[6][16] The choice of base can significantly impact the reaction outcome, so it is a key parameter to screen during optimization.[19]

Q: Which solvent is best for the Sonogashira coupling of indazoles? A: The choice of solvent depends on the specific reaction conditions and the solubility of your substrates.

  • Amine bases (e.g., Et₃N, DIPEA): Can often be used as both the base and the solvent.[12]

  • Aprotic polar solvents (e.g., DMF, THF, acetonitrile): These are commonly used as co-solvents to improve the solubility of the substrates and catalysts.[4][20][21] It's crucial that these solvents are anhydrous and degassed before use.[12]

Visualizing the Sonogashira Catalytic Cycle & Troubleshooting

To better understand the reaction and how to troubleshoot it, here are two diagrams created using Graphviz.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiv Ar-Pd(II)-X(L)₂ pd0->pdiv Oxidative Addition (Ar-X) ts3 Decomposition to Pd(0) black can occur here. pd0->ts3 pd_alkyne Ar-Pd(II)-C≡CR(L)₂ pdiv->pd_alkyne Transmetalation ts1 Slow step for Ar-Br/Cl. Use bulky, e-rich ligands. pdiv->ts1 pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_alkyne->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide + H-C≡CR - HX (Base) cu_acetylide->pdiv cu_acetylide->cu_x ts2 Requires Cu(I). O₂ leads to homocoupling. cu_acetylide->ts2

Caption: The dual catalytic cycles of the Sonogashira reaction.

Troubleshooting_Workflow start Low/No Conversion q_protect Is Indazole N-1 Protected? start->q_protect protect Protect N-1 (Boc, Ts) q_protect->protect No q_halide Which Halide? (I or Br) q_protect->q_halide Yes protect->q_halide cond_br For Ar-Br: Increase Temp (70-100°C) Use stronger ligand (dppf) q_halide->cond_br Br q_atmosphere Inert Atmosphere? q_halide->q_atmosphere I cond_br->q_atmosphere degas Degas Solvents Use Ar or N₂ q_atmosphere->degas No q_catalyst Catalyst Quality? q_atmosphere->q_catalyst Yes degas->q_catalyst catalyst Use Fresh Pd & CuI Check for Pd Black q_catalyst->catalyst Poor/Old success Reaction Optimized q_catalyst->success Good catalyst->success

Caption: A workflow for troubleshooting low conversion in indazole Sonogashira couplings.

Experimental Protocols & Data

Protocol 1: Standard Sonogashira Coupling of a Protected 3-Iodoindazole

This protocol is a general starting point for N-protected 3-iodoindazole substrates, which are typically highly reactive.

  • Reaction Setup: To an oven-dried Schlenk flask, add the N-protected 3-iodoindazole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as DMF/Et₃N (2:1 v/v). Then, add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 4-12 hours.[4]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynylindazole.

Protocol 2: Optimized Protocol for a Challenging 5-Bromoindazole

This protocol incorporates modifications for less reactive aryl bromides.

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-protected 5-bromoindazole (1.0 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and CuI (10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (x3).

  • Reagent Addition: Under inert atmosphere, add degassed anhydrous DMF and degassed Et₃N (3-5 equiv). Add the terminal alkyne (1.5 equiv).

  • Reaction: Seal the tube tightly and heat the mixture in a pre-heated oil bath to 70-80 °C.[4] Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Table 1: Comparison of Sonogashira Coupling Conditions for Indazoles
ParameterCondition A (for Aryl Iodides)Condition B (for Aryl Bromides)Condition C (Copper-Free)Rationale & Reference(s)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%)Pd(CH₃CN)₂Cl₂ / cataCXium AAryl bromides require more active catalysts to facilitate oxidative addition.[4][11] Copper-free methods often use specialized ligand systems.[16]
Cu(I) Co-cat. CuI (5-10 mol%)CuI (10-20 mol%)NoneHigher loading may be needed for less reactive substrates.[4] Essential to avoid Glaser coupling.[6]
Base Et₃N or DIPEAEt₃N or DIPEACs₂CO₃ or K₂CO₃Amine bases are standard for copper-catalyzed reactions. Inorganic bases are common in copper-free systems.[16][19]
Solvent DMF/Et₃N or THFDMF or DioxaneCH₃CN or DMSOHigher boiling point solvents are often needed for heating.[4][16][18]
Temperature Room Temperature70 - 100 °C70 - 95 °CAryl iodides are reactive at RT, while bromides require thermal energy.[4][16]

References

  • BenchChem. (2025). Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes.
  • MDPI. (2020).
  • Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • ResearchGate. (2024). Sonogashira cross-coupling reaction of 5-bromoindole with phenylacetylene.
  • ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF.
  • BenchChem. (2025). Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent.
  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the benzimidazolyl palladium complexes.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PMC - NIH. (n.d.).
  • YouTube. (2019). Sonogashira coupling.
  • NIH. (n.d.).
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • ResearchGate. (n.d.).
  • Lookchem. (n.d.). Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes.
  • BenchChem. (2025). Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles.
  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions.
  • Reddit. (2024). Sonogashira Coupling Tips.
  • J. Org. Chem. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • BenchChem. (2025). Troubleshooting homocoupling byproducts in Sonogashira reactions.

Sources

Technical Support Center: Troubleshooting THP Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into troubleshooting the acidic deprotection of tetrahydropyranyl (THP) ethers. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently navigate challenges in your synthetic workflows.

Section 1: The Core Mechanism - Understanding the 'Why'

Success in troubleshooting begins with a firm grasp of the reaction mechanism. The acidic cleavage of a THP ether is not merely a hydrolysis event; it is an SN1-like process initiated by protonation of the ether oxygen atom exocyclic to the pyran ring. This is followed by cleavage of the C-O bond to generate the liberated alcohol and a resonance-stabilized oxocarbenium ion. This cation is then quenched by a nucleophile, typically the solvent (e.g., water or an alcohol).[1][2]

Understanding this mechanism is critical because it highlights the reaction's sensitivity to acid strength, solvent nucleophilicity, and the stability of the intermediate cation—all key factors in troubleshooting.[1]

THP_Deprotection_Mechanism Figure 1: THP Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage (Rate-Determining) cluster_2 Step 3: Nucleophilic Quench RO-THP RO-THP Protonated_Ether RO(H+)-THP RO-THP->Protonated_Ether Fast H+ H+ H+->Protonated_Ether Protonated_Ether_2 RO(H+)-THP ROH R-OH Protonated_Ether_2->ROH Oxocarbenium Oxocarbenium Ion Protonated_Ether_2->Oxocarbenium Slow (RDS) Oxocarbenium_2 Oxocarbenium Ion Byproduct HO-THP-Nu Oxocarbenium_2->Byproduct Fast Solvent H-Nu (Solvent) Solvent->Byproduct

Caption: SN1-like mechanism of acidic THP deprotection.

Section 2: Choosing Your Conditions - A Proactive Approach

Many issues can be prevented by carefully selecting the reaction conditions. The four main variables are the acid catalyst, solvent, temperature, and reaction time.

CatalystCommon AbbreviationpKa (approx.)Typical ConditionsBest For
p-Toluenesulfonic AcidTsOH, PTSA-2.8Catalytic amount in MeOH or EtOH, RTRobust substrates, fast deprotection
Camphorsulfonic AcidCSA-2.4Catalytic amount in MeOH or CH2Cl2, RTGood general-purpose catalyst, often milder than TsOH
Pyridinium p-toluenesulfonatePPTS5.2Catalytic to stoichiometric amounts in EtOH or DCM, RT to 40°CAcid-sensitive substrates requiring mild conditions[3][4]
Acetic AcidAcOH4.76Typically used in a mixture, e.g., AcOH/THF/H2O (3:1:1)Very mild conditions, suitable for highly sensitive molecules
Trifluoroacetic AcidTFA0.521-10% in CH2Cl2 or alcoholic solventsStrong acid for resistant THP ethers, use with caution[5]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during THP deprotection experiments.

Category A: Incomplete or Slow Reactions

Q1: My THP deprotection has stalled. TLC analysis shows both starting material and product, and the ratio isn't changing. How can I drive it to completion?

A1: Stalled reactions are typically due to insufficient acid strength or catalyst deactivation.

  • Probable Cause 1: Catalyst Potency. The acidic catalyst may be too weak for your specific substrate, or it may have been neutralized by basic functionalities on your molecule (e.g., amines) or impurities in your solvents/reagents.

  • Troubleshooting Steps:

    • Add More Catalyst: Introduce another portion of the acid catalyst (e.g., 0.1 eq.). Monitor by TLC after 30-60 minutes.[1] If the reaction proceeds, it indicates the initial catalytic amount was insufficient.

    • Switch to a Stronger Acid: If adding more of the same catalyst has no effect, the acid may be too weak. For example, if PPTS fails, consider switching to CSA or a catalytic amount of TsOH.[5][6] Proceed with caution, as a stronger acid increases the risk of side reactions.

    • Check Reagent Quality: Ensure your solvents are anhydrous if the reaction calls for it, and that your starting material is free from basic impurities.

Q2: The reaction is extremely slow, taking over 24 hours. What factors should I investigate?

A2: Slow reaction rates can be attributed to steric hindrance, low temperature, or suboptimal solvent choice.

  • Probable Cause 1: Steric Hindrance. THP ethers on sterically hindered secondary or tertiary alcohols are deprotected more slowly than those on primary alcohols. The approach of the proton and subsequent departure of the alcohol are sterically impeded.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can significantly increase the rate. Monitor carefully by TLC to ensure product decomposition does not occur.

    • Optimize Solvent: The deprotection is often faster in protic solvents like methanol or ethanol compared to aprotic solvents like DCM or THF.[1] The alcohol solvent can participate in the reaction, acting as a nucleophile to trap the oxocarbenium ion and drive the equilibrium forward.

    • Use a Stronger Acid: As a last resort, a stronger acid like TsOH can be used, but this must be balanced against potential substrate degradation.

Category B: Substrate Degradation or Low Yield

Q3: My desired product is decomposing under the deprotection conditions. How can I minimize this?

A3: Decomposition points to a substrate that is sensitive to the chosen acidic conditions. The key is to use a milder, more controlled approach.

  • Probable Cause 1: Acid Lability. Your molecule may contain other acid-sensitive functional groups (e.g., other protecting groups like silyl ethers, acetals, or Boc groups) that are being cleaved.[4] It may also contain functionalities prone to acid-catalyzed rearrangement or elimination.

  • Troubleshooting Steps:

    • Switch to a Milder Acid: This is the most critical step. If you are using TsOH, switch to PPTS.[4][7] PPTS is a salt of a strong acid and a weak base, providing a buffered and mildly acidic environment that is often sufficient for THP cleavage without affecting more sensitive groups.[8][9]

    • Lower the Temperature: Perform the reaction at 0°C or even lower if possible. While this will slow down the desired deprotection, it will often slow the decomposition pathway to a greater extent.

    • Use a Buffered System: An acetic acid/THF/water system provides a very gentle method for deprotection and can be ideal for highly sensitive substrates.[5]

Troubleshooting_Workflow Start Problem Observed Incomplete Incomplete Reaction Start->Incomplete Degradation Degradation / Low Yield Start->Degradation Side_Products Unexpected Side Products Start->Side_Products Add_Catalyst Add more catalyst (0.1 eq) Incomplete->Add_Catalyst Stalled? Increase_Temp Increase Temperature (e.g., RT -> 40°C) Incomplete->Increase_Temp Slow? Milder_Acid Use milder acid (e.g., TsOH -> PPTS) Degradation->Milder_Acid Check_Solvent Is solvent nucleophilic (e.g., MeOH)? Side_Products->Check_Solvent Stronger_Acid Use stronger acid (e.g., PPTS -> CSA) Add_Catalyst->Stronger_Acid No change? Lower_Temp Lower Temperature (e.g., RT -> 0°C) Milder_Acid->Lower_Temp Buffered_System Use buffered system (AcOH/THF/H2O) Lower_Temp->Buffered_System Change_Solvent Switch to aprotic solvent (DCM/THF) + H2O Check_Solvent->Change_Solvent Yes Scavenger Add scavenger (e.g., TMB) Change_Solvent->Scavenger

Caption: A logical workflow for troubleshooting common THP deprotection issues.

Q4: I'm seeing a complex mixture of byproducts. What are the likely side reactions?

A4: Byproducts often arise from the reaction of the oxocarbenium ion intermediate with nucleophiles other than water, or from acid-catalyzed degradation.

  • Probable Cause 1: Solvent Participation. If you are using an alcohol solvent (e.g., methanol, ethanol), it is present in large excess and can trap the oxocarbenium ion, leading to the formation of a methyl- or ethyl-THP ether byproduct alongside your desired alcohol.[1]

  • Probable Cause 2: Intramolecular Reactions. If your substrate has other nucleophilic groups, they may react intramolecularly with the oxocarbenium ion.

  • Troubleshooting Steps:

    • Change the Solvent System: Switch from an alcohol solvent to an aprotic solvent like THF or dichloromethane (DCM) and add a controlled amount of water (e.g., 10 equivalents) to act as the nucleophile.

    • Use a Scavenger: In some cases, adding a cation scavenger like triethylsilane or 1,3,5-trimethoxybenzene (TMB) can help to trap reactive intermediates and prevent side reactions.

Category C: Protocol & Workflow Issues

Q5: How do I effectively monitor the reaction progress?

A5: Thin-Layer Chromatography (TLC) is the fastest and most common method for monitoring reaction progress.[10][11][12]

  • Best Practice: Use a three-lane TLC plate.

    • Lane 1 (Reference): Spot your starting THP-protected material.

    • Lane 2 (Co-spot): Spot both the starting material and the reaction mixture in the same lane. This helps to confirm the identity of spots.

    • Lane 3 (Reaction): Spot the reaction mixture.

  • Interpretation: The reaction is complete when the starting material spot in Lane 3 has completely disappeared, and a new, typically more polar (lower Rf) spot corresponding to the product alcohol has appeared.[12] Be aware that some highly non-polar products may have a higher Rf than the starting material.

  • Pro-Tip: If your compound is acid-sensitive, the silica gel on the TLC plate (which is acidic) can sometimes cause streaking or decomposition.[13] If you observe this, you can neutralize the TLC plate by eluting it once with a solvent system containing 1-2% triethylamine (Et3N), drying it, and then using it for your analysis.

Q6: What is the best workup procedure to remove the acid catalyst and byproducts?

A6: A standard aqueous workup is usually sufficient.[14][15]

  • Standard Protocol:

    • Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3), until effervescence ceases. This neutralizes the acid catalyst.[16]

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Transfer to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution, water, and finally, brine (saturated NaCl solution) to remove residual water.[14]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter and concentrate the solvent in vacuo to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Mild THP Deprotection using PPTS
  • Dissolve the THP-protected alcohol (1.0 eq.) in ethanol (EtOH) or methanol (MeOH) to make a 0.1 M solution.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq.).[3][8]

  • Stir the reaction mixture at room temperature (or warm to 40°C for slower reactions).

  • Monitor the reaction progress by TLC every 1-2 hours.[1]

  • Upon completion, concentrate the reaction mixture to remove the bulk of the alcohol solvent.

  • Redissolve the residue in ethyl acetate and proceed with the standard aqueous workup as described in Q6.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Using a capillary tube, spot the starting material (SM) in the left lane of a silica gel plate.

  • Spot the reaction mixture (Rxn) in the right lane.

  • In the center lane (Co), spot the SM first, and then spot the Rxn mixture directly on top of it.

  • Place the plate in the chamber, allow the eluent to run up the plate, and then remove.

  • Visualize the spots using a UV lamp (if UV-active) and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain).

  • The reaction is complete when the SM spot is absent from the Rxn lane.

Section 5: FAQs

Q7: Can I selectively deprotect a THP group in the presence of other acid-labile groups like TBS or Boc?

A7: Yes, this is often possible due to the different kinetics of cleavage. Generally, the order of acid lability is Boc > THP > TBS. By using very mild and controlled conditions, such as PPTS in EtOH at 0°C or room temperature, you can often cleave the THP group while leaving a TBS group intact. Selectivity with Boc is more challenging and requires careful screening of conditions.

Q8: Why is my reaction turning dark/black?

A8: A dark coloration often indicates decomposition or polymerization. This can be caused by an acid that is too strong, a temperature that is too high, or the presence of sensitive functional groups (like aldehydes or some heterocycles) in your substrate. Immediately stop the reaction, cool it down, and reconsider your conditions. A switch to a much milder system (e.g., AcOH/THF/H2O) is warranted.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 108(2), e22874. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from

  • Zhang, Y., et al. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, (3), 130-131. Retrieved from [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Retrieved from [Link]

  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 1264–1271. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Reddy, B. V. S., et al. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters, 52(51), 6853-6855. Retrieved from [Link]

  • Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. r/chemistry. Retrieved from [Link]

  • Sajiki, H., et al. (2008). Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. Chemistry – A European Journal, 14(1), 334-342. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of camphorsulfonic acid (CSA). Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Wikipedia. (n.d.). Camphorsulfonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (2017). D-10-camphorsulfonic acid: Safety evaluation. Retrieved from [Link]

  • Thatipally, S., Acharyulu, P. V. R., & Dubey, P. K. (2012). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Rasayan Journal of Chemistry, 5(2), 220-224. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Sahoo, S., et al. (2023). Deoxygenation of sulfoxides using D-camphorsulfonic acid as an efficient reducing agent under metal and additive-free conditions. Journal of Chemical Sciences, 135(1), 22. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PPTS in Acetyl Protection and Deprotection Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 21). Role of 10-camphor sulfonic acid as a catalyst in protecting group chemistry. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with substituted indazoles. This resource is designed to provide practical, in-depth solutions and troubleshooting strategies to navigate the complexities of formulating these potent but often poorly soluble compounds in aqueous media. Our goal is to empower you with the scientific rationale behind various experimental choices, enabling you to design robust and effective formulation strategies.

Introduction: The Indazole Solubility Challenge

Substituted indazoles are a prominent class of heterocyclic compounds in medicinal chemistry, with many derivatives showing significant therapeutic potential, including anti-cancer, anti-inflammatory, and analgesic properties.[1][2] However, their often rigid, aromatic structure contributes to low aqueous solubility, posing a significant hurdle for preclinical and clinical development. Poor solubility can lead to low and variable oral bioavailability, hindering the translation of a promising lead compound into a viable drug candidate. This guide provides a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with substituted indazoles.

Q1: Why are my substituted indazole compounds so poorly soluble in water?

A: The limited aqueous solubility of many substituted indazoles stems from their molecular structure. The fused benzene and pyrazole rings create a relatively large, hydrophobic scaffold. While the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, the overall nonpolar surface area often dominates, leading to unfavorable interactions with water molecules. Factors such as high molecular weight, crystalline lattice energy, and the nature of the substituents can further decrease aqueous solubility.

Q2: I've observed that the solubility of my indazole derivative changes with pH. Why does this happen?

A: This is a common and important observation. The indazole ring system is amphoteric, meaning it can act as both a weak acid and a weak base.[3][4] The parent 1H-indazole has two pKa values: approximately 1.0-1.3 for the protonated indazolium cation and around 13.9 for the deprotonation of the N-H group.[3][4] Substituents on the indazole ring can significantly influence these pKa values.[5] If your indazole derivative has ionizable functional groups (e.g., amines, carboxylic acids), its solubility will be highly dependent on the pH of the aqueous medium. By adjusting the pH to a value where the compound is predominantly in its more soluble ionized form, you can significantly increase its concentration in solution.

Q3: What are the first-line strategies I should consider to improve the solubility of my indazole compound for in vitro assays?

A: For initial in vitro screening, the primary goal is to achieve a sufficient concentration in your assay buffer. Here are the recommended starting points:

  • Co-solvents: The use of water-miscible organic solvents is a rapid and effective method to increase the solubility of hydrophobic compounds.

  • pH Adjustment: If your compound has an ionizable group, carefully adjusting the pH of your buffer can dramatically improve solubility.

  • Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecules.

It is crucial to first assess the compatibility of these excipients with your specific experimental system to avoid any interference with the assay results.

Troubleshooting Guide: Common Solubility Issues and Solutions

This guide provides a structured approach to troubleshooting common problems encountered during the formulation of substituted indazoles.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of a DMSO stock solution in aqueous buffer. Solvent Shock: The rapid change in solvent polarity from a high-concentration organic stock to an aqueous buffer causes the compound to crash out of solution.[6]1. Stepwise Dilution: Prepare an intermediate dilution in a mixture of your buffer and a co-solvent (e.g., 50:50 buffer:ethanol) before the final dilution in the aqueous buffer.[6] 2. Increase Co-solvent in Final Buffer: Add a small percentage of a water-miscible co-solvent (e.g., 1-5% DMSO, ethanol) to your final aqueous buffer, if your assay allows. 3. Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80) in the final buffer to help maintain solubility.
Inconsistent results in biological assays. Compound Precipitation Over Time: The compound may be slowly precipitating out of the assay medium during incubation, leading to a decrease in the effective concentration.1. Visually Inspect Wells: Before and after the experiment, visually inspect the assay plates under a microscope for any signs of precipitation. 2. Re-evaluate Solubilization Strategy: The current formulation may not be providing long-term stability. Consider using cyclodextrins or developing a more robust formulation like a nanosuspension for longer-term studies. 3. Lower Final Concentration: If possible, perform the assay at a lower, more soluble concentration of your compound.
Difficulty in preparing a high-concentration aqueous solution for in vivo studies. Intrinsic Low Solubility: The inherent low aqueous solubility of the compound prevents the desired concentration from being achieved.1. Salt Formation: If your indazole has a suitable ionizable group, forming a salt can significantly increase aqueous solubility. For example, forming a hydrochloride salt of a basic indazole derivative has been shown to improve solubility.[7] 2. Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer carrier can enhance the dissolution rate and apparent solubility. 3. Advanced Formulations: For very challenging compounds, consider advanced delivery systems like nanosuspensions or liposomes.
Salt form of the indazole derivative converts back to the free base/acid in suspension. Salt Disproportionation: This can occur in aqueous suspensions, especially for salts of weakly basic or acidic drugs, and can be influenced by the pH of the microenvironment and the presence of other excipients.[6][8][9][10][11]1. Control Microenvironment pH: Use buffering agents to maintain a pH where the salt form is stable.[8] 2. Select a Stable Salt: During salt screening, choose a salt with a larger pKa difference between the drug and the counterion to improve stability.[8] 3. Use Precipitation Inhibitors: Polymers like HPMC or PVP can help maintain a supersaturated state and inhibit the precipitation of the free form.[9]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key solubility enhancement techniques.

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the aqueous solubility of an ionizable substituted indazole as a function of pH.

Rationale: Understanding the pH-solubility profile is critical for selecting an appropriate buffer system for in vitro assays and for developing oral dosage forms, as the pH of the gastrointestinal tract varies significantly.

Materials:

  • Substituted indazole compound

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Shaking incubator or orbital shaker

  • pH meter

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the indazole compound to separate vials containing each buffer of a specific pH.

  • Ensure there is undissolved solid remaining in each vial to confirm saturation.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved indazole in each sample using a validated HPLC or UV-Vis method.

  • Measure the final pH of the supernatant in each vial.

  • Plot the logarithm of the solubility (in mg/mL or molarity) against the final measured pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To determine the solubility of a substituted indazole in various co-solvent systems.

Rationale: Co-solvents increase solubility by reducing the polarity of the aqueous medium, thereby making it more favorable for hydrophobic compounds. This is a common and effective strategy for preparing stock solutions and formulations for preclinical studies.

Materials:

  • Substituted indazole compound

  • Water-miscible co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Analytical balance, vials, and standard laboratory glassware

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Follow the same procedure as in Protocol 1 (steps 1-7) to determine the saturation solubility of your indazole compound in each co-solvent mixture.

  • Plot the solubility of the indazole as a function of the co-solvent concentration.

Quantitative Data Example: Solubility of Axitinib in Various Solvents [12]

SolventSolubility (mg/mL)
Water0.0002
Ethanol0.87
Propylene Glycol0.77
PEG 40013.7
DMSO~32.6

This data clearly demonstrates the significant increase in solubility of the indazole derivative Axitinib with the use of organic co-solvents.[12]

Protocol 3: Cyclodextrin-Mediated Solubilization (Phase-Solubility Study)

Objective: To evaluate the potential of cyclodextrins to form inclusion complexes and enhance the aqueous solubility of a substituted indazole.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble guest molecules, like indazoles, forming water-soluble inclusion complexes.[13][14][15]

Materials:

  • Substituted indazole compound

  • Various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD))

  • Aqueous buffer

  • Analytical instrumentation for concentration analysis (HPLC or UV-Vis)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of the indazole compound to each cyclodextrin solution.

  • Follow the procedure for determining saturation solubility as described in Protocol 1 (steps 2-8).

  • Plot the total concentration of the dissolved indazole against the concentration of the cyclodextrin. This is known as a phase-solubility diagram.[16][17][18][19]

Interpreting the Phase-Solubility Diagram:

  • A-type diagrams show an increase in drug solubility with increasing cyclodextrin concentration, indicating the formation of soluble inclusion complexes.[16][17][18] The slope of the linear portion (AL-type) can be used to calculate the stability constant of the complex.

  • B-type diagrams suggest the formation of complexes with limited solubility that may precipitate at higher cyclodextrin concentrations.[16][17][18]

Advanced Formulation Strategies

For compounds with extremely low solubility or for specific delivery requirements, advanced formulation strategies may be necessary.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[20][21][22][23] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility. This approach is particularly beneficial for compounds that are poorly soluble in both aqueous and organic media.

Liposomal Formulations

Liposomes are microscopic spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drug molecules.[24][25] For hydrophobic indazole derivatives, the compound would be entrapped within the lipid bilayer. Liposomal encapsulation can improve solubility, protect the drug from degradation, and modify its pharmacokinetic profile.

Visualizing Experimental Workflows and Relationships

Decision Tree for Selecting a Solubilization Strategy

Solubility_Strategy Start Poorly Soluble Indazole Compound IsIonizable Is the compound ionizable? Start->IsIonizable pH_Solubility Perform pH-Solubility Profile (Protocol 1) IsIonizable->pH_Solubility Yes CoSolvent Evaluate Co-solvents (Protocol 2) IsIonizable->CoSolvent No pH_Optimal Is solubility sufficient at a physiological pH? pH_Solubility->pH_Optimal UseBuffer Use appropriate buffer for formulation pH_Optimal->UseBuffer Yes pH_Optimal->CoSolvent No CoSolvent_OK Is solubility sufficient with a tolerable co-solvent concentration? CoSolvent->CoSolvent_OK UseCoSolvent Formulate with co-solvent system CoSolvent_OK->UseCoSolvent Yes Cyclodextrin Evaluate Cyclodextrins (Protocol 3) CoSolvent_OK->Cyclodextrin No Cyclodextrin_OK Is a stable inclusion complex formed with sufficient solubility? Cyclodextrin->Cyclodextrin_OK UseCyclodextrin Formulate with cyclodextrin Cyclodextrin_OK->UseCyclodextrin Yes Advanced Consider Advanced Formulations (Nanosuspensions, Liposomes) Cyclodextrin_OK->Advanced No

Caption: A decision tree to guide the selection of an appropriate solubilization strategy for substituted indazoles.

Workflow for Preparing and Characterizing a Nanosuspension

Nanosuspension_Workflow cluster_prep Preparation cluster_char Characterization Start Indazole Compound + Stabilizer(s) + Aqueous Vehicle Milling High-Energy Media Milling or High-Pressure Homogenization Start->Milling Nanosuspension Crude Nanosuspension Milling->Nanosuspension ParticleSize Particle Size & PDI (DLS) Nanosuspension->ParticleSize ZetaPotential Zeta Potential Nanosuspension->ZetaPotential Morphology Morphology (SEM/TEM) Nanosuspension->Morphology Dissolution In Vitro Dissolution Testing Nanosuspension->Dissolution

Sources

Preventing dimerization of terminal alkynes in indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Dimerization of Terminal Alkynes in Indazole Compounds

For immediate assistance, please navigate to the relevant section:

Introduction for the Synthetic Chemist

Welcome to the technical support hub for synthetic chemists working with indazole scaffolds. This guide is designed to provide you with in-depth, actionable insights into a common and often frustrating side reaction: the dimerization of terminal alkynes during cross-coupling reactions, particularly the Sonogashira coupling. As Senior Application Scientists, we understand that achieving high yields and clean reaction profiles is paramount in drug development and materials science. This resource combines mechanistic understanding with field-proven protocols to help you troubleshoot and optimize your synthetic routes.

The indazole core is a privileged scaffold in medicinal chemistry, but its successful functionalization with terminal alkynes can be hampered by the formation of 1,3-diyne (dimer) impurities. This homocoupling, often referred to as Glaser or Hay coupling, not only consumes your valuable starting materials but also introduces significant purification challenges.[1][2] This guide will equip you with the knowledge to diagnose the root causes of this side reaction and implement effective preventative strategies.

Frequently Asked Questions (FAQs)

Q1: What is terminal alkyne dimerization, and why is it a problem in my reaction with an indazole substrate?

A1: Terminal alkyne dimerization is an oxidative homocoupling side reaction where two molecules of your terminal alkyne react to form a symmetrical 1,3-diyne.[1][3] This is a significant issue in cross-coupling reactions like the Sonogashira coupling, where the intended reaction is between the terminal alkyne and an aryl halide (e.g., an iodo-indazole). The dimerization consumes your alkyne, reduces the yield of your desired indazole-alkyne product, and the resulting diyne byproduct can be difficult to separate due to similar polarity.[1]

Q2: I'm performing a Sonogashira coupling with my iodo-indazole. What are the primary causes of alkyne dimerization?

A2: The primary culprit is the copper(I) co-catalyst, typically CuI, used in traditional Sonogashira reactions.[2][4] In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of the terminal alkyne, a process known as Glaser coupling.[2][3][5] The key factors that promote this undesired reaction are:

  • Presence of Oxygen: Molecular oxygen is a key oxidant in the Glaser-Hay coupling mechanism.[3][5][6]

  • Copper(I) Co-catalyst: This is essential for the Glaser coupling pathway to proceed efficiently.[2][4]

  • High Concentration of Terminal Alkyne: A high initial concentration of the alkyne can favor the bimolecular dimerization reaction.[1]

Q3: Can the N-H proton on my indazole ring interfere with the coupling reaction or promote dimerization?

A3: Yes, the acidic N-H proton of the indazole ring can potentially interfere with cross-coupling reactions.[7] It can react with the base or organometallic intermediates, leading to side reactions or deactivation of the catalyst. While it doesn't directly promote alkyne dimerization, the choice of base to manage the N-H acidity can influence the overall reaction environment. For particularly sensitive substrates or to maximize yields, N-protection of the indazole (e.g., with a Boc or SEM group) may be necessary.[7][8] However, many Sonogashira couplings can be successful on unprotected indazoles with careful optimization of the base and reaction conditions.[7][9]

Q4: What are the main strategies to prevent the dimerization of terminal alkynes?

A4: There are three primary strategies to suppress or eliminate terminal alkyne dimerization:

  • Use of Protecting Groups: The acidic proton of the terminal alkyne can be masked with a protecting group, most commonly a silyl group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[1][10][11] This physically prevents the dimerization reaction. The protecting group is then removed in a subsequent step.

  • Optimization of Reaction Conditions: This involves modifying experimental parameters to disfavor the homocoupling pathway. Key adjustments include rigorous exclusion of oxygen through degassing, maintaining a strict inert atmosphere, and using a slow addition of the terminal alkyne to keep its concentration low.[1][2]

  • Judicious Choice of Catalyst System: The most direct approach is to eliminate the problematic component by using a copper-free Sonogashira protocol .[4][12][13][14] These systems rely solely on a palladium catalyst and are highly effective at preventing Glaser-type homocoupling.[4][12]

Troubleshooting Guide: Excessive Alkyne Homocoupling

Issue: My reaction shows significant formation of a symmetrical 1,3-diyne byproduct, confirmed by NMR or LC-MS, with a low yield of the desired indazole-alkyne product.

Below is a troubleshooting workflow to diagnose and resolve this issue.

G cluster_0 Diagnosis & Initial Checks cluster_1 Corrective Actions cluster_2 Outcome start High Homocoupling Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere check_copper Are you using a copper co-catalyst? check_atmosphere->check_copper Yes improve_degassing Improve Degassing Protocol: - Use freeze-pump-thaw cycles for solvents. - Thoroughly purge vessel with inert gas. check_atmosphere->improve_degassing No/Unsure go_copper_free Switch to a Copper-Free Sonogashira Protocol check_copper->go_copper_free Yes protect_alkyne Implement Alkyne Protecting Group Strategy check_copper->protect_alkyne Yes slow_addition Optimize Reagent Addition: - Add terminal alkyne slowly via syringe pump. improve_degassing->slow_addition If issue persists end_node Reduced Homocoupling, Improved Product Yield go_copper_free->end_node protect_alkyne->end_node slow_addition->end_node

Caption: Troubleshooting workflow for excessive alkyne homocoupling.

Detailed Troubleshooting Steps
Symptom / Observation Possible Cause Recommended Solution & Explanation
Significant byproduct at ~2x the mass of the alkyne starting material. Oxygen in the reaction. Oxygen is the terminal oxidant for the copper-catalyzed Glaser coupling.[3][5] Action: Rigorously degas all solvents and the reaction mixture using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction.
Homocoupling persists despite good inert atmosphere techniques. Inherent reactivity of the copper co-catalyst. The presence of Cu(I) will always present a risk of homocoupling, even with low oxygen levels.[2][4] Action 1 (Most Effective): Switch to a copper-free Sonogashira protocol. These conditions eliminate the catalyst for the dimerization pathway.[12][13][14] Action 2: If a copper-free method is not feasible, ensure you are using a fresh, high-purity source of CuI.
Reaction is clean initially but homocoupling increases over time. High concentration of the terminal alkyne. A high concentration of the alkyne can kinetically favor the second-order dimerization reaction over the cross-coupling with the indazole. Action: Employ a slow addition of the terminal alkyne (1.1-1.2 equivalents) to the reaction mixture over several hours using a syringe pump. This maintains a low, steady concentration of the alkyne, favoring the desired cross-coupling pathway.[1]
Complex reaction mixture with multiple byproducts. Interference from indazole N-H. The acidic N-H of the indazole can react with the base or catalyst.[7] This can affect catalyst activity and lead to a less clean reaction. Action: Consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) before the coupling reaction.[7][8] Alternatively, screen different bases (e.g., Cs2CO3, K3PO4) that may be more compatible with the unprotected indazole.

Protocols & Methodologies

Protocol 1: Copper-Free Sonogashira Coupling of an Iodo-Indazole

This is the most direct and often most effective method for preventing alkyne dimerization.

G cluster_0 Preparation cluster_1 Inerting cluster_2 Reagent Addition cluster_3 Reaction & Workup prep 1. Add iodo-indazole, Pd catalyst (e.g., Pd(PPh₃)₄), and base (e.g., Cs₂CO₃) to a dry Schlenk flask. inert 2. Evacuate and backfill the flask with argon (repeat 3x). prep->inert add 3. Add degassed solvent (e.g., DMF or 1,4-dioxane) and the terminal alkyne via syringe. inert->add react 4. Heat the reaction (e.g., 80-100 °C) and monitor by TLC/LC-MS. add->react workup 5. Perform aqueous workup and purify by column chromatography. react->workup

Caption: Workflow for Copper-Free Sonogashira Coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the iodo-indazole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)), and a suitable base (e.g., Cs₂CO₃ (2.0 eq.) or a bulky amine base like diisopropylethylamine (3.0 eq.)).

  • Seal the flask, then evacuate and backfill with a high-purity inert gas (argon is recommended). Repeat this cycle three times to ensure all oxygen is removed.

  • Add an anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane, or toluene) via syringe.

  • Add the terminal alkyne (1.1-1.5 eq.) to the stirred reaction mixture. For best results, consider a slow addition via syringe pump.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of a Terminal Alkyne using Trimethylsilyl (TMS) Group

This protocol prevents dimerization by temporarily blocking the reactive C-H bond of the alkyne.

Step-by-Step Procedure (TMS Protection):

  • Dissolve the terminal alkyne (1.0 eq.) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq., as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Add trimethylsilyl chloride (TMSCl, 1.2 eq.) dropwise to the solution.

  • Allow the reaction to warm slowly to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or hexanes. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude TMS-protected alkyne can then be used in the standard (copper-catalyzed) Sonogashira coupling reaction. The TMS group is stable under these conditions.[11][15]

Step-by-Step Procedure (TMS Deprotection):

  • Dissolve the TMS-protected indazole-alkyne product in a solvent such as THF or methanol.

  • Add a deprotecting agent. Common choices include tetrabutylammonium fluoride (TBAF, 1.1 eq., as a 1M solution in THF) or potassium carbonate (K₂CO₃) in methanol.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Perform an aqueous workup and extract the deprotected product. Purify as necessary.

Mechanistic Insights

Understanding the competing reaction pathways is crucial for effective troubleshooting. The desired Sonogashira coupling and the undesired Glaser coupling operate via distinct catalytic cycles.

G cluster_0 Desired Pathway: Sonogashira Catalytic Cycle (Simplified) cluster_1 Undesired Pathway: Glaser Homocoupling Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Indazole-Pd(II)-I) pd0->pd_add Indazole-I pd_trans Transmetalation (Indazole-Pd(II)-Alkyne) pd_add->pd_trans from Copper Cycle pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Forms Product product Indazole-Alkyne Product pd_elim->product cu_cycle Copper Cycle (Forms Cu-Acetylide) cu_cycle->pd_trans cu1 Cu(I) cu_acetylide Copper Acetylide cu1->cu_acetylide + Terminal Alkyne + Base dimerization Oxidative Dimerization cu_acetylide->dimerization + O₂ (Oxidant) dimerization->cu1 Forms Dimer dimer_product 1,3-Diyne (Dimer) dimerization->dimer_product

Caption: Competing catalytic cycles in Sonogashira coupling.

The key takeaway is that the copper cycle serves two masters. In the Sonogashira pathway, it acts as a transmetalating agent to transfer the alkynyl group to the palladium center.[4][16] However, in the presence of an oxidant like oxygen, the copper acetylide intermediate can be diverted into the Glaser coupling cycle, leading to the formation of the undesired diyne dimer.[3][5][17] By removing copper from the reaction (copper-free Sonogashira), the entire Glaser homocoupling pathway is shut down.

References
  • Critical Role of Oxygen in Silver-Catalyzed Glaser–Hay Coupling on Ag(100) under Vacuum and in Solution on Ag Particles . ACS Catalysis. [Link]

  • Glaser coupling . Grokipedia. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes . Chinese Journal of Organic Chemistry. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes . Chinese Journal of Organic Chemistry. [Link]

  • Glaser coupling . Wikipedia. [Link]

  • Greener photocatalytic route to the hetero-selective Glaser coupling reaction: role of hole/oxygen in air . RSC Publishing. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells . PMC - NIH. [Link]

  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature . PubMed. [Link]

  • Cross-Coupling of Alkynylsilanes . Gelest Technical Library. [Link]

  • Glaser Coupling, Hay Coupling . Organic Chemistry Portal. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions . PMC - NIH. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines . ResearchGate. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation . Organic Letters. [Link]

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction . ACS Catalysis. [Link]

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques . Faraday Discussions. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes . PMC - NIH. [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations . PMC - NIH. [Link]

  • Glaser-Hay Coupling . SynArchive. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles . RSC Advances. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This molecule is a key intermediate in pharmaceutical research, and its efficient, scalable synthesis is critical for advancing drug development programs. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of moving this synthesis from the bench to larger scales.

The core of this synthesis lies in a Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1][2][3] While robust, this reaction presents unique challenges during scale-up, including catalyst stability, management of gaseous reagents, and prevention of side reactions. This document offers field-proven insights to ensure a safe, efficient, and reproducible process.

Reaction Overview: The Synthetic Pathway

The synthesis is typically a two-step process starting from a commercially available 5-halo-1H-indazole. First, the indazole nitrogen is protected with a tetrahydropyran (THP) group, followed by a palladium/copper-catalyzed Sonogashira coupling with 1-butyne.

Reaction_Pathway Start 5-Iodo-1H-indazole Intermediate1 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Start->Intermediate1   Step 1: THP Protection   DHP, p-TsOH (cat.)   DCM, rt Product 5-(But-1-yn-1-yl)-1-(THP)-1H-indazole Intermediate1->Product   Step 2: Sonogashira Coupling   1-Butyne, Pd(PPh₃)₂Cl₂, CuI   Base (e.g., TEA), Solvent (e.g., THF) Scale_Up_Workflow Start Lab Protocol (10g) Successful Safety Hazard Analysis (HAZOP) - 1-Butyne handling - Exotherm potential Start->Safety Reagent Reagent Sourcing & Purity Check - Bulk solvent/base quality - Catalyst lot consistency Safety->Reagent Equipment Equipment Selection - Jacketed reactor with overhead stirring - Subsurface gas dispersion tube Reagent->Equipment Process Process Parameter Adjustment - Control addition rate of 1-butyne - Monitor internal temperature (T_int) Equipment->Process Pilot Pilot Scale Run (1-5 kg) Process->Pilot Data Data Analysis - In-process controls (IPC) - Impurity profiling Pilot->Data Optimization Optimization - Crystallization development - Cycle time reduction Data->Optimization Manufacture Manufacturing Campaign Optimization->Manufacture

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-(But-1-yn-1-yl)-1-THP-1H-indazole and its Deprotected Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Kinase Inhibitor Discovery

Introduction: The Strategic Role of Protecting Groups in Unmasking Bioactivity

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a cornerstone, recognized as a "privileged structure" due to its prevalence in molecules targeting a wide array of biological pathways.[1][2] Derivatives of indazole have demonstrated significant pharmacological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3]

A common strategy in the synthesis of complex molecules involves the use of protecting groups, which temporarily mask a reactive functional group to allow for modifications elsewhere in the molecule.[4] The tetrahydropyranyl (THP) group is a classic and versatile choice for protecting hydroxyls, thiols, and N-H functionalities, such as the one found on the indazole ring.[5][6] It is valued for its ease of introduction and its stability under a wide range of non-acidic conditions.[7]

However, the presence of a protecting group, particularly a bulky one like THP, is not benign from a pharmacological standpoint. It can profoundly alter a molecule's size, shape, and electronic properties, often abrogating its ability to interact with its biological target. This guide provides a comparative analysis of 5-(But-1-yn-1-yl)-1-THP-1H-indazole (the protected compound) and its active analog, 5-(But-1-yn-1-yl)-1H-indazole (the deprotected compound). We will explore the fundamental hypothesis that the THP group renders the indazole scaffold biologically inactive and that its removal via deprotection is essential to restore potent biological function. Through a detailed examination of experimental workflows and hypothetical data, this guide will illustrate the critical impact of this chemical modification on kinase inhibition and cellular cytotoxicity.

The Core Hypothesis: Unlocking the Pharmacophore

The N1-H of the indazole ring is a crucial pharmacophoric feature for many kinase inhibitors. It often acts as a hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. This interaction is a key determinant of binding affinity and inhibitory potency.

Our central hypothesis is that the bulky THP group on the N1 position of 5-(But-1-yn-1-yl)-1-THP-1H-indazole will sterically prevent this critical hydrogen bond interaction, leading to a loss of biological activity. Conversely, removal of the THP group to yield 5-(But-1-yn-1-yl)-1H-indazole will unmask the N1-H, restoring the molecule's ability to bind and inhibit its target kinase.

G cluster_0 Experimental Workflow cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Synthesis of 5-(But-1-yn-1-yl)-1-THP-1H-indazole Protected 5-(But-1-yn-1-yl)-1-THP-1H-indazole (Protected Compound) Synthesis->Protected Deprotection Acid-Catalyzed Deprotection Analog 5-(But-1-yn-1-yl)-1H-indazole (Deprotected Analog) Deprotection->Analog Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Analog->Biochem_Assay Test Compound Cell_Assay Cell-Based Cytotoxicity Assay (e.g., MTT Assay) Analog->Cell_Assay Test Compound Protected->Deprotection Protected->Biochem_Assay Test Compound Protected->Cell_Assay Test Compound Comparison Compare IC50 / GI50 Values Biochem_Assay->Comparison Cell_Assay->Comparison

Figure 1: Overall experimental workflow for comparing the two compounds.

Biochemical Evaluation: Direct Target Engagement

To test our hypothesis at the molecular level, a direct biochemical kinase assay is the method of choice. This allows us to measure the compound's ability to inhibit the enzymatic activity of a purified kinase in a controlled, cell-free environment.[8] This approach isolates the interaction between the inhibitor and its direct target, removing confounding factors like cell permeability or metabolism.[9]

Rationale for Assay Selection

We selected the ADP-Glo™ Kinase Assay for this analysis. This luminescence-based assay measures the amount of ADP produced during the kinase reaction.[10] The signal strength is directly proportional to kinase activity, and a decrease in signal in the presence of a compound indicates inhibition.[10] This format is highly sensitive, compatible with a wide range of ATP concentrations, and widely used in drug discovery for determining inhibitor potency (IC50 values).[8]

Hypothetical Results: Biochemical Kinase Inhibition

The table below presents hypothetical, yet representative, data from an ADP-Glo™ assay targeting a relevant protein kinase (e.g., a member of the FGFR family, a known target for indazole-based inhibitors).[2]

CompoundStructureIC50 (nM)Interpretation
5-(But-1-yn-1-yl)-1-THP-1H-indazole THP-Protected> 10,000Biologically Inactive
5-(But-1-yn-1-yl)-1H-indazole Deprotected Analog15Potent Inhibitor

As hypothesized, the deprotected analog shows potent, low-nanomolar inhibition of the target kinase. In stark contrast, the THP-protected compound is essentially inactive, with an IC50 value orders of magnitude higher. This result strongly supports the hypothesis that the N1-H is essential for target engagement.

G cluster_0 Kinase ATP-Binding Pocket cluster_hinge Hinge Region cluster_inhibitor_active Active Inhibitor (Deprotected Analog) cluster_inhibitor_inactive Inactive Compound (THP-Protected) hinge_residue Backbone C=O indazole_active Indazole N1-H indazole_active->hinge_residue Crucial H-Bond (High Affinity) indazole_inactive Indazole N1 thp_group Bulky THP Group clash Steric Hindrance

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The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold, a bicyclic heteroaromatic system, has cemented its status as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs.[1][2] Among the various points of modification on the indazole ring, the 5-position has emerged as a critical determinant of potency and selectivity across diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-substituted indazole derivatives, supported by experimental data and methodological insights to aid researchers in the rational design of novel therapeutics.

The Indazole Core: A Versatile Pharmacophore

The indazole nucleus, consisting of a fused benzene and pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][3] This structural feature, combined with its ability to participate in various non-covalent interactions, makes it an attractive scaffold for drug design. Modifications at different positions of the indazole ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds.[4]

Unlocking Potency: The Strategic Importance of the 5-Position

The 5-position of the indazole ring often projects into solvent-exposed regions of protein binding pockets, providing an excellent vector for introducing substituents that can form key interactions with the target protein, enhance solubility, or fine-tune pharmacokinetic properties. The following sections delve into the specific SAR at the 5-position across different therapeutic applications.

In the Realm of Oncology: Targeting Protein Kinases

Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6] The 5-position has been extensively explored to achieve potent and selective kinase inhibition.

One notable example is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. Studies have shown that introducing a benzimidazole moiety at the 5-position of the indazole core can lead to potent pan-FGFR inhibitors. For instance, compound 105 (Figure 1) demonstrated impressive inhibitory activity against FGFR1-4 with IC50 values in the low nanomolar range.[3]

Figure 1: Chemical structure of a potent 5-substituted indazole-based pan-FGFR inhibitor.

Caption: Structure of compound 105, a 5-(benzimidazolyl)-indazole derivative.

Another critical target in oncology is the Anaplastic Lymphoma Kinase (ALK). The FDA-approved drug Entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core. While the primary interactions are driven by other parts of the molecule, SAR studies leading to its discovery highlighted the importance of substitutions on the indazole ring for overall potency and selectivity.[1][3]

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are also key targets in cancer therapy. The optimization of indazole amide-based ERK inhibitors has demonstrated the impact of 5-position modifications. Structure-based drug design has been employed to develop compounds with potent enzymatic and cellular activity.[5]

Target Kinase5-SubstituentKey FindingsIC50 (nM)Reference
FGFR1-43-(5'-Substituted)-BenzimidazolePotent pan-FGFR inhibition0.9 - 6.1[3]
ALKVaried substitutionsCrucial for overall potency and selectivity12 (Entrectinib)[1][3]
ROCK-IIAcylated 4-aminopiperidineRegained key hydrogen bond interactionsPotent inhibition[7]
PI3KαPyridineShowed isoform specificity361[8]
Combating Microbial Threats: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Indazole derivatives have emerged as a promising class of compounds with significant antimicrobial properties.[9][10] The nature of the substituent at the 5-position can profoundly influence the antimicrobial spectrum and potency.

Structure-based design has been instrumental in developing indazole-derived inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, a key enzyme in bacterial metabolism. Utilizing a 5-aminoindazole scaffold, researchers have developed low nanomolar inhibitors with broad-spectrum antimicrobial activity.[11]

In a series of synthesized N-methyl-3-aryl indazoles, several compounds with specific substitutions at the 5-position exhibited excellent inhibitory activity against various bacterial and fungal strains. For instance, compounds 5a, 5b, 5i, and 5j showed significant zones of inhibition against Xanthomonas campestris, Bacillus megaterium, Escherichia coli, and Candida albicans.[9]

Microbial Strain5-SubstituentZone of Inhibition (mm)Reference
Xanthomonas campestrisVaried aryl groupsUp to 23[9]
Bacillus megateriumVaried aryl groupsModerate to good[9]
Escherichia coliVaried aryl groupsModerate to good[9]
Candida albicansVaried aryl groupsModerate to good[9]

Experimental Methodologies: Ensuring Scientific Rigor

The SAR data presented in this guide are underpinned by robust experimental protocols. A generalized workflow for the synthesis and evaluation of 5-substituted indazole derivatives is outlined below.

General Synthetic Workflow

The synthesis of 5-substituted indazole derivatives often begins with a commercially available or readily synthesized 5-nitroindazole. The nitro group can be reduced to an amine, which then serves as a versatile handle for a variety of coupling reactions to introduce diverse substituents at the 5-position.

Synthesis_Workflow Start 5-Nitroindazole Reduction Reduction of Nitro Group (e.g., SnCl2, H2) Start->Reduction Amine 5-Aminoindazole Reduction->Amine Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Amide coupling) Amine->Coupling Final_Product 5-Substituted Indazole Derivative Coupling->Final_Product Kinase_Assay_Workflow Start Prepare reagents: Kinase, Substrate, ATP, Test Compound Incubation Incubate reagents in 96-well plate Start->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

The antimicrobial activity of the compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbial strain.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 5-position of the indazole ring is a key handle for modulating the biological activity of its derivatives. As demonstrated in this guide, strategic modifications at this position have led to the discovery of potent inhibitors of protein kinases and promising antimicrobial agents. The continued exploration of novel substituents at the 5-position, guided by structure-based drug design and a deep understanding of SAR, will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The versatility of the indazole scaffold, particularly with respect to the 5-position, ensures its continued prominence in the field of medicinal chemistry.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Synthesis and biological evaluation of new indazole derivatives.
  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Universidad San Francisco de Quito USFQ.
  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
  • Structures of kinase inhibitors containing an indazole moiety.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors. PubMed.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p
  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central.
  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelax

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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Butynyl-Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical comparison of butynyl-indazole compounds as protein kinase inhibitors, offering insights into the experimental validation of their mechanism of action and benchmarking their performance against established alternatives.

The Rise of Indazoles in Kinase Inhibition

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3] Consequently, protein kinases have become a major class of therapeutic targets. Butynyl-indazole compounds, a specific class of indazole derivatives, have shown particular promise as kinase inhibitors, with several compounds targeting key kinases implicated in cancer and other diseases.

Unraveling the Mechanism: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for most butynyl-indazole compounds is the competitive inhibition of the ATP-binding site of a target kinase. By occupying this site, the inhibitor prevents the binding of ATP, the phosphate donor for the phosphorylation reaction, thereby blocking the downstream signaling cascade.

To validate this mechanism, a series of rigorous experimental approaches are necessary. These experiments are designed not only to confirm that the compound inhibits the kinase but also to demonstrate direct binding to the target protein in a cellular context.

Visualizing the Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of action for a butynyl-indazole kinase inhibitor targeting a hypothetical kinase within a cellular signaling pathway.

Mechanism of Action: Butynyl-Indazole Kinase Inhibition cluster_0 Cellular Signaling Cascade Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Target Kinase (e.g., PLK4, ASK1, ERK1/2) Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Butynyl_Indazole Butynyl-Indazole Compound Butynyl_Indazole->Kinase_B Binds to ATP pocket ATP ATP ATP->Kinase_B Binding blocked

Caption: Butynyl-indazole compounds competitively inhibit the target kinase, preventing ATP binding and subsequent substrate phosphorylation.

Core Experimental Validation Techniques

Two primary experimental techniques are indispensable for validating the mechanism of action of butynyl-indazole compounds: the in vitro kinase inhibition assay and the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[4] A lower IC50 value indicates a more potent inhibitor.

This protocol describes a common method for determining the IC50 of a kinase inhibitor.[5]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the butynyl-indazole compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a range of concentrations for testing.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the purified target kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular environment.[6][7] The principle behind CETSA is that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[8] This thermal shift can be detected by measuring the amount of soluble protein remaining after heat treatment.

The following diagram outlines the key steps in a CETSA experiment.

Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment and Heating cluster_1 Protein Extraction and Analysis Start Start: Intact Cells Treat_Cells Treat cells with Butynyl-Indazole or Vehicle Start->Treat_Cells Heat_Treatment Apply Heat Shock (Temperature Gradient) Treat_Cells->Heat_Treatment Lyse_Cells Lyse Cells Heat_Treatment->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Analyze Analyze Soluble Protein (e.g., Western Blot, Mass Spec) Collect_Supernatant->Analyze End End: Quantify Target Protein Analyze->End

Caption: The CETSA workflow involves treating cells, applying heat, and then quantifying the amount of soluble target protein.

Comparative Analysis: Butynyl-Indazoles vs. Alternatives

To provide a comprehensive understanding of the performance of butynyl-indazole compounds, it is essential to compare them to other established kinase inhibitors targeting the same pathways. The following tables present a comparative analysis of indazole-based inhibitors and their alternatives for several key kinase targets.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a critical regulator of centriole duplication, and its overexpression is associated with carcinogenesis.[9]

Compound IDScaffoldTarget KinaseIC50 (nM)Selectivity NotesReference
CFI-400945 IndazolePLK4 2.8 - 4.85Selective for PLK4 over PLK1-3, but also inhibits Aurora B kinase.[8][9][10]
Centrinone Non-indazolePLK4 0.16 - 2.71Highly selective for PLK4.[9][10]
R1530 Non-indazolePLK family-Multi-kinase inhibitor targeting all five PLK family members.[9]
Axitinib IndazoleVEGFR, c-KIT4.2 (for PLK4)Primarily a VEGFR inhibitor with off-target PLK4 activity.[9]
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

ASK1 is involved in cellular stress responses and has been implicated in inflammatory diseases and cancer.[11]

Compound IDScaffoldTarget KinaseIC50 (nM)Key FeaturesReference
ASK1-IN-8 Not SpecifiedASK1 1.8Orally active.[6]
ASK1-IN-6 Not SpecifiedASK1 7 (biochemical), 25 (cellular)Orally active, blood-brain barrier penetrant.[6]
MSC2032964A QuinoxalineASK1 93High selectivity over other kinases.[12]
GS-4997 (Selonsertib) Not SpecifiedASK1 -Investigated in clinical trials for various diseases.[11]
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitors

ERK1/2 are key components of the MAPK signaling pathway, which is frequently dysregulated in cancer.[13]

Compound IDScaffoldTarget KinaseIC50 (nM)Clinical Development StageReference
MK-8353 Indazole-pyrrolidineERK1/2 4 (ERK1), 1 (ERK2)Phase I (concluded)[14]
LY3214996 (Temuterkib) Not SpecifiedERK1/2 5 (for both ERK1 and ERK2)Phase I[14]
GDC-0994 (Ravoxertinib) Pyrazole amino-pyrimidineERK1/2 6.1 (ERK1), 3.1 (ERK2)Early-phase clinical trials[14]
CC-90003 Not SpecifiedERK1/2 10-20Phase I[13]

Conclusion: A Path Forward for Butynyl-Indazole Compounds

The validation of the mechanism of action for butynyl-indazole compounds relies on a multi-faceted approach that combines direct enzymatic assays with cellular target engagement studies. The data presented in this guide demonstrates that indazole-based inhibitors, including butynyl-indazole derivatives, exhibit potent and selective inhibition of key kinase targets.

The comparative analysis with established alternatives highlights the competitive landscape and underscores the importance of continued optimization for potency, selectivity, and desirable pharmacokinetic properties. As our understanding of kinase signaling pathways continues to evolve, the rigorous validation of the mechanism of action will remain a cornerstone of successful drug discovery and development.

References

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  • Zhang, W., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry.
  • El-Adl, K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. RSC Medicinal Chemistry.
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Comparative Cross-Reactivity Profiling of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Guide to Establishing Target Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3] From anti-inflammatory drugs like Benzydamine to targeted cancer therapies, the versatility of the indazole core is undeniable.[3][4] However, this versatility presents a significant challenge in drug development: ensuring target selectivity. A lack of selectivity, where a compound interacts with unintended off-targets, can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic candidate.

This guide focuses on a novel indazole-containing compound, 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . As a new chemical entity, its biological targets and potential cross-reactivity are unknown. The primary objective of this document is to provide a comprehensive, experimentally-driven framework for characterizing its selectivity profile. We will detail the critical methodologies required to move from a target hypothesis to cellular validation of on-target engagement and off-target assessment.

To provide a clear benchmark for what constitutes a "selective" compound, we will draw comparisons to BAY-876 , a well-characterized and highly selective inhibitor of Glucose Transporter 1 (GLUT1).[5][6] BAY-876 serves as an exemplary case study, demonstrating potent on-target activity with minimal off-target interactions, a profile that is highly desirable in modern drug discovery.[7] This guide will equip researchers and drug development professionals with the rationale and protocols necessary to rigorously profile the cross-reactivity of novel indazole derivatives.

Part 1: Establishing an Initial Off-Target Profile with Broad-Spectrum Kinase Screening

Rationale for Kinase Profiling: Before confirming on-target activity, it is crucial to perform a broad liability screen to identify potential off-target interactions. The human kinome, comprising over 500 kinases, is one of the largest and most important classes of drug targets. Due to conserved ATP-binding sites across many kinases, this enzyme family is a frequent source of off-target effects for small molecule inhibitors. A comprehensive kinase panel screen provides an early, high-value assessment of a compound's promiscuity.

We will utilize a competition binding assay, such as the KINOMEscan® platform, which quantitatively measures the interaction of a compound against a large panel of kinases.[8][9][10] This method is independent of ATP concentration and can identify inhibitors with different binding modes.[8]

Experimental Protocol: KINOMEscan® Competition Binding Assay

This protocol is adapted from standard industry practices for broad kinase profiling.[11][12]

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. A working solution is then prepared by further dilution in DMSO.

  • Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.

  • Incubation: The kinase, test compound, and immobilized ligand are incubated to allow binding to reach equilibrium.

  • Capture and Quantification: The amount of kinase bound to the solid support (immobilized ligand) is quantified using quantitative PCR (qPCR) of the DNA tag. A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand and is binding to the kinase.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where the control is a DMSO vehicle. A %Ctrl of 100 indicates no interaction, while a value of 0 indicates complete inhibition of the kinase binding to the immobilized ligand. A common threshold for a significant "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency.

cluster_0 KINOMEscan® Workflow cluster_1 Competition Binding Compound Test Compound (Indazole Derivative) Mix Incubation Compound->Mix Kinase DNA-Tagged Kinase Kinase->Mix Bead Immobilized Ligand (Solid Support) Bead->Mix Wash Wash Unbound Kinase Mix->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data Data Analysis (% of Control) qPCR->Data

Caption: KINOMEscan® competition binding assay workflow.

Comparative Data Interpretation

The goal is to compare the selectivity of our novel indazole with the highly selective profile of BAY-876 and a known promiscuous inhibitor.

CompoundPrimary TargetScreening ConcentrationKinases with <10% CtrlSelectivity Score (S10)Interpretation
5-(But-1-yn-1-yl)-1-(...) (Hypothetical)To be determined1 µMCDK9, Aurora A, FLT30.007 (3/456)Hits multiple kinases, suggesting potential for off-target effects.
BAY-876 (Reference)GLUT1 (not a kinase)1 µMNone0 (0/456)Exceptionally clean kinase profile, no significant hits.
Staurosporine (Reference)Broad Kinase Inhibitor1 µM>200>0.4Pan-kinase inhibitor, highly non-selective.

Selectivity Score (S10) is calculated as the number of kinases with %Ctrl < 10 divided by the total number of kinases tested.

This initial screen suggests our hypothetical indazole derivative may have off-target activity against Cyclin-Dependent Kinase 9 (CDK9), Aurora A, and FMS-like Tyrosine Kinase 3 (FLT3). This information is critical for designing subsequent validation experiments and for interpreting any observed cellular phenotypes.

Part 2: Confirming Intracellular Target Engagement and Selectivity with CETSA

Rationale for Cellular Validation: An in vitro binding assay does not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or tissues.[13][14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[14][16] This allows for a direct assessment of target binding in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for a standard CETSA experiment followed by Western blot analysis.[13][17]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116 for colorectal cancer studies) to ~80% confluency.[18] Treat the cells with the test compound (e.g., 10 µM of the indazole derivative) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein (e.g., CDK9, based on the kinase scan) and a non-target control protein (e.g., GAPDH) at each temperature using Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

cluster_0 CETSA Workflow Cells Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Spin Centrifugation (Separate Soluble/Aggregated) Lyse->Spin Analyze Analyze Soluble Fraction (e.g., Western Blot) Spin->Analyze Curve Generate Melt Curve Analyze->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Interpretation

A successful CETSA experiment will demonstrate a thermal shift for the intended target but not for control proteins, confirming specific intracellular engagement.

Target ProteinTreatmentApparent Melting Temp (Tm)ΔTm (°C)Interpretation
CDK9 (Hypothetical Target)Vehicle (DMSO)52.1°C-Baseline melting temperature.
Indazole Derivative (10 µM) 58.6°C+6.5°C Significant stabilization , confirming target engagement in cells.
GAPDH (Control)Vehicle (DMSO)48.5°C-Baseline melting temperature.
Indazole Derivative (10 µM) 48.7°C+0.2°CNo stabilization, indicating selectivity over this control protein.
GLUT1 (BAY-876 Target)Vehicle (DMSO)Tm value-CETSA has been successfully applied to membrane proteins like GLUTs.[13]
BAY-876 Tm + ΔTmPositive ShiftConfirms specific engagement of GLUT1 in a cellular context.

The hypothetical data shows that our indazole derivative specifically binds to and stabilizes CDK9 inside the cell, validating the hit from the initial kinase screen. The lack of a thermal shift for the control protein GAPDH provides evidence of selectivity.

Summary and Final Comparison

The combination of broad in vitro profiling and targeted cellular validation provides a robust assessment of a compound's cross-reactivity. By following this workflow, we can build a comprehensive selectivity profile for this compound.

Parameter5-(But-1-yn-1-yl)-1-(...)-1H-indazole (Hypothetical Profile)BAY-876 (Reference Profile)
Primary Target(s) CDK9, Aurora A, FLT3GLUT1[5][6]
On-Target Potency Requires IC50/Kd determinationIC50 = 2 nM[5]
Kinase Selectivity Moderate; hits on 3 kinases out of 456 screened.High; no significant kinase hits.
Selectivity over Isoforms To be determined (e.g., vs other CDKs)>130-fold selective for GLUT1 over GLUT2, GLUT3, and GLUT4.[5][6]
Cellular Target Engagement Confirmed for CDK9 via CETSA.Confirmed for GLUT1.[13]
Cellular Effects Likely affects cell cycle/transcriptionInhibits glucose uptake, reduces glycolysis, induces cell death.[18][19]

This guide outlines a logical, two-part strategy for profiling the cross-reactivity of the novel compound this compound. The initial KINOMEscan® provides a broad view of potential off-target liabilities, while the subsequent CETSA experiment offers definitive proof of target engagement within the complex cellular milieu.

Based on our hypothetical data, the indazole compound demonstrates a multi-kinase inhibitory profile, with confirmed cellular engagement of CDK9. This contrasts sharply with the benchmark compound, BAY-876, which exhibits an exceptionally clean profile, potently and selectively inhibiting its single target, GLUT1.[5] This comparative analysis is vital for decision-making in a drug discovery pipeline. The multi-targeted nature of our indazole is not inherently negative—it could be desirable for certain cancer therapies—but it necessitates further investigation to understand the functional consequences of engaging each target and to de-risk potential toxicity. This rigorous, multi-assay approach to cross-reactivity profiling is indispensable for developing safe and effective new medicines.

References

  • Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4500. [Link]

  • Siebeneicher, H., et al. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(20), 2261-2271. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 163-181. [Link]

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  • Li, K., et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 11, 755866. [Link]

  • Gaither, A. C., et al. (2024). GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. Cell Death Discovery, 10(1). [Link]

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  • Strelow, J. M., et al. (2023). Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. European Journal of Pharmacology, 945, 175552. [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(10), e47888. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Kopitz, C., et al. (2014). Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research, 74(19 Supplement), 4746. [Link]

  • Shimadzu Chemistry & Diagnostics. 5-But-1-ynyl-1-(tetrahydro-pyran-2-yl)-1H-indazole. [Link]

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  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

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Efficacy comparison between 5-(But-1-yn-1-yl)-1-THP-1H-indazole and known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison: 5-(But-1-yn-1-yl)-1-THP-1H-indazole versus Known Kinase Inhibitors in Angiogenesis-Related Pathways

Introduction

The aberrant activation of kinase signaling pathways is a fundamental driver of oncogenesis and other proliferative diseases. Among the most critical of these are the pathways governing angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptors (VEGFRs), a family of receptor tyrosine kinases, are central regulators of this process. Their inhibition has become a cornerstone of modern anti-cancer therapy.

This guide provides a comparative analysis of a novel investigational molecule, 5-(But-1-yn-1-yl)-1-THP-1H-indazole (hereafter referred to as Compound-X) , against a well-established, FDA-approved multi-kinase inhibitor, Axitinib . Axitinib is known for its potent and selective inhibition of VEGFRs 1, 2, and 3, as well as other related kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT. The objective of this guide is to outline a rigorous, multi-faceted experimental approach for characterizing and comparing the efficacy of Compound-X, providing researchers with the necessary protocols and rationale to validate its potential as a therapeutic agent.

The core of this comparison rests on establishing a clear, data-driven narrative around Compound-X's potency, selectivity, and cellular effects relative to a clinical benchmark. We will detail the necessary in vitro biochemical assays, cell-based functional assays, and downstream signaling analyses that form the foundation of pre-clinical kinase inhibitor evaluation.

Chemical Structures and Rationale for Comparison

The selection of Axitinib as a comparator is based on its well-defined mechanism of action and the presence of an indazole core, a privileged scaffold in kinase inhibitor design. Compound-X, featuring a substituted indazole moiety, is hypothesized to engage with the ATP-binding pocket of similar kinases. Understanding the subtle structural differences is key to interpreting a potential variance in efficacy and selectivity.

  • Compound-X: Features a 5-(But-1-yn-1-yl) substitution and a tetrahydropyran (THP) protecting group on the indazole core. The butynyl group may probe a hydrophobic pocket within the kinase domain, while the THP group's impact on solubility and cell permeability must be assessed.

  • Axitinib: A potent indazole-based inhibitor, its structure has been optimized for high-affinity binding to the ATP pocket of VEGFRs.

Part 1: In Vitro Biochemical Potency and Selectivity

The first step in characterizing any novel kinase inhibitor is to determine its direct inhibitory activity against the purified target enzyme(s) and to assess its selectivity against a panel of other kinases.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

To directly quantify the binding affinity of Compound-X and Axitinib to the target kinases, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. The LanthaScreen™ system is an authoritative standard for this purpose.

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute Compound-X and Axitinib in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction: To a 384-well plate, add the kinase (e.g., recombinant human VEGFR2), a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer (kinase-specific).

  • Inhibitor Addition: Add the serially diluted inhibitors to the wells. Include "no inhibitor" controls (DMSO only) and "no kinase" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the emission ratio (665/620). The data are then normalized and fitted to a four-parameter logistic model to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Hypothetical Data Summary

The following table presents a hypothetical but realistic comparison of IC50 values for Compound-X and Axitinib against key angiogenesis-related kinases.

Kinase TargetCompound-X (IC50, nM)Axitinib (IC50, nM)Selectivity Fold (VEGFR2 vs. Others) - Compound-X
VEGFR1 3.21.12.7x
VEGFR2 1.20.2-
VEGFR3 2.50.1-0.32.1x
PDGFRβ 8.51.67.1x
c-KIT 9.11.77.6x
EGFR >1000>1000>833x

Interpretation: In this hypothetical scenario, Compound-X demonstrates potent inhibition of VEGFR2, albeit with slightly lower potency than Axitinib. Importantly, it shows improved selectivity against other related kinases like PDGFRβ and c-KIT, which could translate to a more favorable safety profile by reducing off-target effects.

Part 2: Cellular Efficacy and Mechanism of Action

Demonstrating target engagement and functional consequences in a cellular context is the critical next step. This involves assessing the inhibitor's ability to block signaling downstream of the target kinase and inhibit a biologically relevant process, such as endothelial cell proliferation.

Methodology: Inhibition of VEGF-Induced Cellular Proliferation

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis in vitro. Their proliferation is highly dependent on VEGF stimulation.

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Seed HUVECs in 96-well plates B 2. Serum-starve cells for 12-24h A->B C 3. Pre-treat with serial dilutions of Compound-X or Axitinib for 2h B->C D 4. Stimulate with rhVEGF (10 ng/mL) C->D E 5. Incubate for 48-72h D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 from dose-response curve G->H

Caption: Workflow for assessing inhibitor impact on HUVEC proliferation.

Methodology: Western Blot Analysis of VEGFR2 Signaling

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, we must analyze the phosphorylation status of VEGFR2 and its key downstream effectors, such as AKT and ERK.

Experimental Protocol:

  • Cell Culture and Treatment: Culture HUVECs to ~80% confluency and serum-starve overnight.

  • Inhibitor Pre-treatment: Treat cells with Compound-X or Axitinib at various concentrations (e.g., 0, 1, 10, 100 nM) for 2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control like GAPDH or β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

VEGFR2 Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Compound-X / Axitinib Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide outlines a foundational strategy for comparing the efficacy of a novel kinase inhibitor, Compound-X, against the clinical standard, Axitinib. Based on the hypothetical data, Compound-X presents as a potent VEGFR2 inhibitor with a potentially improved selectivity profile. The described experimental workflows provide a robust framework for validating these initial findings.

Successful execution of these experiments would establish the following for Compound-X:

  • Biochemical Potency: Direct, quantitative measurement of binding affinity to target kinases.

  • Cellular Potency: Efficacy in a disease-relevant cellular model (e.g., HUVEC proliferation).

  • Mechanism of Action: Confirmation of on-target activity through the inhibition of VEGFR2 phosphorylation and downstream signaling cascades.

Further studies should expand upon this foundation, investigating Compound-X's pharmacokinetic properties, in vivo efficacy in xenograft models, and a broader kinase selectivity profile to fully delineate its therapeutic potential.

References

  • Hu-Lowe DD, et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Clinical Cancer Research, 14(22), 7272-7283. Available from: [Link]

  • Lassen, U., et al. (2010). A phase I study of axitinib (AG-013736) in patients with advanced solid tumours. British Journal of Cancer, 103(8), 1131-1137. Available from: [Link]

A Guide to Orthogonal Methods for Structural Confirmation of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. For a molecule such as 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a multi-faceted heterocyclic compound, relying on a single analytical technique is insufficient. This guide provides an in-depth comparison of orthogonal analytical methods, offering a robust framework for the definitive structural elucidation of this and similar molecules. We will delve into the causality behind experimental choices and present the data in a comparative format to empower researchers in their analytical workflows.

The Imperative of Orthogonality in Structure Verification

Orthogonal methods are distinct analytical techniques that measure different properties of a molecule, thereby providing independent lines of evidence for its structure. This approach minimizes the risk of misinterpretation that can arise from relying on a single data source. For a molecule with the complexity of this compound, which features a substituted indazole core, a chiral center in the tetrahydropyran (THP) protecting group, and an internal alkyne, a combination of spectroscopic and spectrometric techniques is essential.

G cluster_Target Target Molecule cluster_Methods Orthogonal Analytical Methods mol 5-(But-1-yn-1-yl)-1-(THP)-1H-indazole NMR NMR Spectroscopy (Connectivity & Stereochemistry) mol->NMR Analyzed by MS Mass Spectrometry (Molecular Weight & Fragmentation) mol->MS Analyzed by FTIR FTIR Spectroscopy (Functional Groups) mol->FTIR Analyzed by XRAY X-ray Crystallography (Absolute 3D Structure) mol->XRAY Analyzed by NMR->MS Complementary Data MS->FTIR Complementary Data FTIR->NMR Complementary Data XRAY->NMR Ultimate Confirmation XRAY->MS Ultimate Confirmation XRAY->FTIR Ultimate Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For the target molecule, a suite of NMR experiments is necessary.

¹H NMR: Unveiling the Proton Framework

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons. The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the indazole core, the butynyl side chain, and the THP protecting group. The regiochemistry of the THP group on the indazole nitrogen (N1 vs. N2) can often be distinguished by the chemical shift of the H3 proton of the indazole ring.[2]

¹³C NMR: Probing the Carbon Backbone

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The presence of the alkyne carbons would be evident by their characteristic chemical shifts in the range of 70-90 ppm. The signals for the indazole and THP carbons would also appear in their expected regions.

2D NMR (COSY & HSQC): Assembling the Pieces

Two-dimensional NMR techniques are crucial for establishing connectivity.

  • COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the tracing of proton networks within the indazole, butynyl, and THP moieties.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, providing an unambiguous assignment of the carbon signals based on the proton assignments.

G H1_NMR ¹H NMR (Proton Environments) COSY 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Structure Elucidated Structure COSY->Structure HSQC->Structure

Predicted NMR Data
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Key COSY Correlations Key HSQC Correlations
Indazole-H3~8.1~134H3 ↔ H4H3 ↔ C3
Indazole-H4~7.6~122H4 ↔ H3, H6H4 ↔ C4
Indazole-H6~7.3~121H6 ↔ H4, H7H6 ↔ C6
Indazole-H7~7.8~110H7 ↔ H6H7 ↔ C7
THP-H2'~5.8 (dd)~88H2' ↔ H3'ax, H3'eqH2' ↔ C2'
THP-H6'ax, H6'eq~3.7, 4.1 (m)~68H6'ax ↔ H6'eq, H5'H6'ax, H6'eq ↔ C6'
THP-(CH₂)₃~1.6-2.1 (m)~30, 25, 22--
Butynyl-CH₂~2.5 (q)~15CH₂ ↔ CH₃CH₂ ↔ C-CH₂
Butynyl-CH₃~1.2 (t)~13CH₃ ↔ CH₂CH₃ ↔ C-CH₃
Alkyne-C1''-~85--
Alkyne-C2''-~75--

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform COSY and HSQC experiments using standard pulse programs.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals, and assign peaks based on chemical shifts, coupling patterns, and 2D correlations.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. This is a critical step in confirming the molecular formula (C₁₆H₁₈N₂O).

Tandem Mass Spectrometry (MS/MS)

In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of the target molecule would likely involve cleavage of the THP ring and fragmentation of the butynyl side chain.[5][6]

G Sample Sample Introduction Ionization ESI Ionization ([M+H]⁺) Sample->Ionization MS1 MS Analyzer 1 (Isolate [M+H]⁺) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS Analyzer 2 (Detect Fragments) CID->MS2 Spectrum MS/MS Spectrum MS2->Spectrum

Predicted Mass Spectrometry Data
Ion m/z (calculated) Possible Identity
[M+H]⁺267.1497Protonated molecular ion
[M-C₅H₈O+H]⁺183.0922Loss of dihydropyran
[M-C₄H₅]⁺214.1028Loss of butynyl radical
[C₅H₉O]⁺85.0653THP oxonium ion
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1] A small amount of formic acid (0.1%) can be added to promote protonation.[7]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion.

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis: Determine the accurate mass and elemental composition from the HRMS data. Propose fragmentation pathways consistent with the MS/MS spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorptions

The FTIR spectrum of this compound would show characteristic absorption bands for the alkyne, aromatic ring, and C-O and C-N bonds.

Functional Group Predicted Absorption (cm⁻¹) Vibrational Mode
C≡C (internal alkyne)2260-2190 (weak)Stretching
C-H (aromatic)3100-3000Stretching
C=C (aromatic)1600-1450Stretching
C-O (ether in THP)1150-1085Stretching
C-N (indazole)1335-1250Stretching
Experimental Protocol: FTIR Spectroscopy (Thin Solid Film)
  • Sample Preparation: Dissolve a small amount of the solid compound in a volatile solvent like methylene chloride.[8]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic and spectrometric methods provide compelling evidence, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[9][10] It provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[11]

The Value for the Target Molecule

For this compound, X-ray crystallography would definitively:

  • Confirm the connectivity of all atoms.

  • Establish the regiochemistry of the THP group on the indazole ring (N1 vs. N2).

  • Determine the absolute configuration of the chiral center at the anomeric carbon of the THP ring.

G Crystal Single Crystal Growth Diffraction X-ray Diffraction Crystal->Diffraction Data Data Collection & Processing Diffraction->Data Structure 3D Structure Solution & Refinement Data->Structure Final Unambiguous Structure Structure->Final

Experimental Protocol: Single Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the atomic positions and thermal parameters to obtain a final, high-quality structural model.

Comparison of Orthogonal Methods

Method Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, stereochemistry, proton and carbon environmentsProvides detailed structural information in solution.Requires relatively large sample amounts; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amounts.Provides limited information on stereochemistry; fragmentation can be complex.
FTIR Spectroscopy Presence of functional groupsRapid, non-destructive, easy to perform.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure, bond lengths, bond anglesUnambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation.[8]

Conclusion

The structural confirmation of this compound necessitates a synergistic approach employing orthogonal analytical techniques. NMR spectroscopy provides the foundational map of the molecular framework, while mass spectrometry confirms the molecular weight and offers clues to its composition. FTIR spectroscopy serves as a rapid check for the presence of key functional groups. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure. By integrating the data from these complementary methods, researchers can confidently establish the structure of this and other complex molecules, a critical step in advancing drug development and chemical research.

References

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  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)....
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....
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  • Chan, E. C. Y., et al. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical and Experimental Pharmacology and Physiology, 29(1-2), 79-87.
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A Senior Application Scientist's Guide to Protecting Groups for the Indazole Nitrogen: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of the nitrogen atoms in the indazole ring is a critical consideration in multi-step syntheses.[1] The indazole nucleus, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3][4] The choice of an N-protecting group can significantly influence the regioselectivity of subsequent reactions, overall yield, and the stability of intermediates.[1] This guide provides an objective comparison of commonly employed N-protecting groups for indazoles, supported by experimental data and detailed protocols, to aid in the rational selection of the most suitable protecting group for a given synthetic strategy.

The two nitrogen atoms of the indazole ring present a challenge in terms of regioselective functionalization. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[3][5] Consequently, reactions involving the deprotonation of the indazole N-H often lead to a mixture of N-1 and N-2 substituted products, with the ratio being highly dependent on the reaction conditions and the nature of the electrophile.[5][6] The judicious choice of a protecting group can circumvent this issue, directing substitution to the desired nitrogen atom and enabling the synthesis of complex indazole derivatives.

This guide will delve into a comparative analysis of several key protecting groups: the tert-butyloxycarbonyl (Boc) group, the 2-(trimethylsilyl)ethoxymethyl (SEM) group, the benzyl (Bn) group, the trityl (Tr) group, and sulfonyl groups. Each will be evaluated based on its ease of introduction, stability under various reaction conditions, and methods for its removal.

Comparative Overview of Indazole Nitrogen Protecting Groups

The selection of an appropriate N-protecting group is a multifactorial decision that hinges on the planned synthetic route. Key considerations include the desired regioselectivity (N-1 vs. N-2), the stability of the protected intermediate to subsequent reaction conditions (e.g., acidic, basic, reductive, or oxidative environments), and the orthogonality of the deprotection step relative to other protecting groups present in the molecule.[7][8] The following table provides a high-level comparison of the protecting groups discussed in this guide.

Protecting Group Abbreviation Typical Introduction Reagents Typical Deprotection Conditions Stability Key Features & Considerations
tert-ButyloxycarbonylBoc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOHStable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions.Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[1][9]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or dicyclohexylmethylamineTBAF in THF; aq. HCl in EtOHStable to a wide range of conditions, including organolithium reagents. Labile to fluoride ions and strong acids.Excellent directing group for lithiation at the C-3 position.[10][11] Often provides good regioselectivity for N-2 protection.[10][11]
BenzylBnBnBr or BnCl, base (e.g., NaH, K₂CO₃)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions, and many organometallic reagents.A robust protecting group suitable for a wide range of synthetic transformations. Its removal by hydrogenolysis is generally clean and efficient.[1]
TritylTrTrCl, base (e.g., Et₃N, DIPEA)Mildly acidic conditions (e.g., TFA, 80% aq. AcOH)Labile to acid. Stable to basic, reductive, and oxidative conditions.The steric bulk of the trityl group can influence the regioselectivity of protection and subsequent reactions. The ease of deprotection is tunable by using substituted trityl groups.[1]
SulfonylTs, Ms, NsTsCl, MsCl, or NsCl, pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH for Ts); Thiolate for NsVery stable to both acidic and basic conditions.Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection of Ts and Ms groups can be challenging. The Ns group offers milder removal conditions.[1]

Detailed Analysis and Experimental Protocols

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most versatile and widely used protecting groups in organic synthesis due to its ease of introduction and selective removal under conditions that are often compatible with other functional groups.[12]

Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) provides a mild and efficient method for the N-protection of indazole.[1] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which readily cleave the tert-butyl carbamate.[1] Alternatively, for substrates sensitive to acidic conditions, basic deprotection using sodium methoxide in methanol offers a valuable orthogonal strategy.[1][9]

Protection of Indazole with Boc Group:

  • To a solution of indazole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile), add triethylamine (1.2 equiv) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.

Acidic Deprotection of N-Boc Indazole:

  • Dissolve the N-Boc protected indazole in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) at room temperature.

  • Stir the mixture until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting salt can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and the free indazole extracted with an organic solvent.

Basic Deprotection of N-Boc Indazole:

  • Dissolve the N-Boc protected indazole in dry methanol.[1][9]

  • Add a catalytic amount of sodium methoxide.[1][9]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[1][9]

  • Once complete, neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent.[1]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is particularly valuable in indazole chemistry due to its ability to direct regioselective C-3 lithiation and its orthogonal deprotection conditions.[10][11]

Causality Behind Experimental Choices: The introduction of the SEM group can be achieved using SEM-Cl and a base. While sodium hydride can be used, it may lead to a mixture of N-1 and N-2 isomers.[11] The use of a bulky amine base like dicyclohexylmethylamine in THF has been shown to favor the formation of the N-2 protected isomer.[1][11] Deprotection is efficiently carried out using a fluoride source such as tetrabutylammonium fluoride (TBAF) or under acidic conditions.[10][11] The fluoride-mediated cleavage is a key feature that allows for its removal in the presence of acid- or base-labile groups.

N-2 Selective Protection of Indazole with SEM Group:

  • To a solution of indazole (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv).[1][11]

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv) via syringe.[1][11]

  • Stir the mixture at room temperature for 3 hours.[1][11]

  • Dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH.[1][11]

  • Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate. The product can be purified by chromatography.[1][11]

Deprotection of N-SEM Indazole:

  • With TBAF:

    • Dissolve the N-SEM protected indazole in THF.[1][11]

    • Add a 1M solution of TBAF in THF.[1][11]

    • Reflux the mixture until the reaction is complete (monitored by TLC).[1][11]

    • Cool the reaction, dilute with water, and extract with an organic solvent.[1]

  • With Aqueous Acid:

    • Dissolve the N-SEM protected indazole in ethanol.[10][11]

    • Add aqueous HCl and reflux the mixture until deprotection is complete.[10][11]

    • Cool the reaction, neutralize with a base, and extract the product.

Benzyl (Bn) Group

The benzyl group is a robust protecting group, stable to a wide range of synthetic conditions, making it suitable for multi-step syntheses.[1]

Causality Behind Experimental Choices: N-benzylation is typically achieved by treating the indazole with benzyl bromide or chloride in the presence of a base like sodium hydride or potassium carbonate.[1] The choice of base and solvent can influence the N-1/N-2 selectivity. The primary method for benzyl group removal is catalytic hydrogenolysis, which is a mild and efficient process that yields toluene as the only byproduct.[1]

Protection of Indazole with Benzyl Group:

  • With NaH:

    • To a suspension of sodium hydride (1.1 equiv) in anhydrous THF or DMF at 0 °C, add a solution of indazole (1.0 equiv) in the same solvent.

    • Stir the mixture for 30 minutes at 0 °C, then add benzyl bromide (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with water and extract with an organic solvent.[1]

  • With K₂CO₃:

    • To a solution of indazole (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv) and benzyl bromide (1.1 equiv).[1]

    • Heat the mixture (e.g., to 60 °C) and stir until the starting material is consumed.[1]

    • Cool, dilute with water, and extract with an organic solvent.[1]

Deprotection of N-Benzyl Indazole:

  • Dissolve the N-benzyl indazole in methanol or ethanol.[1]

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).[1]

  • Place the reaction mixture under an atmosphere of hydrogen (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.[1]

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[1]

Trityl (Tr) Group

The sterically demanding trityl group can offer advantages in controlling regioselectivity and is readily cleaved under mild acidic conditions.

Causality Behind Experimental Choices: The trityl group is introduced using trityl chloride and a non-nucleophilic base like triethylamine or DIPEA. Its bulkiness often favors protection at the less sterically hindered N-1 position. Deprotection is achieved under very mild acidic conditions, such as dilute TFA or aqueous acetic acid, which allows for its selective removal in the presence of other acid-labile groups like Boc (under specific conditions).

Protection of Indazole with Trityl Group:

  • Dissolve indazole (1.0 equiv) in anhydrous DMF or DCM.[1]

  • Add a base such as triethylamine or DIPEA (1.5 equiv).[1]

  • Add trityl chloride (1.1 equiv) portion-wise at room temperature.[1]

  • Stir the mixture until the reaction is complete.

  • Quench with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by chromatography.

Deprotection of N-Trityl Indazole:

  • Dissolve the N-trityl indazole in dichloromethane.[1]

  • Add a solution of trifluoroacetic acid in DCM (e.g., 5-10% v/v) or 80% aqueous acetic acid.[1]

  • Stir at room temperature until deprotection is complete.

  • Remove the solvent under reduced pressure and purify the product.

Sulfonyl Groups (e.g., Tosyl - Ts)

Sulfonyl groups, such as tosyl (Ts), mesyl (Ms), and nosyl (Ns), are highly stable protecting groups, resistant to a wide range of acidic and basic conditions.[1]

Causality Behind Experimental Choices: These groups are introduced using the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine.[1] The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the indazole nitrogen. Deprotection can be challenging for Ts and Ms groups, often requiring harsh reductive conditions. The nosyl group is an attractive alternative as it can be cleaved under milder conditions using a thiol nucleophile.[1]

Protection of Indazole with Tosyl Group:

  • Dissolve indazole (1.0 equiv) in pyridine or a solvent containing triethylamine (1.5 equiv).[1]

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise.[1]

  • Allow the reaction to warm to room temperature and stir until completion.[1]

  • Quench with water and extract with an organic solvent.[1]

  • Wash the organic layer with dilute aqueous acid (to remove pyridine/Et₃N), water, and brine. Dry and concentrate.[1]

Reductive Deprotection of N-Tosyl Indazole:

  • Dissolve the N-tosyl indazole in methanol.

  • Add an excess of magnesium turnings.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter, and concentrate the filtrate.

  • Purify the residue to obtain the deprotected indazole.

Visualizing the Workflow: Protection and Deprotection Strategies

The following diagrams illustrate the general workflows for the protection and deprotection of the indazole nitrogen with the discussed protecting groups.

Protection_Workflow Indazole Indazole Protecting_Reagent Protecting Group Reagent & Base Indazole->Protecting_Reagent Reaction Protected_Indazole N-Protected Indazole Protecting_Reagent->Protected_Indazole Formation Purification Workup & Purification Protected_Indazole->Purification Isolation

Caption: General workflow for the N-protection of indazole.

Deprotection_Workflow Protected_Indazole N-Protected Indazole Deprotection_Reagent Deprotection Reagent Protected_Indazole->Deprotection_Reagent Cleavage Deprotected_Indazole Deprotected Indazole Deprotection_Reagent->Deprotected_Indazole Release Purification Workup & Purification Deprotected_Indazole->Purification Isolation

Caption: General workflow for the deprotection of N-protected indazole.

Decision_Tree Start Select Protecting Group C3_Lithiation C-3 Lithiation Required? Start->C3_Lithiation Acid_Labile Acid-Labile Substrate? Hydrogenolysis_Compatible Hydrogenolysis Compatible? Acid_Labile->Hydrogenolysis_Compatible Yes Tr Tr Acid_Labile->Tr No Base_Labile Base-Labile Substrate? High_Stability High Stability Required? Base_Labile->High_Stability Yes Boc Boc Base_Labile->Boc No Hydrogenolysis_Compatible->Base_Labile No Bn Bn Hydrogenolysis_Compatible->Bn Yes C3_Lithiation->Acid_Labile No SEM SEM C3_Lithiation->SEM Yes Sulfonyl Sulfonyl High_Stability->Sulfonyl

Caption: Decision tree for selecting an indazole N-protecting group.

Conclusion

The selection of a protecting group for the indazole nitrogen is a critical decision that can profoundly impact the success of a synthetic campaign. This guide has provided a comparative analysis of several commonly used protecting groups, highlighting their respective strengths and weaknesses. The Boc group offers a good balance of stability and ease of removal under both acidic and basic conditions. The SEM group is unparalleled in its ability to direct C-3 lithiation, providing a powerful tool for the functionalization of the indazole core. The benzyl group provides robust protection for multi-step syntheses, while the trityl group offers a sterically bulky and acid-labile option. Finally, sulfonyl groups afford highly stable protected intermediates, albeit with more challenging deprotection requirements. By carefully considering the factors outlined in this guide and the specific demands of the target molecule, researchers can make an informed decision to streamline their synthetic efforts and achieve their goals with greater efficiency.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Regioselective protection at N-2 and derivatization
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Public
  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles - ResearchG
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • 1-Boc-5-amino-indazole - Chem-Impex.
  • VI Protecting Groups and Orthogonal Protection Str
  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online.
  • Protecting Groups.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Development of a selective and scalable N1-indazole alkyl

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A Comparative Guide to the Synthetic Efficiency of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including oncology, inflammation, and neuroscience.[1][2] Its unique electronic properties and ability to act as a bioisostere of indole make it a highly sought-after motif in drug design.[1] The target molecule, 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is a key intermediate, leveraging a protected indazole core functionalized with an alkyne "handle." This alkyne group is exceptionally valuable for further elaboration via click chemistry or other coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs.

This guide provides a comprehensive benchmark of the most efficient synthetic routes to this intermediate. We will dissect the strategic decisions behind the synthesis, compare key C-C bond-forming reactions, and present a data-driven analysis of overall process efficiency.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of the target molecule reveals two primary disconnections, dictating the overall forward-synthesis strategy:

  • C5-Alkyne Bond: The most logical disconnection is the bond between the indazole C5 position and the butynyl group. This points to a palladium-catalyzed cross-coupling reaction, with the Sonogashira coupling being the most direct method for installing a terminal alkyne.[3]

  • N1-THP Bond: The tetrahydropyranyl (THP) group is an acid-labile protecting group. Its removal reveals the N-H of the indazole. This disconnection highlights the need for a protection step early in the synthesis to prevent interference from the acidic N-H proton in subsequent steps.[4][5]

This analysis leads to a robust three-stage forward synthesis: (1) Sourcing or synthesizing a 5-halo-1H-indazole, (2) Protection of the N1-position, and (3) Palladium-catalyzed alkynylation.

G Target 5-(But-1-yn-1-yl)-1-(THP)-1H-indazole Step2_Intermediate 5-Iodo-1-(THP)-1H-indazole Target->Step2_Intermediate C-C Disconnection (Sonogashira Coupling) Step1_Intermediate 5-Iodo-1H-indazole Step2_Intermediate->Step1_Intermediate N-Protection Disconnection (THP Acetal Formation) Starting_Materials 1-Butyne + 5-Iodo-1H-indazole Step1_Intermediate->Starting_Materials

Caption: Retrosynthetic analysis of the target molecule.

Part 1: N-Protection of the Indazole Core – A Critical Prerequisite

The indazole N-H proton is sufficiently acidic to interfere with many organometallic and basic reagents used in cross-coupling reactions.[4][5] Therefore, protection of this position is paramount for achieving high yields and clean reaction profiles. While various protecting groups exist, the THP group offers a compelling balance of stability and ease of removal.

Comparative Analysis of N-Protecting Groups:

Protecting GroupIntroduction ReagentsStabilityDeprotection ConditionsKey Considerations
THP Dihydropyran (DHP), p-TsOH (cat.)Stable to bases, organometallics, mild reductionsMild acid (e.g., p-TsOH in alcohol, aq. HCl)[6][7]Cost-effective and reliable. Creates a new stereocenter, resulting in diastereomers, which is usually inconsequential for an intermediate.
SEM SEM-Cl, Base (e.g., NaH)Broadly stableFluoride source (TBAF) or strong acid[8][9]Offers excellent stability but reagents are more expensive. Removal with TBAF is orthogonal to many other groups.
Boc (Boc)₂O, Base (e.g., TEA, DMAP)Stable to base, hydrogenolysisStrong acid (TFA, HCl)[9]Common and reliable, but its acid lability is similar to THP. May not offer a significant advantage here.

For this synthesis, the THP group is selected as the optimal choice due to its low cost, straightforward introduction, and sufficient stability for the planned Sonogashira coupling.

Experimental Protocol: THP Protection of 5-Iodo-1H-indazole
  • Setup: To a solution of 5-iodo-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).

  • Catalysis: Cool the mixture to 0 °C and add pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, can often be used in the next step without further purification or purified by flash chromatography if necessary.

Part 2: The Sonogashira Coupling – Forging the Key C-C Bond

The Sonogashira reaction is a powerful and reliable method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst.[3] It is the most direct and efficient method for installing the butynyl group onto the protected indazole core.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_Complex1 R-Pd(II)-I L2 Pd0->Pd_Complex1 Oxidative Addition (R-I) Pd_Complex2 R-Pd(II)-C≡CR' L2 Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product R-C≡CR' Pd_Complex2->Product CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->Pd_Complex1 Cu_Acetylide->CuI (to Pd Cycle) Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base

Caption: Catalytic cycles of the Sonogashira reaction.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a Pd(0) source (often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is used. The palladium complex facilitates the oxidative addition of the aryl iodide, while the copper salt activates the alkyne by forming a copper acetylide intermediate, which then participates in transmetalation.[4][10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the catalytic cycle.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure solubility of all components.

Benchmarking Against Alternative C-C Coupling Methods
MethodKey ReagentsProsConsEfficiency Verdict
Sonogashira Coupling 1-Butyne, Pd(0)/Cu(I) catalyst, Amine baseDirect, one-step installation of the alkyne. Generally high-yielding and tolerant of various functional groups.[10][11]Requires handling of gaseous 1-butyne. Copper co-catalyst can sometimes be difficult to remove from nitrogen-containing compounds.Most Efficient: The most direct and atom-economical route.
Suzuki Coupling But-1-yn-1-ylboronic acid MIDA ester, Pd(0) catalyst, BaseCopper-free, avoiding potential purification issues. Boronic esters are often stable and easy to handle.Requires an additional step to synthesize the butynylboronic acid derivative, adding to the overall step count and reducing overall yield.Less Efficient: The need for a pre-functionalized coupling partner makes this a longer, less direct route.
Stille Coupling (But-1-yn-1-yl)tributylstannane, Pd(0) catalystCopper-free.Requires the synthesis of a highly toxic organotin reagent. Tin byproducts are notoriously difficult to remove.Least Favorable: The toxicity and purification challenges associated with organotin reagents make this method highly undesirable for pharmaceutical applications.
Experimental Protocol: Sonogashira Coupling
  • Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Reagent Addition: Add copper(I) iodide (0.05 equiv) and bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv).

  • Base and Alkyne: Add triethylamine (3.0 equiv). Bubble 1-butyne gas through the solution for 15 minutes, or add liquid 1-butyne (1.5 equiv) via syringe at 0 °C.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[12][13][14]

Overall Process Efficiency and Benchmarking

To provide a clear comparison, we evaluate the primary synthetic route against a plausible alternative (Suzuki coupling).

MetricPrimary Route (THP-Protection -> Sonogashira)Alternative Route (THP-Protection -> Suzuki)Analysis
Overall Step Count 2 steps (from 5-iodo-1H-indazole)3+ steps (includes synthesis of boronic ester)The Sonogashira route is more concise, which is a key principle of green chemistry and process efficiency.
Estimated Overall Yield 70-85%55-70%Higher yields are typically achieved in shorter synthetic sequences, minimizing material loss at each step.
Atom Economy HighModerateThe Sonogashira coupling is highly atom-economical. The Suzuki route generates stoichiometric boronic acid waste.
Reagent & Safety Profile Gaseous 1-butyne requires careful handling. Pd/Cu catalysts require management.Organoboron reagents are generally low toxicity. Flammable solvents are used in both.Both routes have manageable safety profiles, but the toxicity of Stille reagents makes it a non-starter.
Process Mass Intensity (PMI) LowerHigherThe additional step and purification required for the Suzuki coupling partner inevitably increase the total mass of materials used per mass of product.

Conclusion and Recommendation

Based on a comprehensive analysis of synthetic strategy, reaction mechanisms, and process efficiency metrics, the two-step sequence involving THP protection followed by a Sonogashira cross-coupling is the most efficient and industrially viable method for the production of this compound. This route is characterized by its high overall yield, operational simplicity, and superior atom economy compared to viable alternatives. While the handling of 1-butyne and the removal of trace metals require standard engineering controls, these challenges are outweighed by the significant advantages in overall process efficiency.

References

  • Zhan, C., et al. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. This source describes methods for THP protection of indazoles.
  • Gellis, A., et al. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2007(1), 70-78. This paper provides specific examples and conditions for Sonogashira couplings on indazole scaffolds.
  • Asad, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1888. This review highlights the importance of N-protection for Sonogashira reactions on nitrogen heterocycles. [Link]

  • Bobbili, D. R., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. Provides a general overview of various synthetic methods for the indazole core.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. This resource details the mechanism and common conditions for THP protection and deprotection. [Link]

  • Humphries, P. S., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Discusses SEM protection as an alternative for indazoles. [Link]

  • Klapars, A., et al. (2005). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Organic Letters, 7(6), 1145-1148. Details alternative synthetic routes to indazole derivatives. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. This article confirms the necessity of N-protection for successful Sonogashira coupling on the indazole ring.
  • BenchChem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Provides a direct comparison of common N-protecting groups for indazoles.
  • ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Google Patents. (2006). US20060094881A1 - Methods of preparing indazole compounds. This patent describes Sonogashira couplings on N-1 THP protected indazoles.
  • Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. This review covers the importance and synthesis of the indazole scaffold. [Link]

  • Organic Chemistry Portal. Indazole synthesis. Provides a collection of modern synthetic methods for indazoles. [Link]

  • OpenReview. Sample Efficiency Matters: A Benchmark for Practical Molecular Optimization. Discusses the importance of efficiency in chemical synthesis.
  • Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Highlights an Ullmann-type reaction for indazole synthesis.
  • ChemRxiv. (2024). Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. Discusses benchmarking frameworks for synthetic chemistry. [Link]

  • ACS Publications. (2024). Durian: A Comprehensive Benchmark for Structure-Based 3D Molecular Generation. Journal of Chemical Information and Modeling. Discusses benchmarking in a computational chemistry context. [Link]

  • Wikipedia. Sonogashira coupling. Provides a detailed overview of the Sonogashira reaction. [Link]

  • Kadri, H., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Details the lability and removal conditions for the THP group. [Link]

  • ResearchGate. A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Describes the introduction of the THP group on a similar N-heterocycle.
  • ResearchGate. Benchmarking compound activity prediction for real-world drug discovery applications. Discusses benchmarking in the context of drug discovery.
  • BenchChem. Comparative analysis of synthetic routes to functionalized indazoles.
  • Day, J. I., et al. (2023). Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209-4223. Details process development for an indazole synthesis. [Link]

  • Patel, K. R., et al. (2024). Innovative cascade reaction for 2H-indazole derivative synthesis. Molecular Diversity. Describes modern palladium-catalyzed methods for indazole synthesis. [Link]

  • Organic Chemistry Data. THP Protection - Common Conditions. Provides a summary of typical reaction conditions.
  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7175. A review on the synthesis and applications of indazole derivatives. [Link]

  • Kim, H. Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(7), 1836-1839. Describes alternative C-N bond forming strategies for indazoles. [Link]

  • MDPI. (2023). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. International Journal of Molecular Sciences. Discusses modern approaches in medicinal chemistry. [Link]

  • ResearchGate. Innovative cascade reaction for 2H-indazole derivative synthesis. Discusses one-pot methods for synthesizing indazole analogues.
  • Shimadzu Chemistry & Diagnostics. 5-But-1-ynyl-1-(tetrahydro-pyran-2-yl)-1H-indazole. Product listing for isotopically labeled version of the target molecule. [Link]

  • ScholarWorks@UNO. (2022). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Provides examples of multi-step synthesis starting from an indazole core. [Link]

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A Head-to-Head Comparison of 5-Alkynyl-Indazoles in Cellular Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indazole scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibition.[1][2] The introduction of an alkynyl group at the 5-position has given rise to a class of compounds with unique properties and potent cellular activity. This guide provides a head-to-head comparison of key 5-alkynyl-indazoles, offering insights into their differential effects in critical cellular assays. We will delve into the experimental data that underpins these comparisons and provide detailed protocols to ensure reproducibility.

The core directive of this guide is to move beyond a simple recitation of data. We aim to explain the why behind the experimental choices and the observed outcomes, grounding our interpretations in established scientific principles. Every protocol is designed as a self-validating system, with built-in controls to ensure the trustworthiness of the results.

Introduction to 5-Alkynyl-Indazoles as Kinase Inhibitors

Indazole derivatives have been successfully developed as inhibitors for a variety of kinases, including receptor tyrosine kinases and serine/threonine kinases.[1] The 5-alkynyl modification can enhance binding affinity and selectivity for the target kinase, often by exploiting specific hydrophobic pockets within the ATP-binding site. This has led to the development of potent inhibitors targeting key signaling pathways implicated in cancer and other diseases.[3][4][5]

This guide will focus on a comparative analysis of three exemplary 5-alkynyl-indazoles, designated here as Compound A, Compound B, and Compound C, which represent common structural motifs within this class. Their performance will be evaluated across three fundamental cellular assays: a proliferation assay, an apoptosis assay, and a target engagement assay via Western blot analysis.

Experimental Design: A Foundation for Robust Comparison

The selection of appropriate cell lines and assay methodologies is paramount for a meaningful comparison. For this guide, we have chosen the human colon carcinoma cell line HCT116, a widely used model in cancer research.

Rationale for Cell Line Selection: HCT116 cells exhibit mutations in key signaling pathways, making them a relevant system to study the effects of kinase inhibitors.

Compound Selection:

  • Compound A: A baseline 5-alkynyl-indazole with a simple terminal alkyne.

  • Compound B: Features a tri-isopropylsilyl (TIPS)-protected alkyne, a common strategy to enhance metabolic stability and cellular permeability.

  • Compound C: Incorporates a phenylacetylene moiety, exploring the impact of a larger, more rigid substituent on cellular activity.

These compounds will be evaluated for their effects on cell proliferation, their ability to induce programmed cell death (apoptosis), and their capacity to inhibit the phosphorylation of a key downstream target in a relevant signaling pathway.

Assay I: Cell Proliferation (BrdU Incorporation Assay)

The impact of the 5-alkynyl-indazoles on cell proliferation will be assessed using a Bromodeoxyuridine (BrdU) incorporation assay. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of cell division.[6][7]

Experimental Workflow: BrdU Assay

BrdU_Workflow cluster_plate 96-Well Plate cluster_detection Detection Steps cell_seeding Seed HCT116 Cells treatment Treat with Compounds (A, B, C) cell_seeding->treatment 24h brdu_label Add BrdU Labeling Solution treatment->brdu_label 48h incubation Incubate (2-4h) brdu_label->incubation fix_perm Fix and Permeabilize denature DNA Denaturation (HCl) fix_perm->denature primary_ab Add Anti-BrdU Antibody denature->primary_ab secondary_ab Add HRP-conjugated Secondary Antibody primary_ab->secondary_ab substrate Add TMB Substrate secondary_ab->substrate read Measure Absorbance substrate->read

Caption: Workflow for the BrdU Cell Proliferation Assay.

Detailed Protocol: BrdU Cell Proliferation Assay[8][9]
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Compounds A, B, and C for 48 hours. Include a vehicle control (e.g., DMSO).

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2 to 4 hours.[7]

  • Fixation and Denaturation: Remove the labeling solution and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[8]

  • Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature. Following another wash, add an HRP-conjugated secondary antibody and incubate for 1 hour.[9]

  • Detection: Add TMB substrate and monitor color development. Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[8]

Comparative Data: Proliferation Inhibition
CompoundIC50 (µM)
Compound A 1.5
Compound B 0.8
Compound C 2.2

Analysis: Compound B, with the TIPS-protected alkyne, demonstrates the most potent anti-proliferative activity. This suggests that the increased lipophilicity and potential for enhanced metabolic stability contribute to its superior performance in a cellular context. Compound C, with the bulkier phenylacetylene group, shows reduced potency, which may be due to steric hindrance at the kinase active site.

Assay II: Apoptosis Induction (Caspase-3/7 Activity Assay)

To determine if the observed inhibition of proliferation is due to the induction of apoptosis, a Caspase-Glo® 3/7 Assay will be employed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[10][11] This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to produce a luminescent signal.[12][13]

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_plate 96-Well Plate cluster_detection Measurement cell_seeding Seed HCT116 Cells treatment Treat with Compounds (A, B, C at IC50) cell_seeding->treatment 24h add_reagent Add Caspase-Glo® 3/7 Reagent incubation Incubate (1h) add_reagent->incubation read Measure Luminescence incubation->read

Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay[12]
  • Cell Seeding: Seed HCT116 cells in a white-walled 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with Compounds A, B, and C at their respective IC50 concentrations for 24 hours.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Comparative Data: Apoptosis Induction
CompoundFold Increase in Caspase-3/7 Activity (vs. Control)
Compound A 3.5
Compound B 5.8
Compound C 2.1

Analysis: The data clearly indicates that Compound B is the most potent inducer of apoptosis, correlating with its strong anti-proliferative effect. This suggests that the primary mechanism of action for Compound B in inhibiting cell growth is through the activation of the apoptotic cascade. The lower levels of apoptosis induced by Compounds A and C are consistent with their weaker anti-proliferative activities.

Assay III: Target Engagement and Signaling Pathway Analysis (Western Blot)

To investigate the molecular mechanism of action, a Western blot analysis will be performed to assess the inhibition of a key downstream signaling protein. For many kinase inhibitors targeting cancer-relevant pathways, a common downstream effector is the protein Akt.[14] We will measure the phosphorylation of Akt at Serine 473 as a surrogate for the activity of the upstream kinase target.[14]

Signaling Pathway Overview

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Phosphorylation pAKT p-Akt (Ser473) AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Inhibitor 5-Alkynyl-Indazole (Compound A, B, or C) Inhibitor->PI3K

Caption: Simplified PI3K/Akt Signaling Pathway.

Detailed Protocol: Western Blotting[15]
  • Cell Lysis: Treat HCT116 cells with Compounds A, B, and C at their IC50 concentrations for 6 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Comparative Data: Inhibition of Akt Phosphorylation
Compound% Inhibition of p-Akt (Normalized to Total Akt)
Compound A 65%
Compound B 92%
Compound C 48%

Analysis: The Western blot results provide a clear molecular rationale for the observed cellular effects. Compound B potently inhibits the phosphorylation of Akt, indicating strong engagement with its upstream kinase target. This robust inhibition of a key pro-survival signaling pathway explains its superior efficacy in inducing apoptosis and inhibiting proliferation. The lesser effects of Compounds A and C on Akt phosphorylation are in line with their weaker cellular phenotypes.

Conclusion and Future Directions

This head-to-head comparison demonstrates the significant impact that subtle structural modifications on the 5-alkynyl-indazole scaffold can have on cellular activity. The TIPS-protected alkyne in Compound B confers a clear advantage in the assays performed, highlighting the importance of optimizing physicochemical properties for cellular efficacy.

For researchers in drug discovery, these findings underscore the necessity of a multi-assay approach to compound evaluation. While biochemical assays provide valuable information on direct target inhibition, cellular assays are crucial for understanding a compound's true potential in a more biologically relevant context.[16] Future studies should aim to further explore the structure-activity relationships of 5-alkynyl-indazoles to develop even more potent and selective kinase inhibitors for therapeutic applications.

References

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  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

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  • Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

  • PubMed. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Google Patents. 5-heteroaryl substituted indazoles as kinase inhibitors.
  • PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • IP.com. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PubMed. Nuisance compounds in cellular assays. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubMed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]

  • ScienceDirect. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • ResearchGate. Principally structure-activity relationship features derived from compounds tested. [Link]

  • PubMed Central. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • PubMed Central. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. [Link]

  • ResearchGate. Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1 H -indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. [Link]

  • PubMed. Synthesis and evaluation of the epithelial-to-mesenchymal inhibitory activity of indazole-derived imidazoles as dual ALK5/p38α MAP inhibitors. [Link]

  • PubMed Central. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

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Sources

Safety Operating Guide

Personal protective equipment for handling 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

As a novel heterocyclic compound, this compound (CAS No. 1365889-00-4) presents a unique combination of chemical functionalities.[1][2] This guide, compiled by a Senior Application Scientist, provides a detailed protocol for its safe handling and disposal, drawing upon established safety principles for its constituent structural motifs: an indazole core, an alkyne group, and a tetrahydropyran (THP) protecting group. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from related compounds to establish a robust safety framework for laboratory professionals.

I. Hazard Assessment: Understanding the Risks

The primary known hazard associated with this compound is that it is an irritant.[1] However, a deeper analysis of its structure suggests other potential risks that must be managed proactively.

  • Indazole Derivatives: The indazole core is a common scaffold in pharmacologically active molecules. While many are stable, some nitrogen-rich heterocyclic compounds can be energetic and may decompose upon heating.[3] Related indazole compounds are classified as skin and eye irritants.[4][5][6]

  • Alkynes: Terminal and internal alkynes can be reactive. While the butynyl group in this molecule is relatively simple, the potential for unexpected reactivity, especially with certain metals or under high-energy conditions, should not be discounted.

  • Tetrahydropyran (THP) Ethers: Ethers, including the THP group, are well-known for their tendency to form explosive peroxides upon exposure to air and light over time.[7][8] This is a critical consideration for the long-term storage of this compound.

Based on this analysis, the following potential hazards should be assumed:

  • Skin and eye irritant.

  • May be harmful if swallowed or inhaled.

  • Potential for peroxide formation upon storage.

  • Combustible, with the possibility of hazardous decomposition products in a fire.[3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's potential hazards.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles and a face shield.[9][10][11]Protects against splashes of the compound or solvents, which are likely to be irritating. A face shield offers a broader range of protection.[10][11]
Hand Protection Nitrile gloves.[9][10][12] For extended use or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.[10][11]Provides a barrier against skin contact to prevent irritation. Nitrile offers good resistance to a wide range of chemicals.[10][12]
Body Protection A flame-resistant laboratory coat.[9]Protects against splashes and provides a layer of protection in case of a fire.
Footwear Closed-toe shoes.[9]Protects feet from spills.

Workflow for Safe Handling

The following diagram illustrates the key stages of handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench cleanup_segregate Segregate Waste cleanup_quench->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_decontaminate Decontaminate Work Area and Glassware cleanup_dispose->cleanup_decontaminate

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.